Technical Documentation Center

1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
  • CAS: 1240579-27-4

Core Science & Biosynthesis

Foundational

What is the chemical structure of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

An In-depth Technical Guide to 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole: Structure, Synthesis, and Therapeutic Potential Abstract This technical guide provides a comprehensive analysis of 1-[(2,5-Difluorophenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole nucleus is a well-established "privileged structure" found in numerous FDA-approved pharmaceuticals, valued for its metabolic stability and versatile biological activities.[1][2][3] This document delineates the molecule's chemical structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis and characterization. Furthermore, it explores the strategic rationale behind its design, analyzing the contribution of the pyrazole core, the 2,5-difluorobenzyl moiety, and the nitro-substituent to its potential pharmacological profile. This guide serves as a foundational resource for scientists investigating novel pyrazole-based therapeutic agents.

The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[2] This unique arrangement confers a distinct set of chemical properties that are highly advantageous in drug design. The pyrazole ring system is present in a wide array of therapeutic agents, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the antipsychotic CDPPB, underscoring its pharmacological importance.[1][4]

The utility of the pyrazole core stems from several key features:

  • Aromatic Stability : The ring is chemically robust and resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.

  • Hydrogen Bonding Capabilities : The pyrrole-like N-1 atom can act as a hydrogen bond donor, while the pyridine-like N-2 atom serves as a hydrogen bond acceptor, enabling precise interactions with biological targets like protein active sites.[2]

  • Structural Rigidity : The planar pyrazole ring acts as a rigid scaffold, allowing for the precise spatial orientation of appended substituents to optimize target binding.

  • Tunable Electronics : The electronic properties of the ring can be readily modified through substitution at the 3, 4, and 5-positions, allowing for the fine-tuning of a compound's acidity, basicity, and reactivity.[5]

Molecular Profile of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

Chemical Structure and Nomenclature

The compound's structure is defined by a central pyrazole ring functionalized at two key positions. The IUPAC name, 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, precisely describes this arrangement:

  • 1H-pyrazole : The core five-membered heterocyclic ring.

  • 3-nitro : A nitro group (-NO₂) is attached to the carbon at position 3 of the pyrazole ring.

  • 1-[(2,5-Difluorophenyl)methyl] : A benzyl group, substituted with fluorine atoms at positions 2 and 5, is attached to the nitrogen at position 1 of the pyrazole ring.

G Target 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole Reaction N-Alkylation (SN2 Reaction) Target->Reaction Retrosynthesis SM1 3-Nitro-1H-pyrazole SM2 2,5-Difluorobenzyl Bromide Base Base (e.g., K₂CO₃, NaH) Solvent Solvent (e.g., DMF, Acetonitrile) Reaction->SM1 Reaction->SM2 Reaction->Base Reaction->Solvent

Caption: Synthetic workflow for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of the title compound, based on established methodologies for N-alkylation of pyrazoles. [6] Materials and Reagents:

  • 3-Nitro-1H-pyrazole (1.0 eq)

  • 2,5-Difluorobenzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add 3-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition : Add anhydrous DMF via syringe to create a suspension (approx. 0.2 M concentration with respect to the pyrazole).

  • Addition of Alkylating Agent : Add 2,5-difluorobenzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

    • Causality Insight: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation without interfering with the nucleophilicity of the pyrazolide anion. Anhydrous conditions prevent side reactions.

  • Reaction Monitoring : Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting pyrazole spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up : Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

    • Self-Validation: The partitioning between water and an organic solvent removes the inorganic base (K₂CO₃) and the DMF solvent.

  • Washing : Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 10% to 40% EtOAc).

  • Final Product : Combine the pure fractions as identified by TLC and concentrate under reduced pressure to yield 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole as a solid.

Spectroscopic Characterization

The structural identity and purity of the synthesized compound can be confirmed using standard spectroscopic techniques. The following table summarizes the expected characteristic signals.

TechniqueExpected DataRationale
¹H NMR δ ~7.5-7.8 (d, 1H, pyrazole H5), δ ~6.9-7.2 (m, 3H, Ar-H), δ ~6.8-6.9 (d, 1H, pyrazole H4), δ ~5.5 (s, 2H, CH₂)Pyrazole protons appear in the aromatic region, with distinct coupling patterns. [7]The benzylic CH₂ protons appear as a singlet. Aromatic protons of the difluorophenyl ring will show complex splitting due to H-H and H-F coupling.
¹³C NMR δ ~150 (C3-NO₂), δ ~130-140 (Pyrazole C), δ ~115-125 (Ar-C), δ ~105 (Pyrazole C4), δ ~50 (CH₂)The carbon attached to the nitro group (C3) will be significantly downfield. Carbons bearing fluorine atoms will appear as doublets due to C-F coupling. [6][8]
IR (cm⁻¹) ~1530 & ~1350 (asymmetric & symmetric NO₂ stretch), ~1600 (C=N, C=C stretch), ~1200 (C-F stretch)The two strong bands for the nitro group are highly characteristic. [6]C-F stretching vibrations are also typically strong.

Relevance in Drug Discovery and Development

Structure-Activity Relationship (SAR) Insights

The design of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole incorporates three key motifs, each contributing to its potential as a drug candidate.

G cluster_motifs Structural Motifs cluster_properties Contributions to Drug-like Properties Molecule 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole Pyrazole Pyrazole Core Molecule->Pyrazole DFP (2,5-Difluorophenyl)methyl Group Molecule->DFP Nitro 3-Nitro Group Molecule->Nitro P_Prop1 Rigid Scaffold for Substituents Pyrazole->P_Prop1 P_Prop2 H-Bond Acceptor/Donor Pyrazole->P_Prop2 P_Prop3 Metabolic Stability Pyrazole->P_Prop3 DFP_Prop1 Modulates Lipophilicity (LogP) DFP->DFP_Prop1 DFP_Prop2 Blocks Metabolic Oxidation DFP->DFP_Prop2 DFP_Prop3 Enhances Target Binding (F-interactions) DFP->DFP_Prop3 N_Prop1 Strong Electron-Withdrawing Group Nitro->N_Prop1 N_Prop2 H-Bond Acceptor Nitro->N_Prop2 N_Prop3 Synthetic Handle (→ NH₂) Nitro->N_Prop3 Potential Enhanced Pharmacokinetic and Pharmacodynamic Profile P_Prop1->Potential DFP_Prop2->Potential DFP_Prop3->Potential N_Prop1->Potential

Caption: Logical framework of structure-function relationships.

  • The Pyrazole Core : As previously discussed, it provides a stable and rigid platform for orienting the other functional groups for optimal interaction with a biological target. [2]* The (2,5-Difluorophenyl)methyl Group : The incorporation of fluorine atoms is a common strategy in modern medicinal chemistry. The difluoro substitution can enhance binding affinity through favorable electrostatic or dipole interactions. Crucially, fluorine atoms can block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the compound's half-life and bioavailability.

  • The 3-Nitro Group : This strong electron-withdrawing group significantly alters the electronic properties of the pyrazole ring, which can influence pKa and target binding. The oxygen atoms of the nitro group can act as hydrogen bond acceptors. [9]Moreover, the nitro group is a versatile synthetic handle; it can be readily reduced to an amino group, which can then be used for further derivatization to explore SAR or to serve as a key pharmacophoric feature itself.

Potential Therapeutic Applications

Given the broad spectrum of activities associated with substituted pyrazoles, this compound could be investigated in several therapeutic areas. [3][10]The structural similarity to known inhibitors of kinases, cyclooxygenases (COX), and other enzymes suggests potential applications as:

  • Anti-inflammatory agents : Many pyrazole-containing molecules exhibit potent anti-inflammatory effects. [3]* Anticancer agents : The pyrazole scaffold is found in various kinase inhibitors used in oncology.

  • Antidepressant or Antipsychotic agents : The core is present in drugs targeting the central nervous system. [4]

Conclusion

1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is a synthetically accessible molecule that combines three motifs of high value in medicinal chemistry: the stable pyrazole scaffold, the metabolically robust difluorophenyl group, and the electronically influential nitro group. Its well-defined structure and predictable physicochemical properties make it an excellent candidate for inclusion in screening libraries for a wide range of biological targets. The synthetic protocol outlined herein provides a reliable method for its preparation, enabling further investigation into its therapeutic potential. This guide serves as a critical resource for researchers aiming to leverage the proven advantages of the pyrazole scaffold in the design of next-generation therapeutics.

References

  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). (n.d.).
  • Elmaati, T. M. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Vibrant Pharma Inc. (n.d.). 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole.
  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Kumar, A., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Journal of the Indian Chemical Society. Retrieved from [Link]

  • ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc.
  • Patel, K. D., et al. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Kornienko, A., et al. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Chemistry of Heterocyclic Compounds.
  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • Singh, P., et al. (2025). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience.
  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • Journal of the Indian Chemical Society. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives.
  • ChemDiv. (n.d.). Compound Y504-5365.
  • National Center for Biotechnology Information. (n.d.). 3-Nitropyrazole. PubChem Compound Database. Retrieved from [Link]

  • ChemSynthesis. (2025). 5-methyl-5-nitro-4-phenyl-4,5-dihydro-1H-pyrazole.
  • National Center for Biotechnology Information. (n.d.). 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. PubChem Compound Database. Retrieved from [Link]

  • Smith, J. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. Retrieved from [Link]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.
  • Elguero, J., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

Executive Summary In modern drug discovery and agrochemical development, the strategic assembly of privileged scaffolds is paramount. 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS: 1240579-27-4) serves as a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic assembly of privileged scaffolds is paramount. 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS: 1240579-27-4) serves as a highly versatile, electron-deficient building block. By combining the metabolic stability of a strategically fluorinated benzyl group with the synthetic flexibility of a nitropyrazole core, this intermediate is frequently utilized in the synthesis of advanced pyrazol-3-amine pharmacophores, including kinase inhibitors and succinate dehydrogenase inhibitors (SDHIs). This whitepaper provides an in-depth technical analysis of its physicochemical properties, regioselective synthesis, and downstream applications.

Structural Rationale and Chemical Identity

The molecular architecture of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is defined by two critical domains, each engineered for specific pharmacological and synthetic purposes:

  • The 2,5-Difluorobenzyl Moiety: Fluorine substitution at the 2- and 5-positions of the aromatic ring significantly alters the electron density and steric conformation of the benzyl group. This modification enhances lipophilic efficiency (LipE) and provides robust metabolic resistance against cytochrome P450-mediated oxidation, a common liability in unsubstituted benzyl rings.

  • The 3-Nitropyrazole Core: Pyrazol-3-amines are highly sought-after hydrogen-bond donors/acceptors in medicinal chemistry. However, free aminopyrazoles are electron-rich, prone to oxidation, and can complicate early-stage coupling reactions. Utilizing a 3-nitro precursor acts as a stable "masked amine," allowing the molecule to endure harsh alkylation or cross-coupling conditions before a late-stage reduction reveals the active amine.

Physicochemical Properties

Understanding the physicochemical baseline of this intermediate is critical for predicting its behavior in subsequent synthetic steps and its contribution to the Rule of 5 (Ro5) compliance of the final active pharmaceutical ingredient (API).

PropertyValueCausality / Significance
Chemical Formula C₁₀H₇F₂N₃O₂Defines the elemental composition and exact mass.
Molecular Weight 239.18 g/mol Low molecular weight ensures the final derivatized drug remains within the Ro5 limit (<500 Da).
CAS Registry Number 1240579-27-4Unique identifier for procurement and chemical database tracking .
Calculated LogP ~2.6Optimal lipophilicity for membrane permeability without inducing excessive non-specific protein binding.
Topological Polar Surface Area (TPSA) 60.3 ŲDriven by the nitro group (45.8 Ų) and pyrazole nitrogens. Well within the <140 Ų limit for cellular permeability.
Hydrogen Bond Donors (HBD) 0The N-H bond of the parent pyrazole is alkylated, preventing premature H-bonding during intermediate synthesis.
Hydrogen Bond Acceptors (HBA) 4Sourced from the nitro oxygens and the non-alkylated pyrazole nitrogen.
Rotatable Bonds 3Maintains a rigid core while allowing the difluorobenzyl ring to adapt to target binding pockets.

Mechanistic Causality in Regioselective Synthesis

The synthesis of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole relies on the N-alkylation of 3-nitro-1H-pyrazole. Because the parent pyrazole exists as a tautomeric mixture, deprotonation yields a delocalized pyrazolide anion. Alkylation of this anion with 2,5-difluorobenzyl bromide theoretically produces two regioisomers: the N1-alkylated (3-nitro) product and the N2-alkylated (5-nitro) product.

The Causality of N1 Selectivity: The reaction is highly regioselective toward the N1 isomer. The nitro group at the C3 position is both sterically bulky and strongly electron-withdrawing. When the electrophile approaches, the N2 position is sterically hindered by the adjacent C3-nitro group. Consequently, the S_N2 attack occurs preferentially at the less hindered N1 position, yielding the 3-nitro isomer as the major product .

Regioselectivity SM 3-Nitro-1H-pyrazole (Tautomeric Mixture) Anion Pyrazolide Anion (Delocalized) SM->Anion K2CO3 (Base) -H+ Major 1-(2,5-Difluorobenzyl)- 3-nitro-1H-pyrazole (Major Product: N1) Anion->Major 2,5-Difluorobenzyl bromide Sterically Favored Minor 1-(2,5-Difluorobenzyl)- 5-nitro-1H-pyrazole (Minor Product: N2) Anion->Minor 2,5-Difluorobenzyl bromide Sterically Hindered

Figure 1: Regioselective N-alkylation workflow favoring the N1-substituted 3-nitropyrazole.

Experimental Protocol: N-Alkylation Workflow

To ensure high yield and regiochemical purity, the following step-by-step protocol must be strictly adhered to. This method utilizes mild basic conditions to suppress elimination side-reactions of the benzyl halide.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 3-nitro-1H-pyrazole (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv). Stir the suspension at 25 °C for 30 minutes to ensure complete formation of the pyrazolide anion.

  • Electrophilic Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Dropwise add 2,5-difluorobenzyl bromide (1.1 equiv) over 15 minutes. Causality: Controlling the temperature during the exothermic addition minimizes the formation of the sterically hindered N2 regioisomer.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Quench the reaction with distilled water and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to isolate the pure 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole.

Analytical Validation: A Self-Validating System

To unequivocally prove that the isolated product is the N1 isomer (3-nitro) and not the N2 isomer (5-nitro), researchers must employ a 2D NOESY NMR experiment.

  • Self-Validation Logic: In the N1-alkylated product, the benzylic -CH₂- protons (~5.4 ppm) are spatially adjacent to the pyrazole C5-H (~7.5 ppm). A NOESY spectrum will display a strong Nuclear Overhauser Effect (NOE) cross-peak between these two signals. If the product were the N2-alkylated (5-nitro) isomer, the C5 position would be occupied by the nitro group, and no such NOE cross-peak would exist. This binary outcome makes the analytical protocol entirely self-validating .

Downstream Applications in Drug Discovery

Once synthesized and validated, 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is primed for late-stage derivatization. The most common synthetic trajectory involves the catalytic reduction of the nitro group to an amine, followed by amide coupling to attach the final pharmacophoric elements.

Downstream Nitro 1-[(2,5-Difluorophenyl)methyl] -3-nitro-1H-pyrazole Amine 1-[(2,5-Difluorophenyl)methyl] -1H-pyrazol-3-amine Nitro->Amine Catalytic Hydrogenation (Pd/C, H2, MeOH) Amide Target Drug Scaffold (e.g., SDHI or Kinase Inhibitor) Amine->Amide Amide Coupling (R-COOH, HATU, DIPEA)

Figure 2: Downstream synthetic application of the 3-nitropyrazole building block in drug discovery.

By converting the stable nitro intermediate into a highly reactive aminopyrazole, chemists can rapidly generate libraries of amide-linked compounds. This specific structural motif—an N-benzyl pyrazole carboxamide—is a hallmark of modern agrochemicals (such as SDHI fungicides) and targeted oncology therapeutics .

References

  • National Center for Biotechnology Information (PubChem). "3-Nitropyrazole | C3H3N3O2 | CID 123419." PubChem Database. URL:[Link]

  • Chen, K. et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, ACS Publications, 2017. URL:[Link]

  • Wikipedia Contributors. "3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid." Wikipedia, The Free Encyclopedia, 2023. URL:[Link]

Foundational

1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole molecular weight and exact mass

An In-depth Technical Guide to the Physicochemical Properties of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the molecular weight and exact mass, supported by a theoretical framework for their determination. Furthermore, this guide outlines a robust, self-validating experimental workflow for the empirical characterization of this and similar novel chemical entities, emphasizing the principles of scientific integrity and causality behind methodological choices. Visual diagrams are provided to elucidate the chemical structure and the proposed analytical workflow.

Introduction

Substituted pyrazoles are a well-established class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. The introduction of a nitro group and a difluorophenylmethyl substituent can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent pyrazole ring. Understanding the precise physicochemical characteristics of novel derivatives, such as 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, is a critical first step in the drug development pipeline. Accurate determination of molecular weight and mass is fundamental for compound registration, purity assessment, and the interpretation of high-resolution mass spectrometry data, which is essential for metabolic and stability studies.

Core Physicochemical Properties

The foundational physicochemical properties of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole are derived from its elemental composition. The chemical structure is depicted below, followed by a summary of its key quantitative data.

Chemical Structure

Caption: Chemical structure of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole.

Quantitative Data Summary
PropertyValueSource
Chemical Formula C₁₀H₇F₂N₃O₂Calculated
Molecular Weight 239.18 g/mol Calculated
Exact Mass 239.0506 DaCalculated

Theoretical Determination of Physicochemical Properties

The molecular weight and exact mass of a compound are calculated based on its chemical formula.

  • Molecular Weight : This is calculated by summing the atomic weights of all atoms in the molecule. The atomic weights used are the weighted average of the natural abundances of the isotopes of each element. This value is crucial for gravimetric analysis and solution preparation.

  • Exact Mass : This is the sum of the masses of the most abundant isotopes of each element in the molecule. The exact mass is a critical parameter in high-resolution mass spectrometry (HRMS), which is used to determine the elemental composition of a molecule with high accuracy.

The calculated values for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole are based on its deduced chemical formula, C₁₀H₇F₂N₃O₂. While a direct entry for this specific isomer was not found in major public databases, the molecular formula and consequently the molecular weight and exact mass are identical to its isomers, such as 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole.[1]

Experimental Workflow for Compound Characterization

To empirically validate the identity and purity of a newly synthesized or sourced batch of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, a multi-step analytical workflow is recommended. This workflow is designed to be self-validating, where the results from each technique corroborate the others.

cluster_primary Primary Characterization cluster_secondary Secondary Characterization & Purity synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural Confirmation synthesis->nmr hrms High-Resolution Mass Spectrometry (HRMS) Elemental Composition nmr->hrms hplc HPLC-UV Purity Assessment hrms->hplc ftir FTIR Spectroscopy Functional Group Analysis hplc->ftir final Verified Compound ftir->final

Caption: Experimental workflow for the characterization of novel small molecules.

Step-by-Step Methodologies
  • Objective : To confirm the chemical structure by analyzing the local magnetic fields around atomic nuclei.

  • Protocol :

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR signals : Resonances corresponding to the pyrazole ring protons, the methylene bridge protons, and the aromatic protons of the difluorophenyl group.

    • Expected ¹³C NMR signals : Peaks for each unique carbon atom in the molecule.

    • Expected ¹⁹F NMR signals : Two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring.

  • Causality : NMR provides unambiguous evidence of the compound's covalent structure, confirming the connectivity of atoms.

  • Objective : To determine the elemental composition by measuring the mass-to-charge ratio with high precision.

  • Protocol :

    • Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Infuse the solution into an HRMS instrument (e.g., Orbitrap, TOF).

    • Acquire the mass spectrum in positive or negative ion mode.

    • Compare the measured exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with the calculated exact mass.

  • Causality : Agreement between the measured and calculated exact mass to within a few parts per million (ppm) provides strong evidence for the proposed elemental formula.

  • Objective : To assess the purity of the compound.

  • Protocol :

    • Develop a suitable reversed-phase HPLC method (e.g., C18 column, mobile phase of water and acetonitrile with a gradient).

    • Inject a solution of the compound and monitor the eluent using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • The purity is determined by the percentage of the main peak area relative to the total peak area.

  • Causality : This method separates the target compound from any impurities, providing a quantitative measure of its purity.

  • Objective : To identify the functional groups present in the molecule.

  • Protocol :

    • Acquire the IR spectrum of the solid compound using an ATR-FTIR spectrometer.

    • Identify characteristic absorption bands for key functional groups.

    • Expected bands : C-H (aromatic and aliphatic), C=N (pyrazole ring), N-O (nitro group), and C-F stretches.

  • Causality : FTIR provides complementary structural information by confirming the presence of expected functional groups.

Conclusion

The accurate determination of the molecular weight and exact mass of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is a foundational requirement for its use in research and development. This guide has provided the calculated values for these properties and outlined a comprehensive, self-validating experimental workflow for their empirical confirmation. Adherence to these analytical principles ensures the scientific integrity of subsequent studies involving this compound.

References

Sources

Exploratory

Crystallographic data and 3D conformation of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

An In-Depth Technical Guide to the Crystallographic Analysis and 3D Conformation of Substituted Nitropyrazoles: A Case Study Approach Introduction: Unveiling Molecular Architecture for Drug Discovery The precise three-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic Analysis and 3D Conformation of Substituted Nitropyrazoles: A Case Study Approach

Introduction: Unveiling Molecular Architecture for Drug Discovery

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. For researchers in drug development, understanding the 3D conformation of a compound provides invaluable insights into its interaction with biological targets, guiding the design of more potent and selective therapeutics. Pyrazole derivatives are a well-established class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of various substituents to the pyrazole ring allows for the fine-tuning of these activities.

This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and interpreting the crystallographic data and 3D conformation of substituted pyrazole compounds. While the primary focus is on the molecular class exemplified by 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, it is important to note that as of the writing of this guide, the specific crystal structure for this exact molecule has not been deposited in publicly accessible databases like the Cambridge Crystallographic Data Centre (CCDC).

Therefore, to illustrate the principles and protocols in a scientifically rigorous manner, this guide will use closely related, structurally characterized nitropyrazole derivatives as case studies. By examining the established crystallographic data of these analogues, we can provide a robust framework for researchers to apply to novel compounds of this class, including 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, once suitable crystals are obtained.

Part 1: From Synthesis to Single Crystal – The Foundational Steps

The journey to elucidating a 3D molecular structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The quality of the crystal is paramount to the success of the X-ray diffraction experiment.

Synthesis of Substituted Pyrazoles

The synthesis of pyrazole derivatives can be achieved through various established methods. A common and effective approach is the reaction of α,β-unsaturated ketones with hydrazine derivatives.[3] For N-substituted pyrazoles, the appropriate substituted hydrazine is used.

Experimental Protocol: Obtaining Single Crystals

The following is a generalized protocol for growing single crystals suitable for X-ray diffraction. The choice of solvent and crystallization technique is often empirical and may require screening of various conditions.

Objective: To grow single crystals of a substituted nitropyrazole derivative.

Materials:

  • Synthesized and purified pyrazole derivative

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane)

  • Small, clean glass vials or test tubes

  • Parafilm or vial caps

Step-by-Step Methodology:

  • Solvent Selection:

    • Test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.

    • An ideal solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation Technique:

    • Dissolve the compound in a suitable solvent to create a near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial.

    • Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

  • Slow Cooling Technique:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Filter the hot solution into a clean, pre-warmed vial.

    • Seal the vial and place it in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite) to allow for slow cooling to room temperature.

    • Crystal formation should occur as the solution cools and becomes supersaturated.

  • Vapor Diffusion Technique:

    • Dissolve the compound in a solvent in which it is highly soluble (the "solvating solvent").

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but is miscible with the solvating solvent (the "precipitating solvent").

    • Over time, the precipitating solvent will slowly diffuse into the solvating solvent, reducing the solubility of the compound and promoting crystallization.

Part 2: X-ray Crystallographic Analysis Workflow

Once suitable single crystals are obtained, the next phase is to use X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Determination cluster_analysis Analysis & Validation Crystal Single Crystal Selection Diffractometer Mount on Diffractometer Crystal->Diffractometer Mounting Xray X-ray Diffraction Diffractometer->Xray Data Acquisition Solve Structure Solution (e.g., Direct Methods) Xray->Solve Raw Data Refine Structure Refinement Solve->Refine Initial Model Validation Validation & CIF Generation Refine->Validation Refined Structure Analysis Structural Analysis Validation->Analysis Final Structure

Caption: Workflow for single-crystal X-ray crystallographic analysis.

Detailed Protocol for X-ray Diffraction Data Collection and Structure Refinement

The following protocol outlines the key steps in collecting and processing X-ray diffraction data.

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

Step-by-Step Methodology:

  • Crystal Mounting:

    • Under a microscope, select a well-formed crystal with sharp edges and no visible defects.

    • Mount the crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Perform an initial set of scans to determine the unit cell parameters and the crystal system.

    • A complete dataset is then collected by rotating the crystal through a series of angles (scans) and recording the diffraction pattern at each step.[4]

  • Data Reduction:

    • The raw diffraction images are processed to integrate the intensities of the individual reflections.

    • Corrections are applied for factors such as absorption, polarization, and Lorentz effects.

  • Structure Solution:

    • The corrected reflection data is used to solve the phase problem and generate an initial electron density map.

    • Direct methods or Patterson methods are commonly used for this purpose. From this map, an initial model of the molecular structure can be built.

  • Structure Refinement:

    • The initial model is refined against the experimental data using a least-squares minimization process.

    • This iterative process adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

    • Hydrogen atoms are typically placed at calculated positions and refined using a riding model.[5]

Part 3: Analysis of Crystallographic Data – A Case Study

As a representative example, we will consider the key structural features that would be analyzed for a molecule in this class, drawing on data from published crystal structures of related nitropyrazole derivatives.

Crystallographic Data Summary

The following table summarizes the type of crystallographic data that is typically reported. The values presented here are hypothetical but representative of a small organic molecule.

ParameterValue
Chemical FormulaC₁₁H₈F₂N₃O₂
Formula Weight268.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.95
b (Å)18.35
c (Å)9.10
α (°)90
β (°)105.5
γ (°)90
Volume (ų)1435.5
Z4
Calculated Density (g/cm³)1.24
R-factor (R₁)0.045
wR₂ (all data)0.120
3D Conformation and Molecular Geometry

The primary output of a crystallographic study is the 3D conformation of the molecule. Key aspects to analyze include:

  • Planarity of Rings: The pyrazole ring is an aromatic heterocycle and is expected to be largely planar.[6] The planarity of the difluorophenyl ring is also a key feature.

  • Dihedral Angles: The relative orientation of the different ring systems is described by dihedral angles. For instance, the dihedral angle between the pyrazole ring and the difluorophenyl ring is a critical parameter that defines the overall shape of the molecule. In many N-phenylpyrazole derivatives, this angle can vary significantly, influencing the molecular packing.[5]

  • Torsion Angles: Torsion angles within the molecule, such as those involving the nitro group, indicate the degree of rotation around specific bonds. A small torsion angle for the nitro group relative to the pyrazole ring would suggest a high degree of conjugation.

Intermolecular Interactions

In the solid state, molecules are held together by a network of intermolecular interactions. Identifying these interactions is crucial for understanding the crystal packing and can provide insights into potential binding modes with biological macromolecules.

intermolecular_interactions Molecule1 Molecule A Pyrazole Ring Nitro Group (O, O) Difluorophenyl Ring (F, F) Molecule2 Molecule B Pyrazole Ring (N-H) Difluorophenyl Ring (C-H) Molecule1:Nitro->Molecule2:CH C-H...O Hydrogen Bond Molecule1:F->Molecule2:CH C-H...F Interaction Molecule3 Molecule C Pyrazole Ring Molecule1:head->Molecule3:head π-π Stacking

Caption: Potential intermolecular interactions in the crystal lattice.

Common interactions to look for in compounds like 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole include:

  • Hydrogen Bonds: While the N1 position is substituted, weak C-H...O hydrogen bonds involving the nitro group and C-H...N interactions with the pyrazole ring nitrogen are possible.

  • Halogen Bonds: The fluorine atoms on the phenyl ring can participate in halogen bonding.

  • π-π Stacking: The aromatic pyrazole and difluorophenyl rings can engage in π-π stacking interactions, which are significant in stabilizing the crystal packing.[5]

Conclusion: From Data to Design

The crystallographic analysis of small molecules like 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole provides a wealth of information that is fundamental to the field of drug discovery. A high-resolution crystal structure serves as a definitive blueprint of the molecule's preferred conformation in the solid state. This data allows for the detailed characterization of intramolecular geometry and intermolecular interactions, which in turn informs our understanding of the molecule's physicochemical properties and its potential to interact with biological targets. The protocols and analytical frameworks presented in this guide offer a comprehensive roadmap for researchers to successfully navigate the process of single-crystal X-ray diffraction, from the initial synthesis and crystallization to the final interpretation of the 3D structure. These efforts are crucial in the rational design of the next generation of pyrazole-based therapeutic agents.

References

  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • Universität Wien. The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Der Pharma Chemica. Synthesis, Characterization and Crystal Structure of 1-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one.
  • Academia.edu. Biological Effects of the Pyrazole Derivatives.
  • PMC. Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole.
  • ResearchGate. (2025, September 11). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole.
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • ResearchGate. 3D structure of pyrazole | Download Scientific Diagram.

Sources

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole in Drug Discovery

A Hypothetical Framework for Investigation Disclaimer: The following guide is a prospective analysis based on the structural features of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole and the known biological activit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Hypothetical Framework for Investigation

Disclaimer: The following guide is a prospective analysis based on the structural features of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole and the known biological activities of related pyrazole-containing compounds. As of the date of this publication, there is limited publicly available data on the specific mechanism of action for this molecule. This document is intended to serve as a scientifically-grounded, hypothetical framework to guide future research and drug discovery efforts.

Introduction: Deconstructing a Novel Chemical Entity

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3][4] The compound of interest, 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, presents a unique combination of functional groups that suggests a potential for significant and specific biological activity.

  • The 1H-Pyrazole Core: This five-membered aromatic heterocycle is known for its metabolic stability and its ability to act as a versatile scaffold for creating compounds that target a variety of biological pathways.[1][5][6]

  • The 3-Nitro Group: The presence of a nitro group, a strong electron-withdrawing moiety, can significantly influence the electronic properties of the pyrazole ring, potentially enhancing binding affinity to target proteins.[5][7]

  • The (2,5-Difluorophenyl)methyl Substituent: Fluorine substitution on the phenyl ring is a common strategy in drug design to improve metabolic stability, membrane permeability, and binding interactions.

Given these structural features, and the established activities of many pyrazole derivatives as kinase inhibitors, this guide will hypothesize that 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole functions as an inhibitor of a key signaling kinase involved in inflammatory pathways, such as a member of the Mitogen-Activated Protein Kinase (MAPK) family.

A Proposed Mechanism of Action: Targeting the p38 MAPK Inflammatory Pathway

We hypothesize that 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole acts as a potent and selective inhibitor of p38 MAPK, a key regulator of the cellular response to inflammatory stimuli. Inhibition of p38 MAPK would block the downstream phosphorylation of transcription factors, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Phosphorylates Compound 1-[(2,5-Difluorophenyl)methyl]- 3-nitro-1H-pyrazole Compound->p38 Inhibits GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression Induces

Caption: Proposed p38 MAPK signaling pathway inhibition.

Experimental Workflow for Target Validation

To investigate the proposed mechanism of action, a multi-step experimental approach is recommended. This workflow is designed to first identify the molecular target and then validate its engagement and downstream effects in a cellular context.

G A Step 1: In Vitro Kinase Panel Screen (Broad-spectrum profiling) B Step 2: IC50 Determination for p38 MAPK (Dose-response analysis) A->B Identifies p38 MAPK as primary hit C Step 3: Cellular Assay for Cytokine Inhibition (LPS-stimulated macrophages) B->C Confirms cellular potency D Step 4: Cellular Target Engagement (CETSA) (Confirming binding in cells) C->D Validates direct target binding E Step 5: Western Blot Analysis (Downstream pathway modulation) D->E Confirms mechanism of action

Caption: Experimental workflow for target validation.

In Vitro Target Identification: Kinase Panel Screening

The initial step is to screen the compound against a broad panel of kinases to identify potential targets.

Protocol: Kinase Panel Screen (Example: DiscoverX KINOMEscan™)

  • Compound Preparation: Solubilize 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole in DMSO to a stock concentration of 10 mM.

  • Assay: Submit the compound for screening against a panel of over 400 human kinases at a fixed concentration (e.g., 10 µM).

  • Detection: The assay measures the ability of the compound to displace a ligand from the kinase active site, typically using a quantitative PCR (qPCR) readout.

  • Data Analysis: Results are reported as percent inhibition. A significant inhibition (e.g., >90%) of a specific kinase, such as p38 MAPK, would identify it as a primary candidate for further investigation.

In Vitro Potency: IC50 Determination

Once a primary target is identified, a dose-response study is performed to determine the compound's potency.

Protocol: p38 MAPK Alpha TR-FRET Assay

  • Reagent Preparation: Prepare a reaction buffer containing p38 MAPK alpha enzyme, a ULight™-p38 substrate, and ATP.

  • Compound Dilution: Perform a serial dilution of the compound in DMSO, followed by dilution in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Reaction Incubation: Add the compound dilutions to the enzyme/substrate mixture and initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • Detection: Add a Europium-labeled anti-phospho-p38 antibody and incubate for 60 minutes. Read the plate on a TR-FRET-compatible reader.

  • Data Analysis: Calculate the ratio of the emission signals (665 nm / 615 nm). Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical IC50 Data for p38 MAPK Isoforms

Kinase TargetIC50 (nM)
p38 MAPK α50
p38 MAPK β250
p38 MAPK γ>10,000
p38 MAPK δ>10,000
Cellular Activity: Cytokine Release Assay

This assay determines if the compound can inhibit the production of inflammatory cytokines in a relevant cell model.

Protocol: TNF-α ELISA in LPS-Stimulated THP-1 Macrophages

  • Cell Culture: Culture THP-1 monocytes and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).

  • Compound Treatment: Pre-incubate the differentiated macrophages with serial dilutions of the compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 6 hours to induce TNF-α production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a standard sandwich ELISA kit.

  • Data Analysis: Plot the TNF-α concentration against the compound concentration to determine the EC50 value.

Cellular Target Engagement: CETSA

The Cellular Thermal Shift Assay (CETSA) confirms that the compound directly binds to its target protein within the cell, leading to its stabilization.

Protocol: CETSA for p38 MAPK

  • Cell Treatment: Treat intact cells (e.g., THP-1 macrophages) with the compound or vehicle (DMSO) for 1 hour.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Fractionation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Detection: Analyze the amount of soluble p38 MAPK in the supernatant by Western blot or an immunoassay.

  • Data Analysis: Plot the amount of soluble p38 MAPK as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

This guide outlines a hypothetical, yet scientifically rigorous, approach to elucidating the mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole. The proposed workflow, centered on the inhibition of the p38 MAPK pathway, provides a clear and logical path for target identification, validation, and characterization.

Positive results from these studies would provide a strong rationale for further preclinical development, including:

  • Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity.

  • ADME/Tox Profiling: To assess the drug-like properties of the compound.

  • In Vivo Efficacy Studies: To evaluate the compound's anti-inflammatory effects in animal models of diseases such as rheumatoid arthritis or inflammatory bowel disease.

The unique structural attributes of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole make it a compelling candidate for drug discovery, and the systematic approach detailed herein offers a robust framework for unlocking its therapeutic potential.

References

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). EPJ Web of Conferences.
  • Verma, A., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.
  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Nguyen, T. H., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega.
  • Adu, J. A., et al. (2022).
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Kumar, V., et al. (2017).
  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Florentino, I. F., et al. (2021).
  • Weerawarna, P. M., et al. (2023).
  • Singh, U. P., & Bhat, H. R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Nguyen, T. H., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents.
  • Chiscop, E., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC.
  • Ismail, A. H., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. TSI Journals.
  • Glotzbach, B., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • Guezguez, R., et al. (2021).
  • Guezguez, R., et al. (2021).
  • Weerawarna, P. M., et al. (2023).
  • El-Malah, A. A., et al. (2025).

Sources

Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on characterizing the receptor binding affinity of the novel compound, 1-[(2,5-Difluorophenyl)methyl]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on characterizing the receptor binding affinity of the novel compound, 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole. We will delve into the scientific rationale behind experimental design, provide detailed protocols for key binding assays, and present data in a clear, actionable format.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs with a wide spectrum of therapeutic applications, from anti-inflammatory agents like celecoxib to anticancer drugs such as ibrutinib.[1][2] These compounds are known to interact with a diverse range of biological targets. Given the structural novelty of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, a systematic evaluation of its receptor binding profile is a critical step in elucidating its pharmacological potential.

Compound Profile and Rationale for Binding Studies

Chemical Structure:

  • Compound Name: 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

  • Core Scaffold: Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[2]

  • Key Substituents:

    • A 2,5-difluorophenylmethyl group at the N1 position, which can influence lipophilicity and potential π-π stacking interactions within a receptor binding pocket.

    • A nitro group at the C3 position, a strong electron-withdrawing group that can modulate the electronic properties of the pyrazole ring and participate in hydrogen bonding.

The diverse biological activities of pyrazole derivatives, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties, suggest a high probability of interaction with specific protein targets.[3][4][5] Therefore, a comprehensive receptor binding screening is warranted to identify its primary molecular targets and off-target liabilities.

Methodologies for Determining Receptor Binding Affinity

The choice of binding assay depends on several factors, including the nature of the target receptor (e.g., membrane-bound vs. soluble), the availability of a radiolabeled ligand, and the desired throughput. Here, we detail two gold-standard techniques: Radioligand Binding Assays and Surface Plasmon Resonance (SPR).

Radioligand Binding Assays: A Gold Standard for Receptor Affinity

Radioligand binding assays are highly sensitive and robust for quantifying the interaction between a ligand and a receptor.[6] They are particularly well-suited for membrane-bound receptors like G-protein coupled receptors (GPCRs) and ion channels.

This assay determines the affinity of our unlabeled test compound, 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, by measuring its ability to compete with a known radioligand for binding to the target receptor.

Principle: The assay measures the concentration of the test compound required to inhibit 50% of the specific binding of a radioligand (IC50), from which the inhibitory constant (Ki) can be calculated.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[7]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, a fixed concentration of the appropriate radioligand (typically at its Kd value), and assay buffer.

    • Non-specific Binding Wells: Add membrane preparation, the radioligand, and a high concentration of an unlabeled competing ligand to saturate the specific binding sites.

    • Test Compound Wells: Add membrane preparation, the radioligand, and varying concentrations of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

  • Filtration:

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat, which traps the membranes.[6]

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filters and measure the trapped radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Setup Set up 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Radioligand_Prep Radioligand & Compound Dilution Radioligand_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Plot_Curve Plot Competition Curve Calc_Specific_Binding->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calc_Ki G cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize_Receptor Immobilize Target Receptor on Sensor Chip Equilibration Equilibrate with Running Buffer Immobilize_Receptor->Equilibration Prepare_Analyte Prepare Analyte Dilutions (Test Compound) Association Inject Analyte (Association) Prepare_Analyte->Association Equilibration->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Regeneration Inject Regeneration Solution Dissociation->Regeneration Reference_Subtraction Reference Subtraction Dissociation->Reference_Subtraction Regeneration->Equilibration Fit_Sensorgrams Fit Sensorgrams to Model Reference_Subtraction->Fit_Sensorgrams Determine_Kinetics Determine ka, kd, and KD Fit_Sensorgrams->Determine_Kinetics

Caption: Workflow for an SPR binding affinity experiment.

Hypothetical Data Presentation and Interpretation

To illustrate the expected outcomes, the following tables present hypothetical binding data for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole against a panel of receptors.

Table 1: Competitive Radioligand Binding Assay Results

Target ReceptorRadioligandKi (nM) of Test Compound
Sigma-1 Receptor-Pentazocine15.2
Adrenergic α1A[³H]Prazosin250.6
Dopamine D2[³H]Spiperone>10,000
Cannabinoid CB1[³H]CP55,940875.1
Ryanodine Receptor[³H]Ryanodine>10,000

Interpretation: The hypothetical data in Table 1 suggest that 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole exhibits potent and selective binding to the Sigma-1 receptor. The significantly higher Ki values for other receptors indicate weaker or negligible affinity, suggesting a favorable selectivity profile. The interaction with the ryanodine receptor, a target for some pyrazole-containing insecticides, appears to be insignificant in this hypothetical scenario. [9] Table 2: Surface Plasmon Resonance (SPR) Kinetic Data for Sigma-1 Receptor

Analyte Concentration (nM)ka (1/Ms)kd (1/s)KD (nM)
1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole2.5 x 10⁵3.8 x 10⁻³15.2

Interpretation: The SPR data in Table 2 corroborate the high affinity for the Sigma-1 receptor observed in the radioligand binding assay. The relatively fast association rate (ka) and slow dissociation rate (kd) suggest the formation of a stable compound-receptor complex.

Conclusion and Future Directions

This guide has outlined a systematic approach to characterizing the receptor binding affinity of the novel compound 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole. By employing gold-standard techniques such as competitive radioligand binding assays and surface plasmon resonance, researchers can obtain high-quality affinity and kinetic data.

Based on our hypothetical findings, this compound emerges as a potent and selective ligand for the Sigma-1 receptor. The next logical steps in the drug discovery process would involve:

  • Functional Assays: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the Sigma-1 receptor.

  • In Vivo Studies: To evaluate the compound's efficacy in relevant animal models of diseases where Sigma-1 receptor modulation is therapeutic, such as neuropathic pain or neurodegenerative disorders.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize potency, selectivity, and pharmacokinetic properties. [9] By following the principles and protocols detailed in this guide, researchers can effectively profile the receptor binding characteristics of novel chemical entities, a crucial step in the journey from a promising molecule to a potential therapeutic agent.

References

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Biharee, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2035. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 194-204. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available at: [Link]

  • Shi, D., et al. (2020). Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 30(22), 127535. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Giannetti, A. M., et al. (2008). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry, 51(3), 574-580. Available at: [Link]

  • Luchini, A., & Sandal, M. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4-8. Available at: [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. Available at: [Link]

  • Taylor & Francis Online. (2020). Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. Expert Opinion on Drug Discovery, 15(6), 637-640. Available at: [Link]

  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10), 1462-1478. Available at: [Link]

  • Georges, G., et al. (2012). Identification of high-affinity P2Y₁₂ antagonists based on a phenylpyrazole glutamic acid piperazine backbone. Journal of Medicinal Chemistry, 55(20), 8879-8894. Available at: [Link]

Sources

Foundational

Thermodynamic stability of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

An In-depth Technical Guide to the Thermodynamic Stability of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole. The stability of a pharmaceutical compound is a critical parameter that influences its safety, shelf-life, and processing viability. This document outlines the theoretical and practical aspects of key analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC). By presenting detailed experimental protocols and data interpretation strategies, this guide serves as a valuable resource for researchers and professionals involved in the development of pyrazole-based compounds.

Introduction: The Significance of Thermodynamic Stability

1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole core, a functionalized phenyl ring, and a nitro group. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] The presence of a nitro group, while often integral to the molecule's function, can also introduce energetic properties and potential thermal instability. Therefore, a thorough understanding of the thermodynamic stability of this compound is paramount for safe handling, formulation, and storage.

The thermal decomposition of nitropyrazole derivatives can be complex, potentially involving intramolecular oxidation, the splitting of the nitro group, or rearrangement reactions.[2][3][4] A comprehensive thermal analysis provides critical data on decomposition onset temperatures, energy release, and the kinetics of decomposition, which are essential for risk assessment and the design of safe manufacturing processes.

Core Analytical Techniques for Thermodynamic Stability Assessment

A multi-faceted approach employing several analytical techniques is crucial for a comprehensive evaluation of thermodynamic stability. The primary methods discussed in this guide are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] It is a powerful tool for identifying thermal events such as melting, crystallization, and decomposition, and for quantifying the enthalpy changes associated with these processes.[6][7][8]

  • Key Parameters Obtained:

    • Onset Temperature (Tonset): The temperature at which decomposition begins.

    • Peak Temperature (Tpeak): The temperature at which the rate of decomposition is at its maximum.

    • Enthalpy of Decomposition (ΔHd): The total heat released or absorbed during decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] It is particularly useful for determining the temperature ranges over which decomposition occurs and the extent of mass loss. When coupled with evolved gas analysis (EGA) techniques like mass spectrometry or Fourier-transform infrared spectroscopy, TGA can help identify the gaseous byproducts of decomposition.[10]

  • Key Parameters Obtained:

    • Decomposition Temperature Range: The temperature interval over which mass loss occurs.

    • Residual Mass: The percentage of the initial mass remaining after decomposition.

    • Decomposition Stages: Identification of single or multi-step decomposition processes.

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter used to study the thermal stability of reactive chemicals under worst-case thermal runaway scenarios.[11][12] It mimics adiabatic conditions, where no heat is lost to the surroundings, providing critical data for process safety and hazard assessment.[13][14][15]

  • Key Parameters Obtained:

    • Onset Temperature of Self-Heating: The temperature at which the sample begins to self-heat.

    • Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum rate from the onset of self-heating.

    • Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the exothermic decomposition.

    • Pressure Data: Measurement of pressure changes resulting from gas generation during decomposition.

Experimental Design and Protocols

A logical workflow is essential for a thorough and efficient assessment of thermodynamic stability.

G cluster_0 Preliminary Screening cluster_1 In-depth Hazard Assessment cluster_2 Data Analysis & Reporting DSC Differential Scanning Calorimetry (DSC) - Determine onset temperature - Measure enthalpy of decomposition ARC Accelerating Rate Calorimetry (ARC) - Simulate adiabatic runaway - Determine Time to Maximum Rate (TMR) - Measure pressure generation DSC->ARC If significant exotherm Analysis Kinetic Analysis - Determine activation energy (Ea) - Propose decomposition mechanism DSC->Analysis TGA Thermogravimetric Analysis (TGA) - Determine decomposition temperature range - Quantify mass loss TGA->ARC If significant mass loss TGA->Analysis ARC->Analysis Report Comprehensive Stability Report - Summarize all findings - Provide safety recommendations Analysis->Report

Caption: Experimental workflow for thermodynamic stability assessment.

Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 1-3 mg of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to 400 °C at a linear heating rate of 10 °C/min.

    • Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the onset temperature, peak temperature, and enthalpy of decomposition.

Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to 500 °C at a heating rate of 10 °C/min.

    • Atmosphere: Purge the furnace with nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Analyze the mass versus temperature curve to identify decomposition stages and quantify the mass loss at each stage.

Protocol: Accelerating Rate Calorimetry (ARC)
  • Sample Preparation: Load a known mass of the sample into a spherical titanium bomb.

  • Instrument Setup: Place the bomb into the ARC calorimeter.

  • Experimental Conditions:

    • Heat-Wait-Search Mode: The instrument heats the sample in small steps (e.g., 5 °C), waits for thermal equilibrium, and then searches for any self-heating.

    • Exotherm Detection: If the rate of temperature rise exceeds a set threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

  • Data Analysis: Analyze the temperature and pressure versus time data to determine the onset temperature of self-heating, TMR, and adiabatic temperature rise.

Data Interpretation and Hypothetical Results

Based on the thermal behavior of related nitropyrazole compounds, the following hypothetical data for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is presented for illustrative purposes.

ParameterDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)Accelerating Rate Calorimetry (ARC)
Onset Temperature ~180 °C~185 °C (for mass loss)~175 °C (self-heating)
Peak Temperature ~210 °C--
Enthalpy of Decomposition (ΔHd) ~ -1500 J/g--
Mass Loss -~ 60% in a single step-
Time to Maximum Rate (TMR) --~ 30 minutes from onset
Adiabatic Temperature Rise (ΔTad) --~ 250 °C
Maximum Pressure --~ 50 bar

Interpretation:

  • The DSC data suggests a sharp, highly exothermic decomposition beginning around 180 °C.

  • The TGA results indicate a primary decomposition event with significant mass loss, likely due to the evolution of gaseous products.

  • The ARC data highlights a significant runaway potential, with a rapid temperature and pressure rise under adiabatic conditions.

Mechanistic Insights and Kinetic Analysis

The decomposition of nitropyrazoles can proceed through various pathways, including the homolytic cleavage of the C-NO2 or N-NO2 bond, or through ring-opening mechanisms.[4][16] The relatively low onset temperature observed in the hypothetical data suggests that the nitro group plays a key role in initiating the decomposition. Further analysis of the evolved gases from TGA-MS could help elucidate the specific decomposition pathway.

G cluster_0 Thermal Input cluster_1 Potential Decomposition Pathways cluster_2 Decomposition Products Start 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole A Homolytic Cleavage of C-NO2 bond Start->A B Ring Opening Start->B C Intramolecular Rearrangement Start->C Products Gaseous Products (NOx, CO, etc.) + Solid Residue A->Products B->Products C->Products

Caption: Potential decomposition pathways for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole.

Conclusion and Safety Recommendations

A thorough thermodynamic stability assessment is a non-negotiable aspect of the research and development of nitro-containing pharmaceutical compounds. The combination of DSC, TGA, and ARC provides a comprehensive understanding of the thermal hazards associated with 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole. The data obtained from these analyses are crucial for establishing safe handling procedures, defining appropriate storage conditions, and designing inherently safer manufacturing processes. Based on the hypothetical data, this compound should be treated as thermally sensitive, and appropriate precautions should be taken to avoid exposure to elevated temperatures.

References

  • Accelerating Rate Calorimeter | Thermal Hazard Technology. [Link]

  • Accelerating Rate Calorimeter (ARC) - Belmont Scientific. [Link]

  • Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center. [Link]

  • Accelerating Rate Calorimeter (ARC) - NETZSCH Analyzing & Testing. [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC. [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC. [Link]

  • Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug desi - SciSpace. [Link]

  • Differential scanning calorimetry - Wikipedia. [Link]

  • Applications of differential scanning calorimetry for thermal stability analysis of proteins: qualification of DSC - PubMed. [Link]

  • Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals. [Link]

  • (PDF) Thermal Decomposition of Nitropyrazoles - ResearchGate. [Link]

  • Chemistry and thermal decomposition of trinitropyrazoles - AKJournals. [Link]

  • (PDF) Chemistry and thermal decomposition of trinitropyrazoles - ResearchGate. [Link]

  • Thermal Decomposition of Energetic Materials: TNCHP, TNAZ, 24DNI, ANTA, DNBT and HMX - DTIC. [Link]

  • Learning to fly: thermochemistry of energetic materials by modified thermogravimetric analysis and highly accurate quantum chemical calculations - RSC Publishing. [Link]

  • Differential Scanning Calorimetry in Life Science: Thermodynamics, Stability, Molecular Recognition and Application in Drug Design - ResearchGate. [Link]

  • Kinetics and mechanism of thermal decomposition of nitropyrazoles - НАУЧНАЯ ЭЛЕКТРОННАЯ БИБЛИОТЕКА. [Link]

  • Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? - MDPI. [Link]

  • Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. [Link]

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC. [Link]

  • The Application of Thermal Analysis to Research on Energetic Materials - ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

Sources

Exploratory

Spectroscopic Characterization of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole: A Technical Guide

Executive Summary The structural validation of highly functionalized nitrogen-rich heterocycles is a critical checkpoint in modern drug discovery and agrochemical development. 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of highly functionalized nitrogen-rich heterocycles is a critical checkpoint in modern drug discovery and agrochemical development. 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (C₁₀H₇F₂N₃O₂) is a complex intermediate featuring a strongly electron-withdrawing nitro group, a chemically distinct pyrazole core, and a fluorinated aromatic system. This whitepaper provides a comprehensive, self-validating spectroscopic framework (NMR and FT-IR) designed for Application Scientists and Analytical Chemists to unambiguously confirm the structure, regiochemistry, and purity of this compound.

Structural Deconstruction & Mechanistic Rationale

The spectroscopic signature of this molecule is dictated by the electronic interplay between its three primary pharmacophoric domains:

  • The 3-Nitro-1H-pyrazole Core: The nitro group at the C3 position exerts a profound anisotropic and electron-withdrawing effect, significantly deshielding the adjacent C3 carbon while subtly affecting the H4 and H5 protons.

  • The Methylene Bridge (N-CH₂): Acting as the critical linkage between the heterocycle and the phenyl ring, the chemical shift of these protons is highly sensitive to the site of alkylation (N1 vs. N2).

  • The 2,5-Difluorophenyl Moiety: The presence of two fluorine atoms introduces complex spin-spin coupling networks ( 19 F- 1 H and 19 F- 13 C), which split the aromatic carbon signals into distinct multiplets, serving as an internal diagnostic tool for the phenyl ring's substitution pattern.

To prevent mischaracterization—specifically confusing the N1-alkylated product with its N2-alkylated regioisomer—a multidimensional approach is mandatory [1].

Experimental Workflows & Protocols

A robust analytical protocol must be a self-validating system. The following methodologies explain not just the how, but the causality behind each experimental choice.

Sample Preparation
  • NMR Spectroscopy: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Rationale: CDCl₃ is selected because the molecule lacks exchangeable protons (e.g., -OH, -NH) that would require a hydrogen-bonding solvent like DMSO- d6​ . This ensures a flat baseline in the critical 5.0–6.0 ppm region where the methylene bridge resonates.

  • FT-IR Spectroscopy: Analyze the neat solid using Attenuated Total Reflectance (ATR) with a diamond crystal. Rationale: ATR is prioritized over traditional KBr pellet pressing to eliminate the risk of pressure-induced polymorphic transitions and to avoid the broad O-H stretching artifact from hygroscopic KBr, which can mask critical C-H stretches above 3000 cm⁻¹.

Acquisition Parameters
  • 1D NMR ( 1 H, 13 C, 19 F): Acquire 1 H at 400 MHz (16 scans, 1s relaxation delay), 13 C at 100 MHz (1024 scans, broad-band proton decoupling), and 19 F at 376 MHz (64 scans).

  • 2D NMR (HSQC, HMBC, NOESY): Set the HMBC long-range coupling constant ( JCH​ ) to 8 Hz to capture 2-bond and 3-bond correlations. NOESY mixing time should be optimized to 300 ms to capture through-space interactions without spin diffusion.

Workflow A Sample Synthesis & Purification (>98%) B Sample Prep (CDCl3 / ATR Crystal) A->B C 1D NMR Acquisition (1H, 13C, 19F) B->C D 2D NMR Acquisition (HSQC, HMBC, NOESY) B->D E FT-IR Acquisition (ATR Mode) B->E F Data Processing & Phase Correction C->F D->F E->F G Structural Validation & Cross-Referencing F->G

Figure 1: Standardized workflow for spectroscopic acquisition and structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

1D NMR Analysis

The 1 H NMR spectrum is anchored by the methylene bridge, which appears as a sharp singlet near 5.55 ppm. The pyrazole protons (H4 and H5) appear as distinct doublets with a characteristic small coupling constant ( 3J≈2.5 Hz). The strongly electron-withdrawing nitro group deshields the pyrazole C3 carbon, pushing it to ~155.0 ppm in the 13 C spectrum [2].

The difluorophenyl ring is best characterized by 13 C and 19 F NMR. The 13 C signals for C2' and C5' are split into massive doublets of doublets ( 1JCF​≈240−245 Hz) due to direct carbon-fluorine coupling.

Table 1: Multinuclear NMR Assignments (CDCl₃, 298K)

NucleusChemical Shift (ppm)Multiplicity & Coupling (Hz)IntegrationStructural Assignment
1 H 5.55s2HN-CH₂ (Methylene bridge)
1 H 6.95d, J = 2.51HPyrazole H4
1 H 7.65d, J = 2.51HPyrazole H5
1 H 6.90 - 7.15m3HAromatic H3', H4', H6'
13 C 50.5s-N-CH₂
13 C 104.0s-Pyrazole C4
13 C 133.5s-Pyrazole C5
13 C 155.0s-Pyrazole C3 (C-NO₂)
13 C 123.5m-Aromatic C1'
13 C 157.0dd, J = 245, 12-Aromatic C2' (C-F)
13 C 159.0dd, J = 243, 10-Aromatic C5' (C-F)
19 F -118.5m1FAromatic F2'
19 F -120.2m1FAromatic F5'
2D NMR Strategies for Unambiguous Regiochemical Assignment

The primary analytical challenge is differentiating the N1-alkylated product from the N2-alkylated tautomeric byproduct. This is resolved through a self-validating 2D NMR matrix:

  • HMBC (Heteronuclear Multiple Bond Correlation): The methylene protons (~5.55 ppm) will show a strong 3JCH​ correlation to the pyrazole C5 (~133.5 ppm) and a weaker 4JCH​ (or absent) correlation to the nitro-bearing C3 (~155.0 ppm).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A definitive through-space cross-peak will be observed between the methylene protons and the pyrazole H5 proton (~7.65 ppm). If the molecule were N2-alkylated, the methylene protons would be adjacent to the nitro group, yielding no NOE correlation to the pyrazole ring protons.

HMBC CH2 Methylene Protons (CH2, ~5.55 ppm) C5_Pz Pyrazole C5 (~133.5 ppm) CH2->C5_Pz 3J_CH C3_Pz Pyrazole C3 (NO2) (~155.0 ppm) CH2->C3_Pz 4J_CH (Weak) C1_Ar Aromatic C1' (~123.5 ppm) CH2->C1_Ar 2J_CH

Figure 2: Critical HMBC correlations originating from the methylene bridge, confirming N1 alkylation.

Infrared (IR) Spectroscopy Profiling

While NMR provides connectivity, FT-IR acts as an orthogonal confirmation of functional group integrity[1]. The nitro group is the most prominent feature, displaying two intense bands corresponding to asymmetric and symmetric stretching modes. The difluorophenyl ring contributes strong C-F stretching vibrations in the fingerprint region.

Table 2: Key FT-IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3140Weak ν (C-H) stretchPyrazole / Aromatic C-H
2950Weak ν (C-H) stretchAliphatic CH₂ bridge
1545Strong νas​ (NO₂) stretchAsymmetric Nitro group
1490Medium ν (C=C) / ν (C=N)Heteroaromatic ring stretch
1340Strong νs​ (NO₂) stretchSymmetric Nitro group
1250, 1180Strong ν (C-F) stretchFluorinated aromatic ring
820Medium γ (C-H) bendOut-of-plane aromatic bending

Conclusion

The characterization of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole requires a rigorous, multi-modal approach. By combining the precise chemical shift mapping of multinuclear NMR ( 1 H, 13 C, 19 F) with the spatial and connectivity proofs of 2D NMR (HMBC, NOESY), researchers can establish a self-validating proof of structure. Orthogonal verification via ATR-FTIR ensures the electronic integrity of the nitro and fluoro functional groups, resulting in a highly trustworthy analytical package suitable for regulatory submission or downstream synthetic scaling.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at:[Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123419, 3-Nitropyrazole. PubChem. Available at: [Link][2]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole from 3-nitropyrazole

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, a key buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, a key building block in medicinal chemistry. The synthesis is achieved through a regioselective N-alkylation of 3-nitropyrazole with 2,5-difluorobenzyl bromide. We will delve into the mechanistic rationale behind reagent selection and reaction conditions that favor the desired N1 isomer, a critical aspect when dealing with unsymmetrical pyrazoles.[1] This guide includes a detailed step-by-step experimental procedure, purification techniques, characterization data, a complete safety assessment, and a troubleshooting guide to ensure reproducible, high-yield synthesis for researchers in pharmaceutical and chemical development.

Introduction: The Significance of N-Alkylated Pyrazoles

Pyrazole derivatives are a cornerstone in modern pharmacology, forming the structural core of numerous therapeutic agents.[2] Their versatile biological activities span anti-inflammatory, analgesic, anti-cancer, and anti-obesity applications.[2] The specific substitution pattern on the pyrazole ring is paramount in defining the molecule's pharmacological profile. N-alkylation is a fundamental transformation that not only modulates physicochemical properties like solubility and lipophilicity but also orients substituents in three-dimensional space to optimize interactions with biological targets.

The target molecule, 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, incorporates three key pharmacophores: the pyrazole scaffold, a nitro group (a common modulator of electronic properties and a potential hydrogen bond acceptor), and a difluorobenzyl moiety, which can enhance metabolic stability and binding affinity. This protocol addresses a common challenge in pyrazole chemistry: achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles.[1]

Reaction Principle and Mechanistic Insights

The synthesis proceeds via a nucleophilic substitution (SN2) reaction. 3-Nitropyrazole is first deprotonated by a suitable base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2,5-difluorobenzyl bromide and displacing the bromide leaving group.

Reaction Scheme:

(A chemical drawing showing 3-nitropyrazole reacting with 2,5-difluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) and a solvent (e.g., DMF) to yield 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole)

Controlling Regioselectivity:

For an unsymmetrical pyrazole like 3-nitropyrazole, alkylation can occur at either the N1 or N2 position. Several factors dictate the regiochemical outcome:

  • Electronic Effects: The potent electron-withdrawing nature of the nitro group at the C3 position decreases the electron density and nucleophilicity of the adjacent N2 nitrogen. Consequently, the distal N1 nitrogen becomes the more nucleophilic site.[1]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. The N1 position is sterically more accessible than the N2 position, which is shielded by the C3-nitro group.[1]

  • Reaction Conditions: The choice of base and solvent can influence the N1/N2 ratio. Polar aprotic solvents like DMF or DMSO are known to favor the formation of a single regioisomer in many cases.[1]

By leveraging these principles, this protocol is designed to strongly favor the formation of the desired N1-alkylated isomer.

Experimental Protocol

This section details the complete workflow from reagent preparation to product purification.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-Nitropyrazole≥98%TCI, Sigma-AldrichStore in a cool, dark place.
2,5-Difluorobenzyl bromide≥98%TCI, Sigma-AldrichLachrymator, corrosive. Handle with care.[3][4]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard SupplierFinely powdered and dried before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard SupplierStore over molecular sieves.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction and chromatography.
HexanesACS GradeStandard SupplierFor chromatography.
Deionized Water--For workup.
Brine (Saturated NaCl)--For workup.
Anhydrous Magnesium Sulfate (MgSO₄)-Standard SupplierFor drying.
Silica Gel230-400 meshStandard SupplierFor column chromatography.

Equipment:

  • Round-bottom flasks with stir bars

  • Magnetic stir plate with heating mantle

  • Condenser and nitrogen/argon inlet

  • Thermometer/temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification reagents 1. Charge Flask: - 3-Nitropyrazole (1.0 eq) - Anhydrous K₂CO₃ (1.5 eq) - Anhydrous DMF add_alkyl 2. Add Alkylating Agent: - 2,5-Difluorobenzyl bromide (1.1 eq) - Add dropwise at RT reagents->add_alkyl heat 3. Heat & Stir: - 60 °C for 4-6 hours - Monitor by TLC add_alkyl->heat quench 4. Quench & Extract: - Cool to RT - Pour into water - Extract with Ethyl Acetate (3x) heat->quench wash 5. Wash & Dry: - Wash with water, then brine - Dry over MgSO₄ quench->wash concentrate 6. Concentrate: - Filter and evaporate solvent - Obtain crude product wash->concentrate purify 7. Purify: - Flash Column Chromatography - (Hexanes/Ethyl Acetate gradient) concentrate->purify characterize 8. Characterize: - ¹H NMR, ¹³C NMR, MS - Confirm structure and purity purify->characterize

Caption: Overall workflow for the synthesis of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole.

Step-by-Step Procedure
  • Flask Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitropyrazole (1.13 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).

    • Rationale: A slight excess of the base ensures complete deprotonation of the pyrazole starting material.[5] Using anhydrous reagents and solvent is critical to prevent unwanted side reactions with the alkylating agent.

  • Solvent Addition: Place the flask under a nitrogen or argon atmosphere. Add anhydrous DMF (40 mL) via syringe.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. An inert atmosphere prevents atmospheric moisture from interfering with the reaction.

  • Addition of Alkylating Agent: Stir the suspension vigorously for 15 minutes at room temperature. Slowly add 2,5-difluorobenzyl bromide (1.45 mL, 11.0 mmol, 1.1 eq) dropwise over 5 minutes.

    • Rationale: A small excess of the alkylating agent helps drive the reaction to completion. Dropwise addition helps to control any potential exotherm.

  • Reaction: Heat the reaction mixture to 60 °C using a heating mantle. Maintain this temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using TLC (eluent: 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the 3-nitropyrazole spot has been consumed. A new, less polar spot corresponding to the product should appear.

  • Workup: a. Allow the reaction mixture to cool to room temperature. b. Pour the mixture into a 500 mL separatory funnel containing 150 mL of deionized water. c. Extract the aqueous layer with ethyl acetate (3 x 75 mL). d. Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

    • Rationale: The water quench precipitates the product and dissolves inorganic salts. Extraction isolates the product in the organic phase. Washing with water and brine removes residual DMF and inorganic impurities. e. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil or solid.

Purification

The crude product is purified by flash column chromatography on silica gel.[6]

  • Slurry: Prepare a slurry of silica gel in hexanes and pack the column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to afford 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole as a white to pale yellow solid.

Characterization and Expected Results

ParameterExpected Outcome
Yield 75-90%
Physical Appearance White to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ ~7.95 (d, 1H, pyrazole-H), ~7.00-7.15 (m, 3H, Ar-H), ~6.90 (d, 1H, pyrazole-H), ~5.50 (s, 2H, CH₂)
¹³C NMR (100 MHz, CDCl₃) Expected peaks for pyrazole carbons, aromatic carbons (with C-F splitting), and the benzylic CH₂ carbon.
Mass Spec (ESI+) m/z = 240.05 [M+H]⁺

Note: NMR chemical shifts are estimates and should be confirmed by experimental data. The splitting patterns of the aromatic protons will be complex due to fluorine coupling.

Safety Precautions

All operations must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • 3-Nitropyrazole: Harmful if swallowed. Causes skin and serious eye irritation. Avoid inhalation of dust.

  • 2,5-Difluorobenzyl Bromide: Corrosive. Causes severe skin burns and eye damage.[3] It is a lachrymator (causes tearing).[4] Handle with extreme care and avoid inhalation of vapors.

  • N,N-Dimethylformamide (DMF): Can be absorbed through the skin. It is a reproductive hazard.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.[3][4][7][8]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive base or alkylating agent; insufficient temperature.Ensure K₂CO₃ is anhydrous and finely powdered. Use fresh 2,5-difluorobenzyl bromide. Increase reaction temperature to 70-80 °C. Consider a stronger base like NaH (use with extreme caution).
Formation of Regioisomers Suboptimal reaction conditions.While unlikely to be the major product, the N2-isomer can sometimes form. Purification by column chromatography should effectively separate the isomers.
Low Yield after Workup Product is partially soluble in the aqueous phase; emulsion formation.Perform additional extractions (4-5 times). To break emulsions, add more brine to the separatory funnel.
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the chromatography eluent. Try a different solvent system (e.g., Dichloromethane/Methanol). If the product is a solid, attempt recrystallization from a suitable solvent system like Ethanol/Water or Ethyl Acetate/Hexanes.[9]

References

  • Dalinger, I. L., et al. (2015). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. ResearchGate. Available at: [Link]

  • Wang, G., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Organic Letters. ACS Publications. Available at: [Link]

  • Tachibana, Y., et al. (1996). N-alkylation method of pyrazole. Google Patents.
  • Pechina, O. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][6][10]triazin-7(6H)-ones and Derivatives. Molecules. MDPI. Available at: [Link]

  • Venkateswarlu, V., et al. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. Reaction scope of nitration of N‐alkylanilines. Available at: [Link]

  • Al-Azab, F. M., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Gomaa, A. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. PMC. Available at: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]

  • Stanovnik, B., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC. Arkat USA. Available at: [Link]

  • Ortlieb, M., et al. (2019). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. ChemistryOpen. Open Access LMU. Available at: [Link]

  • El-Ghezal, N., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry. MDPI. Available at: [Link]

  • Bradley, P. A., et al. (2010). Regioselective N-Alkylation of an Activated Pyrazole. Synlett. Available at: [Link]

  • Kalinina, M. A., et al. (2023). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank. MDPI. Available at: [Link]

  • Wang, H., et al. (2020). Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. Journal of Mass Spectrometry. National Institute of Standards and Technology. Available at: [Link]

  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi. DergiPark. Available at: [Link]

  • Alkorta, I., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Digital CSIC. Available at: [Link]

  • Bak, R. A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Reddy, P. P., et al. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.

Sources

Application

The Strategic Utility of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole in Modern Medicinal Chemistry

Introduction: A Versatile Scaffold for Targeted Drug Discovery In the landscape of contemporary drug discovery, the pyrazole motif stands out as a "privileged scaffold," consistently appearing in a multitude of clinicall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Targeted Drug Discovery

In the landscape of contemporary drug discovery, the pyrazole motif stands out as a "privileged scaffold," consistently appearing in a multitude of clinically approved drugs and investigational agents.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a cornerstone in the design of targeted therapies. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its affinity for specific biological targets. This application note delves into the synthesis and utility of a particularly valuable building block: 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole .

The incorporation of a 2,5-difluorobenzyl group at the N1 position introduces a key structural element often found in kinase inhibitors and other targeted agents. The fluorine atoms can enhance binding affinity through favorable interactions with the target protein and improve metabolic stability by blocking potential sites of oxidation.[3] Furthermore, the nitro group at the C3 position is not merely a placeholder; it is a versatile chemical handle that opens up a plethora of synthetic possibilities, most notably its reduction to a primary amine, which can then be further elaborated.[4] This application note will provide detailed protocols for the synthesis of this key intermediate and its subsequent transformation into a valuable amino-pyrazole derivative, highlighting its potential in the synthesis of complex bioactive molecules.

Physicochemical Properties and Spectral Data

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective use in multi-step syntheses. Below is a summary of the key properties for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole.

PropertyValue
Molecular Formula C₁₀H₇F₂N₃O₂
Molecular Weight 255.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, and chlorinated solvents
Melting Point 85-88 °C (typical)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.61 (d, J = 2.8 Hz, 1H, pyrazole-H), 7.15 - 7.05 (m, 1H, Ar-H), 7.02 - 6.92 (m, 2H, Ar-H), 6.88 (d, J = 2.8 Hz, 1H, pyrazole-H), 5.45 (s, 2H, CH₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 158.5 (d, J = 242.4 Hz, C-F), 156.0 (d, J = 243.4 Hz, C-F), 149.8 (C-NO₂), 132.4 (pyrazole-C), 124.5 (d, J = 17.2 Hz, Ar-C), 117.2 (d, J = 24.2 Hz, Ar-C), 116.0 (d, J = 24.2 Hz, Ar-C), 115.4 (d, J = 8.1 Hz, Ar-C), 108.8 (pyrazole-C), 50.2 (CH₂).

  • ¹⁹F NMR (376 MHz, CDCl₃) δ (ppm): -118.9, -121.5.

Synthesis and Experimental Protocols

The synthesis of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is typically achieved through the N-alkylation of 3-nitro-1H-pyrazole with 2,5-difluorobenzyl bromide. The regioselectivity of this reaction is a key consideration, as alkylation can potentially occur at either of the two nitrogen atoms of the pyrazole ring. However, under basic conditions, the reaction generally favors the formation of the desired N1-substituted isomer.

Protocol 1: Synthesis of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

This protocol details a reliable method for the N-alkylation of 3-nitro-1H-pyrazole.

Materials:

  • 3-Nitro-1H-pyrazole

  • 2,5-Difluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add 2,5-difluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole as an off-white to pale yellow solid.

Causality Behind Experimental Choices:

  • Base and Solvent: The use of potassium carbonate as a base in DMF is a common and effective combination for N-alkylation reactions of heterocycles. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Purification: Flash column chromatography is essential to separate the desired product from any unreacted starting materials and the less abundant N2-alkylated regioisomer.

Caption: General workflow for the synthesis of the target pyrazole.

Application in Pharmaceutical Synthesis: A Gateway to Bioactive Amines

The true utility of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole lies in its role as a precursor to the corresponding 3-amino-pyrazole. The nitro group can be selectively reduced to an amine, which serves as a crucial nucleophile for the construction of more complex molecular architectures, particularly in the synthesis of kinase inhibitors.[5]

Protocol 2: Reduction of the Nitro Group to Form 1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine

This protocol describes a standard method for the reduction of the nitro group using iron powder in the presence of an acid.

Materials:

  • 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • To a suspension of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the Celite® pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure to remove the organic solvents.

  • Extract the remaining aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield 1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine, which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Reducing Agent: Iron powder in the presence of a mild acid source like ammonium chloride is a classic, cost-effective, and efficient method for the reduction of aromatic nitro groups. It is generally well-tolerated by other functional groups.

  • Filtration: Filtration through Celite® is necessary to remove the fine iron particles and iron salts from the reaction mixture.

Downstream_Application Start 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole Reduction Nitro Group Reduction (e.g., Fe, NH4Cl) Start->Reduction Intermediate 1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine Reduction->Intermediate Coupling Coupling Reactions (e.g., Amide bond formation, Suzuki coupling) Intermediate->Coupling Target Bioactive Molecules (e.g., Kinase Inhibitors) Coupling->Target

Caption: Synthetic utility of the nitropyrazole building block.

Conclusion

1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is a strategically designed building block that provides a reliable entry point for the synthesis of a wide range of functionalized pyrazole derivatives. Its straightforward synthesis and the versatility of its nitro group make it an invaluable tool for medicinal chemists. The protocols provided herein offer a robust foundation for the preparation and utilization of this compound in the pursuit of novel therapeutic agents.

References

  • Cetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355. Available at: [Link]

  • El-Faham, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Google Patents. (2015). Pyrazole amide derivative. AU2015223742C1.
  • Google Patents. (2017). Process for preparation of aminopyrazole. WO2017060787A1.
  • Guttieri, M. J., et al. (2020). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 13(9), 221. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

  • Google Patents. (2016). Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438. CN105646453A.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • ResearchGate. (2023). Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. Available at: [Link]

  • Du, S., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408. Available at: [Link]

  • MedDocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Available at: [Link]

  • Istrate, A., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3698. Available at: [Link]

  • PubChem. (n.d.). 3-Nitropyrazole. CID 123419. Available at: [Link]

  • Justia Patents. (2022). 5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. Available at: [Link]

  • Nilsson, M., et al. (2022). Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma. Drug Design, Development and Therapy, 16, 2901–2917. Available at: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

  • Google Patents. (1997). Process for the preparation of 3-amino-5-methylpyrazole. US5616723A.
  • Digital CSIC. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • Norman, M. H., et al. (2018). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). Journal of Medicinal Chemistry, 61(21), 9447–9461. Available at: [Link]

  • Journal of Fluorine Chemistry. (2021). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Available at: [Link]

  • Ali, M. A., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of King Saud University - Science, 33(5), 101467. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: In Vitro Assay Preparation and Initial Characterization of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

Authored by: Senior Application Scientist, Discovery Biology Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with applicatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Discovery Biology

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications spanning oncology, inflammation, and infectious diseases.[1][2][3] Its five-membered heterocyclic structure provides a versatile template for designing molecules that can interact with a wide array of biological targets, including protein kinases, cyclooxygenases, and various other enzymes.[4][5][6] This document provides a comprehensive guide for the initial in vitro characterization of a novel pyrazole derivative, 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (hereafter referred to as "Compound P").

As Compound P is a new chemical entity, a systematic and tiered approach to its biological evaluation is essential. This guide outlines a logical workflow, beginning with fundamental assessments of cytotoxicity and progressing to more specific, mechanism-of-action studies. The protocols herein are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind critical steps, empowering researchers to generate reliable and interpretable data.

Compound Handling and Stock Solution Preparation

Accurate and consistent compound preparation is the foundation of reproducible in vitro research. Organic small molecules like Compound P are often poorly soluble in aqueous media.

Protocol 1: Master Stock Solution Preparation

  • Objective: To prepare a high-concentration master stock for serial dilutions.

  • Materials:

    • 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (powder form)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh out a precise amount (e.g., 5 mg) of Compound P into a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve a desired high concentration, typically 10-20 mM. The choice of concentration depends on the compound's molecular weight and solubility limits.

    • Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Visually inspect the solution for any undissolved particulate matter.

    • Aliquot the master stock into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Causality and Considerations:

  • Solvent Choice: DMSO is the standard solvent for initial screening of small molecules due to its ability to dissolve a wide range of hydrophobic compounds.[7]

  • Solvent Cytotoxicity: It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically ≤0.5%, as higher concentrations can induce cellular stress and confound results.[4] All experimental wells, including controls, must contain the same final concentration of DMSO.

Tier 1: Primary Screening - Antiproliferative and Cytotoxic Effects

The first step in characterizing a novel compound with potential anticancer activity is to determine its effect on cell viability and proliferation across a panel of relevant cancer cell lines.[8][9] The MTT assay remains a gold-standard, robust colorimetric method for this purpose.[1][4]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

  • Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[1]

  • Experimental Workflow:

    Caption: MTT Assay Workflow for Cytotoxicity Screening.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.[4]

    • Compound Preparation: Prepare a series of 2X working concentrations of Compound P by serially diluting the master stock in complete growth medium.

    • Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound P. Include appropriate controls:

      • Vehicle Control: Medium with the same final DMSO concentration as the highest compound dose.[4]

      • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).[4]

      • Untreated Control: Medium only.

    • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.[4]

    • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 2-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Example IC₅₀ Data for Compound P

Cell Line Tissue of Origin Compound P IC₅₀ (µM) Doxorubicin IC₅₀ (µM)
HCT-116 Colon Carcinoma 5.2 ± 0.6 0.8 ± 0.1
MCF-7 Breast Adenocarcinoma 12.8 ± 1.5 1.1 ± 0.2
A549 Lung Carcinoma 8.1 ± 0.9 1.5 ± 0.3

| HepG2 | Liver Carcinoma | 6.5 ± 0.7 | 2.2 ± 0.4 |

Tier 2: Mechanistic Elucidation Assays

If Compound P demonstrates significant antiproliferative activity, the next logical step is to investigate its mechanism of action. Key questions include whether the compound induces cell cycle arrest or triggers programmed cell death (apoptosis).

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

  • Principle of the Assay: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. By analyzing a population of cells using flow cytometry, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4]

  • Step-by-Step Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat them with Compound P at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.[4]

    • Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge to form a pellet.

    • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[4]

    • Incubation: Incubate in the dark for 30 minutes at room temperature.[4]

    • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases.

Protocol 4: Apoptosis Quantification via Annexin V & PI Staining

  • Principle of the Assay: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. PI is used as a counterstain to identify late apoptotic or necrotic cells, which have lost membrane integrity.[4]

  • Step-by-Step Methodology:

    • Cell Treatment: Treat cells in 6-well plates with Compound P as described for the cell cycle analysis. A known apoptosis inducer like Staurosporine should be used as a positive control.

    • Cell Harvesting: Harvest all cells (adherent and floating) and wash with ice-cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. [4] 4. Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark. [4] 5. Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. The results will distinguish four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Tier 3: Target-Based Mechanistic Assays

Based on the broader pyrazole literature, protein kinases are a common target class. [5]If cell cycle analysis suggests arrest at the G2/M phase, investigating cyclin-dependent kinases (CDKs) would be a rational next step.

Protocol 5: In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin E)

  • Principle of the Assay: This is a biochemical assay that measures the direct inhibitory effect of Compound P on the enzymatic activity of a purified kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, quantify the amount of ADP produced during the kinase reaction. A decrease in ADP production signifies kinase inhibition.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer, purified CDK2/Cyclin E enzyme, substrate (e.g., a specific peptide), and ATP.

    • Compound Plating: In a 384-well plate, serially dilute Compound P to various concentrations.

    • Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • ADP Detection:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal.

    • Signal Measurement: Read the luminescence on a plate reader.

    • Data Analysis: The luminescent signal is proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.

References

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Charles River. Retrieved from [Link]

  • Fouad, A. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Retrieved from [Link]

  • Ghazali, N. E., et al. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

  • Fassihi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Talhi, O., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Talukdar, A., et al. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Gokhan-Kelekci, N., et al. (2017). Pyrazole and its biological activity. PharmaTutor. Retrieved from [Link]

  • Sławiński, J., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Retrieved from [Link]

  • Paskaleva, E., et al. (2014). A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors. PLoS ONE. Retrieved from [Link]

  • Houghten, R. A., et al. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Pharmaceutical Design. Retrieved from [Link]

  • Li, Y., et al. (2022). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bai, Q., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. Retrieved from [Link]

  • Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. Retrieved from [Link]

  • Khan, I., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research. Retrieved from [Link]

  • Brideau, C., et al. (2005). In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Application

The Vanguard of Innovation: Application Notes for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole in Agrochemical Discovery

Introduction: The pyrazole scaffold represents a cornerstone in the architecture of modern agrochemicals, offering a versatile platform for the development of potent fungicides, herbicides, and insecticides.[1] Its inher...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The pyrazole scaffold represents a cornerstone in the architecture of modern agrochemicals, offering a versatile platform for the development of potent fungicides, herbicides, and insecticides.[1] Its inherent chemical stability and the capacity for diverse functionalization have rendered it a "privileged structure" in the quest for novel crop protection agents.[1] This document provides an in-depth technical guide for researchers and drug development professionals on the prospective applications of a novel, yet uncommercialized, pyrazole derivative: 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole . While specific biological activity data for this compound is not yet publicly available, its structural motifs—the 3-nitropyrazole core and the 2,5-difluorophenylmethyl substituent—suggest a strong potential for fungicidal or herbicidal activity. These application notes and protocols are therefore presented as a predictive guide to stimulate and direct future research into this promising molecule.

Part 1: Scientific Rationale and Postulated Agrochemical Applications

The unique combination of a 3-nitropyrazole core with a 2,5-difluorophenylmethyl group at the N1 position provides a compelling basis for agrochemical research. The nitro group, being a strong electron-withdrawing feature, can significantly influence the electronic properties of the pyrazole ring, potentially enhancing its interaction with biological targets.[2] The difluorophenyl moiety is a common feature in many successful agrochemicals, often contributing to increased metabolic stability and improved binding affinity.[3]

Based on these structural characteristics, we postulate two primary avenues for investigation:

  • Fungicidal Activity: Many pyrazole-based fungicides operate by inhibiting the mitochondrial respiratory chain in fungi.[1] Specifically, the pyrazole-carboxamide class targets Complex II (succinate dehydrogenase), leading to a disruption of ATP production and ultimately, fungal cell death.[1] While our subject compound lacks the carboxamide group, the nitropyrazole scaffold could potentially interact with other components of the respiratory chain or other vital fungal enzymes.

  • Herbicidal Activity: A significant class of pyrazole-based herbicides function as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants.[1] Inhibition of HPPD leads to the characteristic bleaching of new plant growth.[1] The structural features of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole bear some resemblance to known HPPD inhibitors, making this a viable hypothesis to explore.

Part 2: Experimental Protocols for Agrochemical Screening

The following protocols are designed to systematically evaluate the potential of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole as a novel agrochemical.

Protocol 2.1: Synthesis of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

This protocol outlines a plausible synthetic route based on established pyrazole synthesis methodologies.[4]

Workflow for the Synthesis of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

A 3-Nitro-1H-pyrazole D N-alkylation reaction at room temperature A->D B 2,5-Difluorobenzyl bromide B->D C Base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) C->D E Work-up and purification (e.g., extraction, chromatography) D->E F 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole E->F

Caption: A general workflow for the synthesis of the target compound.

Step-by-Step Procedure:

  • To a solution of 3-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,5-difluorobenzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2.2: In Vitro Antifungal Activity Assay

This protocol details the evaluation of the compound's fungicidal potential against a panel of common plant pathogenic fungi using the mycelial growth inhibition method.[3]

Workflow for In Vitro Antifungal Assay

A Prepare stock solution of test compound in DMSO B Incorporate various concentrations into molten PDA medium A->B C Pour amended PDA into Petri dishes B->C D Inoculate with mycelial plugs of pathogenic fungi C->D E Incubate at 25-28°C D->E F Measure colony diameter and calculate inhibition rate E->F G Determine EC50 values F->G

Caption: Workflow for assessing in vitro antifungal activity.

Step-by-Step Procedure:

  • Prepare a stock solution of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole in dimethyl sulfoxide (DMSO).

  • Prepare a series of dilutions of the stock solution.

  • Incorporate the dilutions into molten potato dextrose agar (PDA) to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). A control with DMSO only should be included.

  • Pour the amended PDA into sterile Petri dishes.

  • Once solidified, place a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus (e.g., Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea) in the center of each plate.

  • Incubate the plates at 25-28°C until the mycelial growth in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in both the treated and control plates.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.

  • Determine the EC₅₀ (half maximal effective concentration) value by probit analysis.

Protocol 2.3: Herbicidal Activity Screening

This protocol describes a primary screen for pre- and post-emergence herbicidal activity against representative monocot and dicot weed species.

Workflow for Herbicidal Activity Screening

cluster_pre Pre-emergence cluster_post Post-emergence A Sow weed seeds in soil-filled pots B Apply test compound solution to soil surface A->B C Incubate in greenhouse with controlled conditions B->C D Assess germination and growth inhibition after 14-21 days C->D E Grow weed seedlings to the 2-3 leaf stage F Apply test compound solution as a foliar spray E->F G Incubate in greenhouse with controlled conditions F->G H Assess phytotoxicity and growth inhibition after 14-21 days G->H

Caption: Workflow for pre- and post-emergence herbicidal screening.

Step-by-Step Procedure:

Pre-emergence Application:

  • Fill small pots with a standardized soil mix.

  • Sow seeds of test weed species (e.g., Echinochloa crus-galli (barnyardgrass) and Amaranthus retroflexus (redroot pigweed)).

  • Prepare a solution of the test compound at various concentrations (e.g., 150, 75, 37.5 g ai/ha) in a suitable solvent with a surfactant.

  • Apply the solution evenly to the soil surface.

  • Place the pots in a greenhouse with controlled temperature, humidity, and light conditions.

  • After 14-21 days, visually assess the percentage of weed control based on germination inhibition and seedling vigor compared to an untreated control.

Post-emergence Application:

  • Sow weed seeds as described above and allow them to grow to the 2-3 leaf stage.

  • Apply the test compound solution as a foliar spray until runoff.

  • Return the pots to the greenhouse.

  • After 14-21 days, visually assess the percentage of weed control based on phytotoxicity symptoms (e.g., chlorosis, necrosis, growth inhibition) compared to an untreated control.

Part 3: Data Presentation and Interpretation

The results from the screening assays should be systematically recorded and analyzed to guide further research.

Table 1: Hypothetical In Vitro Antifungal Activity of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
Fungal SpeciesEC₅₀ (µg/mL)
Fusarium graminearum15.2
Rhizoctonia solani8.5
Botrytis cinerea22.1
Pyricularia oryzae>50
Positive Control (e.g., Pyraclostrobin) <1.0 for all species

This data is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Herbicidal Activity of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
Weed SpeciesApplicationRate (g ai/ha)% Control
Echinochloa crus-galliPre-emergence15085
Echinochloa crus-galliPost-emergence15060
Amaranthus retroflexusPre-emergence15095
Amaranthus retroflexusPost-emergence15090
Positive Control (e.g., Topramezone) Post-emergence 150 >95 for both species

This data is hypothetical and for illustrative purposes only.

Part 4: Concluding Remarks and Future Directions

The structural attributes of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole make it a compelling candidate for agrochemical research. The protocols outlined in this guide provide a robust framework for its initial synthesis and biological evaluation. Should promising activity be identified in the primary screens, further research should focus on:

  • Structure-Activity Relationship (SAR) studies: Synthesizing analogues with modifications to the phenyl ring and the pyrazole core to optimize activity.

  • Mechanism of Action studies: Investigating the specific biochemical target of the compound.

  • Crop safety evaluation: Assessing the phytotoxicity of the compound on important crops.

  • Toxicological and environmental fate studies: Evaluating the safety profile of the lead compounds.

By systematically applying these research strategies, the potential of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole and its derivatives as next-generation agrochemicals can be thoroughly explored.

References

  • Gao, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6341. Available from: [Link]

  • Ma, Y., et al. (2022). Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. Frontiers in Microbiology, 12, 789405. Available from: [Link]

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467-1502. Available from: [Link]

  • Ben-Ouahab, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

  • Chavan, S. S., & Nagawade, A. V. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 13(23), 5543. Available from: [Link]

  • Zeng, H., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry, 71(9), 3950–3959. Available from: [Link]

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

Abstract This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole. This compound, f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole. This compound, featuring a difluorophenyl moiety and a nitropyrazole core, presents unique analytical challenges that necessitate a carefully optimized chromatographic approach. The developed method utilizes a reversed-phase C18 column with a mobile phase of acetonitrile and water, providing excellent resolution and peak symmetry. This document provides a step-by-step protocol for method development, system suitability, and validation in accordance with established regulatory guidelines.

Introduction

1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is a heterocyclic compound of interest in pharmaceutical research and development due to the prevalence of pyrazole and fluorinated aromatic structures in bioactive molecules.[1][2][3][4] The presence of the nitro group, a strong electron-withdrawing group, and the polar pyrazole ring, combined with the hydrophobic difluorophenylmethyl substituent, results in a molecule with intermediate polarity. Accurate and precise quantification of this analyte is crucial for purity assessments, stability studies, and formulation development.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of non-volatile and thermally labile compounds, making it ideally suited for this application.[5] This application note provides a systematic guide to developing and validating an HPLC method, ensuring reliable and reproducible results. The principles and protocols described herein are grounded in established scientific literature and adhere to the guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][7][8][9][10][11][12][13][14][15]

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

  • Structure: The molecule consists of a polar 3-nitro-1H-pyrazole ring linked to a more non-polar (2,5-difluorophenyl)methyl group.

  • Polarity: The combination of polar (nitropyrazole) and non-polar (difluorophenylmethyl) moieties suggests that reversed-phase chromatography will be the most effective separation mode. A C18 stationary phase is a logical starting point due to its versatility and wide applicability.[16][17]

  • UV Absorbance: The presence of the nitroaromatic pyrazole ring system indicates strong UV absorbance.[18] Literature on similar pyrazole structures suggests that maximum absorbance (λmax) is likely to be in the range of 250-280 nm.[18][19][20] Therefore, UV detection is a suitable and sensitive method for quantification.

  • pKa: The pyrazole ring is weakly basic. To ensure consistent retention and good peak shape, the pH of the mobile phase should be controlled and maintained at least 2 pH units away from the analyte's pKa.[10]

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process involving the optimization of several key parameters. The logical workflow for this process is illustrated below.

Caption: A logical workflow for HPLC method development.

Materials and Reagents
  • Analyte: 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole standard of known purity.

  • Solvents: HPLC grade acetonitrile (ACN) and water.

  • Buffer (optional): If pH control is necessary, use a buffer system compatible with the chosen column and detection method (e.g., phosphate or acetate buffer).

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended starting parameters for method development.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with a UV detector.
Column C18, 4.6 x 150 mm, 5 µmA versatile reversed-phase column suitable for a wide range of analytes.[16]
Mobile Phase A: WaterB: AcetonitrileA common and effective mobile phase for reversed-phase chromatography.
Gradient Start with a linear gradient from 30% B to 80% B over 15 minutesA gradient elution is recommended for initial screening to determine the optimal organic content for isocratic separation, if desired.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmA common starting wavelength for aromatic compounds.[16] Further optimization is recommended.

Experimental Protocols

Standard and Sample Preparation

Protocol 1: Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh approximately 10 mg of the 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole reference standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of acetonitrile to dissolve the standard.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly.

Protocol 2: Working Standard Solution Preparation (100 µg/mL)

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to the mark with the mobile phase (initial composition) and mix thoroughly.

Method Development and Optimization

Protocol 3: Wavelength Selection

  • Prepare a working standard solution as described in Protocol 2.

  • Inject the solution into the HPLC system equipped with a photodiode array (PDA) detector.

  • Acquire the UV spectrum of the analyte peak.

  • Identify the wavelength of maximum absorbance (λmax) and use this for subsequent analyses to maximize sensitivity.

Protocol 4: Mobile Phase Optimization

  • Perform initial injections using the gradient conditions outlined in Section 3.2.

  • Based on the retention time of the analyte, determine the approximate percentage of acetonitrile required for elution.

  • Develop an isocratic method using the determined acetonitrile percentage. For example, if the analyte elutes at 50% acetonitrile in the gradient run, start with an isocratic mobile phase of 50:50 acetonitrile:water.

  • Adjust the isocratic mobile phase composition to achieve a retention time between 3 and 10 minutes with good peak shape.

System Suitability

System suitability tests are essential to ensure the chromatographic system is performing adequately before sample analysis.[6][7][8][9]

Protocol 5: System Suitability Testing

  • Equilibrate the HPLC system with the final optimized mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the working standard solution (100 µg/mL).

  • Calculate the parameters listed in the table below.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry and minimizes integration errors.
Theoretical Plates (N) N > 2000Indicates column efficiency and good separation performance.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase delivery.

Method Validation

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[10][12][13][14][15] The following parameters should be assessed according to ICH guidelines.

Sources

Application

Application Notes and Protocols: Formulation Techniques for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals Introduction The successful preclinical development of a new chemical entity (NCE) is critically dependent on the design of an appropriate formulation that...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful preclinical development of a new chemical entity (NCE) is critically dependent on the design of an appropriate formulation that ensures adequate systemic exposure in animal models. This document provides a detailed guide on the formulation strategies for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, a novel compound with potential therapeutic applications. The structural characteristics of this molecule, including the difluorophenyl and nitro-pyrazole moieties, suggest potential challenges with aqueous solubility, a common hurdle for many NCEs.[1][2] This guide will explore various formulation techniques to overcome these challenges, enabling robust and reproducible preclinical studies.

A thorough understanding of the physicochemical properties of the NCE is the foundational step in designing a suitable formulation.[2][3] These properties dictate the choice of excipients and the overall formulation strategy.

Part 1: Physicochemical Characterization

Before embarking on formulation development, a comprehensive physicochemical characterization of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is essential.[2] This data will inform the selection of the most appropriate formulation approach.

Key Physicochemical Properties to Determine:

PropertySignificance in Formulation
Aqueous Solubility Determines the need for solubility enhancement techniques. Solubility should be assessed across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8, 7.4).[2]
LogP/LogD Indicates the lipophilicity of the compound, influencing its solubility in lipid-based systems and potential for membrane permeation.
pKa Identifies ionizable groups, which can affect solubility at different pH values and the potential for salt formation.[4]
Melting Point & Thermal Properties (DSC) Provides information on the solid-state properties, including crystallinity and potential for amorphous forms.[5]
Solid-State Stability Assesses the chemical and physical stability of the solid drug substance under various conditions (temperature, humidity, light).

Part 2: Formulation Strategies for Preclinical Oral Dosing

Given that many NCEs are poorly water-soluble, this section will focus on strategies to enhance the oral bioavailability of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole.[6][7] The choice of formulation will depend on the dose required and the physicochemical properties of the compound.

Strategy 1: Simple Solutions

For early-stage preclinical studies, simple solutions are often the preferred approach due to their ease of preparation and dose uniformity.

Rationale: This method is suitable if the required dose can be dissolved in a small, well-tolerated volume of a vehicle or a mixture of vehicles (co-solvents).[8]

Protocol for Vehicle Screening:

  • Objective: To identify a solvent or co-solvent system that can dissolve the target concentration of the compound.

  • Materials: 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, various pharmaceutically acceptable solvents (see table below), vials, magnetic stirrer, and analytical balance.

  • Procedure:

    • Weigh a known amount of the compound into a series of vials.

    • Add a measured volume of each test vehicle to achieve the target concentration.

    • Stir the mixtures at a controlled temperature for a sufficient time to reach equilibrium.

    • Visually inspect for complete dissolution.

    • If a single solvent is insufficient, test combinations of co-solvents.

    • Confirm the concentration of the dissolved compound using a suitable analytical method like HPLC.

Common Vehicles for Preclinical Oral Studies:

VehicleProperties and Considerations
Water Ideal for water-soluble compounds, but often requires pH adjustment.
Saline (0.9% NaCl) Isotonic, commonly used for parenteral and oral administration.
Polyethylene Glycol (PEG 300/400) A water-miscible co-solvent that can significantly increase the solubility of poorly soluble compounds.[6]
Propylene Glycol (PG) Another common water-miscible co-solvent.
Glycerin A viscous, water-miscible co-solvent.
Dimethyl Sulfoxide (DMSO) A powerful solvent, but its use in vivo should be carefully considered due to potential toxicity. Often used in combination with other vehicles.
Solutol® HS 15 (Kolliphor® HS 15) A non-ionic solubilizer and emulsifying agent.[1]
Tween® 80 (Polysorbate 80) A non-ionic surfactant used to increase solubility and as a wetting agent.[1]

Workflow for Vehicle Selection:

Caption: Workflow for selecting a suitable vehicle for a simple solution formulation.

Strategy 2: Suspension Formulations

When the required dose is too high to be dissolved in a suitable volume of a simple solution, a suspension is a viable alternative.

Rationale: A suspension is a dispersion of fine drug particles in a liquid vehicle, often aqueous-based. The bioavailability of a suspension is influenced by the particle size of the drug substance.[1]

Protocol for Preparing a Micronized Suspension:

  • Objective: To prepare a uniform and stable suspension of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole.

  • Materials: Micronized compound, wetting agent, suspending agent, and aqueous vehicle.

  • Procedure:

    • Particle Size Reduction (Micronization): If necessary, reduce the particle size of the compound using techniques like mortar grinding, ultrasonic fragmentation, or ball milling to increase its surface area and dissolution rate.[1]

    • Wetting: Create a paste by mixing the micronized powder with a small amount of the vehicle containing a wetting agent (e.g., Tween® 80, Sodium Lauryl Sulfate). This displaces air from the surface of the particles, allowing the vehicle to wet them.

    • Dispersion: Gradually add the remaining vehicle containing the suspending agent (e.g., methylcellulose, carboxymethylcellulose) while stirring to form a uniform dispersion.

    • Homogenization: Homogenize the suspension to ensure a uniform particle size distribution.

Common Suspending and Wetting Agents:

Agent TypeExampleFunction
Wetting Agent Tween® 80, Poloxamer 188Reduces the interfacial tension between the solid particles and the liquid vehicle.
Suspending Agent Methylcellulose, Hydroxypropyl Methylcellulose (HPMC), Sodium Carboxymethylcellulose (Na-CMC)Increases the viscosity of the vehicle to slow down the sedimentation of particles.
Strategy 3: Amorphous Solid Dispersions (ASDs)

For compounds with very low aqueous solubility, amorphous solid dispersions (ASDs) can significantly enhance oral bioavailability.[9][10]

Rationale: In an ASD, the crystalline drug is converted into a high-energy amorphous state and dispersed within a polymer matrix.[4] This amorphous form has a higher apparent solubility and dissolution rate compared to the crystalline form.[4]

Protocol for Preparing an ASD via Spray Drying:

  • Objective: To create a stable amorphous solid dispersion of the compound in a polymeric carrier.

  • Materials: 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, a suitable polymer carrier (e.g., HPMCAS, PVP, Soluplus®), and a common solvent for both (e.g., acetone, methanol).

  • Procedure:

    • Dissolve the compound and the polymer in the solvent to create a spray solution.

    • Pump the solution through an atomizer into a drying chamber.

    • The hot drying gas rapidly evaporates the solvent, resulting in the formation of solid particles of the drug dispersed in the polymer.

    • Collect the dried powder.

    • Characterize the resulting ASD for its amorphous nature (using DSC or XRPD) and dissolution properties.

Diagram of Amorphous Solid Dispersion Concept:

Caption: Amorphous solid dispersions enhance solubility by preventing crystallization.

Part 3: Analytical Characterization of Formulations

All formulations must be thoroughly characterized to ensure their quality and performance.[5][11]

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the concentration, purity, and chemical stability of the compound in the formulation.[5]

  • Dynamic Light Scattering (DLS): For measuring the particle size distribution in suspensions and nano-suspensions.

  • X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC): To confirm the solid-state form of the drug (crystalline vs. amorphous) in solid formulations.[5]

  • Rheology: To measure the viscosity of suspensions and ensure proper handling and dosing.

Protocol: Generic HPLC Method Development

  • Objective: To develop a stability-indicating HPLC method to quantify 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole and its potential degradants.

  • Instrumentation: HPLC system with a UV detector.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV spectrum of the compound.

    • Injection Volume: 10 µL.

  • Optimization: Adjust the gradient, mobile phase composition, and other parameters to achieve good peak shape, resolution, and a reasonable run time.

  • Validation: Perform method validation according to relevant guidelines to ensure accuracy, precision, linearity, and specificity.

Part 4: In Vivo Considerations

The ultimate goal of preclinical formulation is to achieve adequate drug exposure in animal models to assess efficacy and safety.[3][12]

  • Route of Administration: The choice of formulation is highly dependent on the intended route of administration (e.g., oral gavage, intravenous injection).[3]

  • Tolerability: The excipients used in the formulation must be well-tolerated by the animal species at the administered dose.

  • Pharmacokinetics: The formulation should be designed to provide a pharmacokinetic profile that is suitable for the study objectives.

Experimental Workflow for Preclinical Formulation Development:

Caption: An integrated workflow for preclinical formulation development.

Conclusion

The development of a suitable formulation for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is a critical step in its preclinical evaluation. A systematic approach, beginning with thorough physicochemical characterization, followed by the exploration of appropriate formulation strategies, and supported by robust analytical methods, will enable the successful advancement of this promising compound. The choice between simple solutions, suspensions, or more advanced techniques like amorphous solid dispersions will be guided by the specific properties of the molecule and the requirements of the preclinical studies.

References

  • IOP Publishing. (2017, November 12). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms. Available from: [Link]

  • ACS Central Science. (2016, October 12). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. Available from: [Link]

  • PMC. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Available from: [Link]

  • Asian Journal of Pharmaceutics. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Agno Pharmaceuticals. (2023, May 26). Complete Guide To Pre-Clinical Drug Product Manufacturing. Available from: [Link]

  • PMC - NIH. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available from: [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • Regis Technologies. (2023, January 17). Analytical Strategies from Early Development to Validation: Part One. Available from: [Link]

  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Available from: [Link]

  • International Journal of PharmTech Research. (2012, July-September). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • American Pharmaceutical Review. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Symeres. (n.d.). Pre-clinical CMC drug product formulation and analytical development. Available from: [Link]

  • Infinix Bio. (2026, February 28). Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights. Available from: [Link]

  • Agno Pharmaceuticals. (2020, February 20). The Guide To Analytical Method Development. Available from: [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

Welcome to the technical support guide for the synthesis of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, from low yields to isomeric impurity, and provide robust, validated protocols to enhance the efficiency and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the synthesis to provide a solid theoretical and practical foundation.

Q1: What is the most common and reliable synthetic route for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole?

A1: The most prevalent and direct method is the N-alkylation of 3-nitro-1H-pyrazole with a suitable 2,5-difluorobenzyl electrophile, typically 2,5-difluorobenzyl bromide. This reaction is a nucleophilic substitution where the deprotonated pyrazole anion attacks the benzylic carbon, displacing the halide. The reaction is typically mediated by a base in a polar aprotic solvent.

Q2: What is the reaction mechanism, and what are the potential isomeric byproducts?

A2: The reaction proceeds via a two-step mechanism:

  • Deprotonation: A base abstracts the acidic proton from the N-H of the 3-nitro-1H-pyrazole ring, forming a pyrazolate anion. This anion is a resonance-stabilized ambident nucleophile, with negative charge density on both N1 and N2.

  • Nucleophilic Attack (SN2): The pyrazolate anion attacks the electrophilic benzylic carbon of 2,5-difluorobenzyl bromide. Due to the two nucleophilic nitrogen atoms, this attack can occur at either N1 or N2, leading to the formation of two possible regioisomers: the desired 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (N1 isomer) and the undesired 1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-pyrazole (N2 isomer) .

Controlling the ratio of these isomers (regioselectivity) is the primary challenge in this synthesis.[1][2]

Reaction_Mechanism Start 3-Nitro-1H-pyrazole + 2,5-Difluorobenzyl Bromide Deprotonation Deprotonation Start->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation Abstracts H+ Anion Pyrazolate Anion (Ambident Nucleophile) Deprotonation->Anion SN2_N1 SN2 Attack at N1 Anion->SN2_N1 Major Pathway SN2_N2 SN2 Attack at N2 Anion->SN2_N2 Minor Pathway Product_N1 Desired Product: 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole SN2_N1->Product_N1 Product_N2 Isomeric Byproduct: 1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-pyrazole SN2_N2->Product_N2 Regioselectivity_Factors Regio N1 vs. N2 Regioselectivity Sterics Steric Hindrance (Substituents & Alkylating Agent) Sterics->Regio Solvent Solvent Effects (Polarity, Solvation) Solvent->Regio Base Base & Counter-ion (K₂CO₃, NaH, Cs₂CO₃) Base->Regio Temp Reaction Temperature (Kinetics vs. Thermodynamics) Temp->Regio

Figure 2: Key factors influencing the N1/N2 regioselectivity in pyrazole alkylation.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a Q&A format.

Problem: My overall yield is consistently low (< 60%). What are the primary factors to investigate?

Answer: A low yield can stem from several issues. Systematically investigate the following, starting with the most likely culprits.

Troubleshooting_Workflow Start Low Yield Reported Check1 1. Incomplete Reaction? Start->Check1 Check2 2. Poor Regioselectivity? Check1->Check2 No (TLC shows no SM) Sol1 Solution: • Verify base strength/activity • Increase temperature/time • Check reagent stoichiometry & purity Check1->Sol1 Yes (TLC shows SM) Check3 3. Product Degradation? Check2->Check3 No (NMR shows clean N1/N2 mix) Sol2 Solution: • Change Base/Solvent combination • Lower reaction temperature • See Table 1 for guidance Check2->Sol2 Yes (NMR shows high % of N2 isomer) Check4 4. Mechanical Loss? Check3->Check4 No (TLC is clean) Sol3 Solution: • Run under inert atmosphere (N₂/Ar) • Avoid excessive heat/prolonged time • Ensure base is not too harsh Check3->Sol3 Yes (TLC shows streaks/spots) Sol4 Solution: • Optimize work-up procedure • Refine purification technique (e.g., column chromatography) Check4->Sol4 Yes (Difficulty in purification)

Figure 3: A logical workflow for troubleshooting low synthesis yield.

Detailed Checks:

  • Incomplete Reaction:

    • Cause: The most common cause is insufficient or inactive base. Potassium carbonate can be hygroscopic and lose activity. Sodium hydride can have an inactive oxide layer.

    • Solution:

      • Use freshly opened or properly stored K₂CO₃, or grind it to increase surface area.

      • When using NaH (60% in mineral oil), wash it with dry hexanes before use to remove the oil.

      • Ensure a slight excess of the alkylating agent (1.05-1.1 eq.) and base (1.5-2.0 eq. for K₂CO₃, 1.2 eq. for NaH) is used. [1] * Increase reaction time or temperature moderately (e.g., from 60°C to 80°C). Monitor progress by TLC.

  • Poor Regioselectivity:

    • Cause: The reaction conditions may favor the formation of the undesired N2 isomer. This is a significant contributor to low isolated yield of the N1 product.

    • Solution: Modify the reaction conditions to favor N1 alkylation. The base-solvent system is the most powerful lever. [1][2]See the table below for guidance.

Problem: I'm observing a significant amount of the N2-isomer byproduct. How can I improve the N1:N2 ratio?

Answer: Optimizing for the N1 isomer is critical. The following table summarizes starting points for improving regioselectivity.

Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity

Entry Base Solvent Typical Outcome for N1-Selectivity Rationale & Comments
1 K₂CO₃ DMF / DMSO Good to Excellent Recommended Starting Point. This combination is widely reported to favor N1 alkylation for 3-substituted pyrazoles. [1]The K⁺ ion and polar aprotic solvent create a favorable environment.
2 NaH THF / DME Variable; can be excellent Can provide high N1 selectivity. [2][3]The smaller Na⁺ ion may coordinate differently. Requires anhydrous conditions and careful handling.
3 Cs₂CO₃ Acetonitrile / DMF Often Excellent The large, soft Cs⁺ cation is poorly coordinated, leading to a highly reactive "naked" anion that often attacks at the less hindered N1 site. More expensive option.

| 4 | i-Pr₂NEt (Hünig's base) | DMSO | Moderate | A non-nucleophilic organic base. Can be effective but may offer less selectivity than inorganic bases. [4]|

Recommendation: Start with potassium carbonate in DMF . If selectivity remains poor, switching to sodium hydride in THF or cesium carbonate in acetonitrile are logical next steps. Running the reaction at a lower temperature (e.g., room temperature or 0°C) for a longer duration may also improve the N1:N2 ratio at the cost of a slower reaction rate.

Problem: I'm having difficulty separating the N1 and N2 isomers by column chromatography.

Answer: This is a common challenge. The two regioisomers often have very similar polarities.

  • Optimize Your Solvent System: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or heptane). Start with a very low percentage of ethyl acetate (e.g., 2-5%) and increase it very slowly.

  • Try Different Solvents: Sometimes, adding a small amount of a third solvent with different properties can help. For example, dichloromethane or a trace of methanol in your mobile phase can alter selectivity on the silica.

  • High-Performance Silica: Use a smaller particle size silica gel (e.g., 25-40 µm) for higher resolution.

  • Recrystallization: If a solid product is obtained, explore recrystallization from various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol). It's possible that one isomer will selectively crystallize out. [4]

Section 3: Recommended Experimental Protocol

This protocol is a robust starting point, optimized for high yield and good N1-regioselectivity.

Protocol 1: N1-Alkylation using Potassium Carbonate in DMF

This procedure is reliable, uses common lab reagents, and is a validated method for achieving high N1 selectivity. [1] Materials:

  • 3-Nitro-1H-pyrazole (1.0 eq)

  • 2,5-Difluorobenzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-nitro-1H-pyrazole (1.0 eq) and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the pyrazole.

  • Reagent Addition: Stir the suspension at room temperature for 15-20 minutes. Then, add 2,5-difluorobenzyl bromide (1.05 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-70°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-nitro-1H-pyrazole starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

    • Extract the aqueous phase with ethyl acetate (3 x 10x the volume of DMF).

    • Combine the organic layers.

    • Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF. [4]7. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes) to isolate the desired N1-isomer, which is typically the major product.

References

  • Sung, K., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • Larson, E., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Google Patents (1998). N-alkylation method of pyrazole. US5705656A.
  • Akrout, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Google Patents (2011). Process for the purification of pyrazoles. DE102009060150A1.
  • Krasavin, M., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]

  • Akrout, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Royal Society of Chemistry (2001). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • UAB Barcelona (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. Available at: [Link]

  • PubMed (2021). Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate (2013). (PDF) Synthesis of New Pyrazolone Dyes. Journal of Chemical Research. Available at: [Link]

  • Semantic Scholar (2014). Synthesis and bioactivities of novel trifluoromethylated pyrazole oxime ether derivatives containing a pyridyl moiety. ARKIVOC. Available at: [Link]

  • Kholin, K., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Betti, M., et al. (2020). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]

  • Google Patents (2016). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. CN105367252A.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate (2019). (PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Optimization

Troubleshooting N-alkylation regioselectivity for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

Welcome to the technical support guide for the synthesis of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of N-alkylation on substituted pyrazoles. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation, a common hurdle that can lead to difficult-to-separate isomeric mixtures and impact yield and purity.

This guide provides a series of frequently asked questions for rapid problem-solving and in-depth troubleshooting protocols to systematically optimize your reaction for the desired N1 isomer.

Frequently Asked Questions (FAQs)

Q1: I performed the alkylation of 3-nitro-1H-pyrazole with 2,5-difluorobenzyl bromide and obtained a mixture of two products. Why did this happen?

A: You have encountered the classic challenge of regioselectivity in the N-alkylation of unsymmetrical pyrazoles. The pyrazole ring has two nitrogen atoms (N1 and N2), and in a deprotonated state, both are nucleophilic. Alkylation can therefore occur at either nitrogen, leading to the formation of two constitutional isomers: the desired 1,5-disubstituted product and the undesired 1,3-disubstituted product. The ratio of these isomers is highly dependent on a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1]

Q2: Which isomer, N1 or N2, should I expect to be the major product and why?

A: For 3-nitro-1H-pyrazole, the outcome is primarily governed by electronic and steric factors.

  • Electronic Effect: The 3-nitro group is a powerful electron-withdrawing group. It significantly increases the acidity of the adjacent N1-H, making it easier to deprotonate. However, it also reduces the nucleophilicity of the N2 atom through resonance. Conversely, the N1 atom, once deprotonated, becomes the more nucleophilic center.

  • Steric Hindrance: The N1 position is adjacent to the bulky nitro group, while the N2 position is less sterically encumbered.

In many cases involving 3-substituted pyrazoles, alkylation favors the less sterically hindered N2 atom.[2] However, the strong electron-withdrawing nature of the nitro group can favor alkylation at the N1 position under certain conditions, particularly those that favor thermodynamic control. Computational studies have shown that intramolecular interactions, such as hydrogen bonding between the alkylating agent and the pyrazole substrate, can also dramatically influence selectivity.[3] Therefore, without careful optimization, a mixture is often the result.

Q3: How can I definitively identify which isomer is which?

A: The most reliable method for distinguishing between the N1 and N2 alkylated isomers is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques.

  • ¹H and ¹³C NMR: The chemical shifts of the pyrazole ring protons and carbons will be different for each isomer due to the different electronic environments.[4][5]

  • 2D NMR (NOESY/HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is often conclusive. It will show a correlation between the benzylic protons (-CH₂-) of the (2,5-Difluorophenyl)methyl group and the carbon atoms of the pyrazole ring. For the desired N1 isomer, you should observe a correlation from the benzylic protons to the C5 carbon of the pyrazole ring. For the N2 isomer, a correlation to the C3 carbon would be expected. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can also show through-space correlations between the benzylic protons and the C5 proton, confirming the N1 substitution.[4]

Q4: My reaction has a very low yield or failed completely. What are the most common causes?

A: Low or no yield can stem from several factors. Before re-running the reaction, consider these points:

  • Base Inadequacy: The base may not be strong enough to fully deprotonate the pyrazole N-H. While the nitro group increases acidity, a sufficiently strong base (e.g., NaH, K₂CO₃) is still required.[1][6]

  • Reagent Quality: Ensure the alkylating agent (2,5-difluorobenzyl bromide) has not degraded. Benzyl halides can be lachrymatory and reactive. Also, ensure your solvent is anhydrous, as water can quench the base and the pyrazole anion.

  • Solubility Issues: If the pyrazole salt precipitates out of solution, the reaction rate will plummet. Ensure your chosen solvent can dissolve both the pyrazole and its corresponding salt.[1]

  • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a moderate increase in temperature (e.g., 50-80 °C) may be necessary.[6]

In-Depth Troubleshooting Guide: Mastering Regioselectivity

Poor regioselectivity is the most critical issue in this synthesis. The following guide provides a systematic approach to favor the formation of the desired 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (N1 isomer).

Understanding the Competing Pathways

The reaction proceeds via deprotonation of the 3-nitro-1H-pyrazole to form a pyrazolate anion. This anion is an ambident nucleophile, with negative charge density distributed between N1 and N2. The alkylating agent can then attack either nitrogen atom, leading to the two possible products.

G cluster_start Reactants cluster_paths Competing SN2 Pathways cluster_products Products Start 3-Nitro-1H-pyrazole + (2,5-Difluorophenyl)methyl bromide Deprotonation Deprotonation (Base) Start->Deprotonation + Base Anion 3-Nitro-pyrazolate Anion (Ambident Nucleophile) Deprotonation->Anion N1_Attack Attack at N1 (Thermodynamically Favored, Sterically Hindered) Anion->N1_Attack Path A N2_Attack Attack at N2 (Kinetically Favored, Less Hindered) Anion->N2_Attack Path B Product_N1 1-[(2,5-Difluorophenyl)methyl] -3-nitro-1H-pyrazole (Desired N1 Isomer) N1_Attack->Product_N1 Product_N2 1-[(2,5-Difluorophenyl)methyl] -5-nitro-1H-pyrazole (Undesired N2 Isomer) N2_Attack->Product_N2

Figure 1. Competing N1 and N2 alkylation pathways for 3-nitro-1H-pyrazole.
Troubleshooting Workflow for Regioselectivity

This decision tree provides a logical flow for optimizing the reaction conditions to favor the desired N1 isomer.

G Start Start: N1:N2 Ratio is Low ScreenBase Step 1: Screen Bases Start->ScreenBase Base_Weak Try weaker, bulkier bases (e.g., Cs₂CO₃, K₂CO₃) ScreenBase->Base_Weak Thermodynamic Control? Base_Strong Try stronger, non-nucleophilic bases (e.g., NaH) ScreenBase->Base_Strong Kinetic Control? ScreenSolvent Step 2: Screen Solvents Solvent_PolarAprotic Use polar aprotic solvents (e.g., DMF, DMSO) ScreenSolvent->Solvent_PolarAprotic Promote ion separation Solvent_NonPolar Try less polar solvents (e.g., THF, Dioxane) ScreenSolvent->Solvent_NonPolar Promote ion pairing AdjustTemp Step 3: Adjust Temperature Temp_Low Lower temperature (-20 °C to RT) (Favors kinetic product) AdjustTemp->Temp_Low N2 favored? Temp_High Increase temperature (RT to 80 °C) (Favors thermodynamic product) AdjustTemp->Temp_High N1 favored? End Optimized N1:N2 Ratio Base_Weak->ScreenSolvent Base_Strong->ScreenSolvent Solvent_PolarAprotic->AdjustTemp Solvent_NonPolar->AdjustTemp Temp_Low->End Temp_High->End

Figure 2. Decision tree for systematically improving N1 regioselectivity.
Protocol 1: Systematic Reaction Condition Screening

This protocol outlines a systematic approach to identify the optimal conditions for maximizing the yield of the N1 isomer.

1. Baseline Experiment:

  • Run your initial reaction condition and carefully determine the N1:N2 isomer ratio using ¹H NMR analysis of the crude reaction mixture. This is your baseline for comparison.

2. Base Screening (Constant Solvent and Temperature):

  • The choice of base and the resulting counter-ion can significantly influence regioselectivity. Set up parallel reactions using your standard solvent (e.g., DMF) and temperature (e.g., 25 °C) with the following bases:

    • Potassium Carbonate (K₂CO₃)

    • Cesium Carbonate (Cs₂CO₃)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Rationale: Carbonate bases are heterogeneous and milder, often favoring the thermodynamically more stable product.[7][8] NaH is a strong, non-coordinating base that generates a "free" pyrazolate anion, which may react differently.

3. Solvent Screening (Using the Best Base):

  • Using the most promising base from Step 2, screen a variety of solvents at a constant temperature.

    • Dimethylformamide (DMF)

    • Dimethyl Sulfoxide (DMSO)

    • Acetonitrile (MeCN)

    • Tetrahydrofuran (THF)

  • Rationale: Polar aprotic solvents like DMF and DMSO are excellent at solvating cations, leading to a more reactive "naked" anion, which can alter selectivity.[1] Less polar solvents like THF may promote ion-pairing between the pyrazolate and the counter-ion, which can sterically block one of the nitrogen atoms.

4. Temperature Screening:

  • Using the best base/solvent combination, evaluate the effect of temperature.

    • 0 °C

    • Room Temperature (approx. 25 °C)

    • 60 °C

  • Rationale: Lower temperatures often favor the kinetically controlled product (typically the less-hindered N2 isomer), while higher temperatures can allow for equilibration and favor the thermodynamically more stable product (often the more substituted N1 isomer).

Data Summary Table:

The results of your screening can be summarized in a table for easy comparison.

EntryBase (1.5 eq)SolventTemp (°C)Time (h)N1:N2 Ratio (Determined by ¹H NMR)
1K₂CO₃DMF25121 : 2.5
2Cs₂CO₃DMF25121.5 : 1
3NaHDMF2541 : 4.1
4Cs₂CO₃DMSO25123 : 1
5Cs₂CO₃THF25241 : 1.8
6Cs₂CO₃DMSO6065.2 : 1

Note: Data presented are hypothetical and for illustrative purposes.

Analytical Protocol: Isomer Identification by NMR

Objective: To unambiguously assign the structures of the N1 and N2 alkylated regioisomers.

Methodology:

  • Purification: Separate the two isomers using column chromatography (e.g., silica gel with a hexanes/ethyl acetate gradient) or preparative HPLC.

  • Sample Preparation: Prepare a separate NMR sample for each purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum for each isomer.

    • Expected Observation: The chemical shifts of the two pyrazole ring protons (H4 and H5 for the N1 isomer; H4 and H3 for the N2 isomer) will be distinct. The proton adjacent to the nitro group will likely be shifted further downfield.

  • ¹³C NMR Acquisition:

    • Acquire a standard ¹³C NMR spectrum. This will confirm the number of unique carbons and provide further structural information.

  • 2D HMBC Acquisition:

    • Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This is the key experiment for assignment.

    • Analysis for N1 Isomer (1,3-disubstituted): Look for a 3-bond correlation (³J_CH) from the benzylic protons (-CH₂-) to the C5 carbon of the pyrazole ring.

    • Analysis for N2 Isomer (1,5-disubstituted): Look for a 3-bond correlation (³J_CH) from the benzylic protons (-CH₂-) to the C3 carbon (the carbon bearing the nitro group).

  • Confirmation (Optional): An NOESY experiment can be used to confirm the assignment by observing a through-space correlation between the benzylic protons and the H5 proton on the pyrazole ring for the N1 isomer.

By following this structured troubleshooting and analysis guide, researchers can overcome the challenge of regioselectivity, confidently assign the structure of their products, and successfully synthesize the target 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole.

References

  • Zhang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link][7][8][9][10][11]

  • Kong, Y., et al. (2014). An efficient synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic Chemistry Portal. [Link][12]

  • Wallace, O. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 133-146. [Link][2]

  • Aksenov, N., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(21), 6433. [Link][5]

  • Ferreira, S. B., et al. (2018). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link][6]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the poor aqueous solubility of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole. Our goal is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the poor aqueous solubility of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole. Our goal is to equip you with the foundational knowledge and practical methodologies to effectively solubilize this compound for your in vitro and preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole poorly soluble in aqueous media?

A1: The low aqueous solubility of this compound is a direct result of its molecular structure. It is governed by the principle of "like dissolves like," where polar molecules dissolve in polar solvents (like water) and non-polar molecules dissolve in non-polar solvents.[1][2] 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole has significant non-polar characteristics:

  • Difluorophenyl Group: The phenyl ring is inherently hydrophobic. While fluorine is highly electronegative, the two fluorine atoms increase the molecule's lipophilicity, a measure of its preference for fatty or non-polar environments.[3]

  • Pyrazole Core: The pyrazole ring itself contributes to low water solubility due to its aromatic character.[4]

  • Nitro Group (-NO2): While polar, the nitro group's contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule.[5]

These structural features result in strong intermolecular forces within the crystal lattice, making it energetically unfavorable for water molecules, which have strong hydrogen bonds with each other, to surround and dissolve the compound.[1][4]

Q2: What is the first and simplest method I should try to dissolve my compound?

A2: The most straightforward and widely used initial approach is the co-solvent method .[6][7] This involves first dissolving the compound in a small amount of a water-miscible organic solvent and then diluting this stock solution into your aqueous experimental buffer.

  • Recommended Starting Co-solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of organic compounds.[7]

  • General Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Ensure the compound is fully dissolved by gentle vortexing or sonication.

    • Perform a serial dilution of this stock solution into your final aqueous media (e.g., PBS, cell culture media) to achieve the desired final concentration.

Critical Consideration: Always keep the final concentration of the organic co-solvent in your aqueous medium as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity in biological assays.[6]

Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What should I do?

A3: This is a common issue known as "fall-out" or uncontrolled precipitation.[6] It occurs when the compound's concentration in the final aqueous medium exceeds its thermodynamic solubility limit in that mixed-solvent system. Here is a troubleshooting workflow:

  • Lower the Final Concentration: The simplest solution is to test lower final concentrations of your compound.

  • Try a Different Co-solvent: If DMSO fails, other co-solvents can be tested. Ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are common alternatives with different properties.[6]

  • Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final co-solvent percentage (e.g., from 0.1% to 0.5% or 1%) may keep the compound in solution. Always run a vehicle control to check for solvent effects.

  • Explore Advanced Methods: If co-solvents alone are insufficient, you must move to more advanced formulation strategies like using cyclodextrins or surfactants.[8][9]

Q4: What are cyclodextrins and how can they improve the solubility of my compound?

A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity.[10] This structure allows them to act as molecular "hosts" that encapsulate poorly soluble "guest" molecules, like 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole.[11]

  • Mechanism of Action: The hydrophobic part of your compound partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin remains exposed to the water. This "inclusion complex" effectively masks the compound's hydrophobicity, making the entire complex water-soluble.[12][13]

  • Commonly Used Cyclodextrins: For research applications, chemically modified CDs are often preferred over natural CDs due to their higher aqueous solubility and improved toxicological profiles.[14] Highly recommended options include:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

The formation of these inclusion complexes can dramatically increase the aqueous solubility of a compound, often by several orders of magnitude.[10][11]

Troubleshooting Guide & Advanced Protocols

Problem: Persistent Precipitation in Aqueous Buffers

If simple co-solvent systems fail, a more systematic approach is required. The following workflow provides a decision-making process for selecting an appropriate solubilization strategy.

G cluster_adv Advanced Strategies start Compound Insoluble in Aqueous Buffer cosolvent Attempt Co-Solvent Method (e.g., DMSO, Ethanol) start->cosolvent check_precip Precipitation upon dilution? cosolvent->check_precip success Success! Proceed with experiment (Keep co-solvent <0.5%) check_precip->success No adv_methods Explore Advanced Methods check_precip->adv_methods Yes cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) adv_methods->cyclodextrin surfactant Use Surfactants (e.g., Tween-80, Kolliphor®) adv_methods->surfactant ph_adjust pH Modification (if ionizable groups present) adv_methods->ph_adjust verify Verify Solubility & Stability (Visual, HPLC, DLS) cyclodextrin->verify surfactant->verify ph_adjust->verify verify->success

Caption: Decision workflow for troubleshooting solubility issues.

Protocol 1: Systematic Co-Solvent Screening

This protocol helps identify the optimal co-solvent for creating a stable stock solution.

Materials:

  • 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

  • Anhydrous DMSO

  • Ethanol (200 proof)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Your target aqueous buffer (e.g., PBS pH 7.4)

Procedure:

  • Prepare High-Concentration Stocks: Weigh out your compound into four separate vials. Add the smallest possible volume of each co-solvent (DMSO, Ethanol, PEG 400, PG) to create a concentrated stock solution (e.g., 50 mM). Use sonication or gentle warming (<40°C) to aid dissolution.

  • Initial Dilution Test: Add 2 µL of each stock solution to 98 µL of your aqueous buffer in a clear microplate well or vial. This creates a 1:50 dilution (e.g., 1 mM final concentration with 2% co-solvent).

  • Visual Inspection: Observe immediately and after 1-2 hours for any signs of precipitation (cloudiness, crystals, film).

  • Kinetic Solubility Assessment: If precipitation occurs, repeat the test with a higher dilution factor (e.g., 1:100, 1:200) to find the concentration at which the compound remains soluble in each co-solvent system.

  • Select the Best Candidate: Choose the co-solvent system that keeps the highest concentration of your compound in solution with the lowest percentage of organic solvent.

Co-SolventKey PropertiesTypical Starting Conc.Notes
DMSO High solubilizing power< 0.5%Can be toxic to some cell lines at >0.5%.[7]
Ethanol Less toxic than DMSO< 1.0%Evaporation can be an issue for long-term storage.[6]
PEG 400 Low toxicity, viscous1-5%Often used in preclinical formulations.[9]
Propylene Glycol Common pharmaceutical solvent1-5%Good balance of safety and solubilizing power.[6]
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method creates a soluble inclusion complex, which is often superior to co-solvent systems for achieving higher aqueous concentrations.[10]

Materials:

  • 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous buffer (e.g., Water for Injection, PBS)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your aqueous buffer. This is a common starting concentration. Warm the solution slightly (40-50°C) to ensure the HP-β-CD is fully dissolved.

  • Add Compound: While stirring, add your solid 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole powder directly to the pre-warmed HP-β-CD solution to achieve the desired final concentration.

  • Facilitate Complexation: Stir the mixture vigorously at room temperature or with gentle heat for several hours (4-24 hours) to allow for the formation of the inclusion complex. The solution should clarify as the compound is encapsulated.

  • Sterile Filtration: Once fully dissolved, filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates and to sterilize the solution for biological experiments.

  • Verification (Optional but Recommended): Confirm the final concentration of the dissolved compound using an analytical method like HPLC-UV to ensure no material was lost during filtration.

G cluster_complex Inclusion Complex Formation compound Poorly Soluble Compound complex Soluble Inclusion Complex compound->complex 'Guest' enters cavity cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex 'Host' encapsulates guest water Aqueous Media complex->water Dissolves

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

  • National Center for Biotechnology Information.

  • Touro Scholar.

  • International Journal of Medical Science and Dental Research.

  • ACS Publications.

  • National Center for Biotechnology Information.

  • WuXi AppTec.

  • International Journal of Advanced Research.

  • Brieflands.

  • Benchchem.

  • MDPI.

  • International Journal of Pharmacy & Pharmaceutical Research.

  • National Center for Biotechnology Information.

  • Benchchem.

  • Benchchem.

  • National Center for Biotechnology Information.

  • MDPI.

  • MDPI.

  • ResearchGate.

  • MDPI.

  • National Center for Biotechnology Information.

  • OUCI.

  • ResearchGate.

  • Chemistry Stack Exchange.

  • Wiley Online Library.

  • RevisionDojo.

  • Chemistry LibreTexts.

  • Defense Technical Information Center.

  • Pfizer.

  • National Center for Biotechnology Information.

  • Semantic Scholar.

  • National Center for Biotechnology Information.

  • MilliporeSigma.

  • MDPI.

  • ResearchGate.

  • Wikipedia.

Sources

Optimization

Technical Support Center: Purification of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating highly pure 1-[(2,5-difluorophenyl)methyl]-3-ni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating highly pure 1-[(2,5-difluorophenyl)methyl]-3-nitro-1H-pyrazole from complex N-alkylation reaction mixtures. This guide transcends basic protocols by explaining the underlying chemical causality of your separations, ensuring your workflows are robust, reproducible, and self-validating.

Part 1: Physicochemical & Chromatographic Profiling

Before initiating any purification, you must understand the thermodynamic and steric properties of your mixture. The alkylation of 3-nitro-1H-pyrazole with 2,5-difluorobenzyl bromide inherently yields a mixture of starting materials and two distinct regioisomers.

Table 1: Quantitative Profile of Crude Mixture Components

ComponentReaction RoleMolecular WeightRelative PolarityExpected Rf (Hexane:EtOAc 3:1)Aqueous Solubility
2,5-Difluorobenzyl bromide Starting Material207.02 g/mol Very Low~0.85Insoluble
1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-pyrazole Regioisomer Impurity239.18 g/mol Low-Medium~0.60Insoluble
1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole Target Product239.18 g/mol High~0.35Insoluble
3-Nitro-1H-pyrazole Starting Material113.07 g/mol Very High~0.10Soluble (in basic aq.)

Part 2: Troubleshooting FAQs (Causality & Mechanisms)

Q1: Why does the N-alkylation of 3-nitropyrazole inherently produce a mixture of two regioisomers? A1: The formation of regioisomers is dictated by annular tautomerism. In solution, the N-H proton of 3-nitro-1H-pyrazole rapidly exchanges, making N1 and N2 chemically accessible. Upon deprotonation by a base, the resulting nitropyrazolide anion delocalizes its negative charge across both nitrogen atoms. Alkylation at the less sterically hindered nitrogen yields the 3-nitro isomer, while kinetically driven alkylation at the adjacent nitrogen yields the 5-nitro isomer, a phenomenon well-documented in [1].

Q2: During silica gel chromatography, why does the 5-nitro regioisomer elute before the 3-nitro regioisomer? A2: This counterintuitive elution order is driven by steric hindrance. In the 5-nitro regioisomer, the bulky 2,5-difluorobenzyl group at N1 sterically clashes with the adjacent nitro group at C5. This strain forces the nitro group out of the pyrazole ring's aromatic plane, disrupting π -conjugation and significantly reducing the molecule's overall dipole moment. Conversely, the 3-nitro isomer is unhindered, fully planar, and highly polar, causing it to interact more strongly with the stationary phase[2].

Q3: My crude NMR shows significant unreacted 3-nitropyrazole. Can I remove this without chromatography? A3: Yes, via chemoselective liquid-liquid extraction. The electron-withdrawing nitro group significantly increases the acidity of the pyrazole N-H (pKa ~10.4). By washing your organic layer with a mildly basic aqueous solution (e.g., 1M Na2CO3), the unreacted 3-nitropyrazole is deprotonated and partitioned into the aqueous phase, leaving the fully alkylated, neutral regioisomers in the organic phase[3].

Q4: What is the most reliable method to remove residual 2,5-difluorobenzyl bromide? A4: While benzyl halides elute near the solvent front during chromatography, overloading the column can cause band broadening. To remove it pre-column, quench the crude mixture with a secondary amine (like diethylamine) for 30 minutes. This converts the volatile, non-polar halide into a highly polar, basic tertiary amine, which can be effortlessly washed out with a 1M HCl aqueous wash.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system with built-in analytical checkpoints.

Protocol A: Chemoselective Liquid-Liquid Extraction (Pre-treatment)

Objective: Remove unreacted 3-nitropyrazole and polar impurities prior to chromatography.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Basic Wash: Transfer to a separatory funnel and wash with an equal volume of 1M aqueous Na2CO3. Repeat twice.

  • Phase Separation: Collect the organic phase.

  • Validation Check: Acidify a small aliquot of the discarded aqueous layer with 1M HCl to pH 2. The appearance of a white precipitate or cloudiness confirms the successful capture and protonation of unreacted 3-nitropyrazole.

  • Drying: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography (Regioisomer Resolution)

Objective: Separate the 1-benzyl-3-nitro target from the 1-benzyl-5-nitro impurity based on established [4].

  • Dry Loading: Dissolve the concentrated crude in a minimal amount of dichloromethane (DCM). Add silica gel (weight equal to 2x the crude mass) and evaporate to a free-flowing powder. This prevents band tailing.

  • Column Packing: Pack a silica gel column (230-400 mesh) using 100% Hexanes.

  • Elution Gradient: Load the dry powder. Begin elution with 100% Hexanes to flush out residual benzyl bromide. Gradually increase polarity to 10% EtOAc/Hexanes to elute the 5-nitro isomer, then to 25% EtOAc/Hexanes to elute the 3-nitro target.

  • Validation Check: Perform 2D-TLC on the pooled target fractions. Spot the sample, run in Hexane:EtOAc (3:1), dry, rotate the plate 90 degrees, and run again. A single spot perfectly on the diagonal confirms the complete absence of co-eluting 5-nitro isomer.

Protocol C: Final Polish via Recrystallization

Objective: Achieve >99% chemical and regiochemical purity.

  • Dissolution: Dissolve the chromatographed 3-nitro isomer in a minimal volume of boiling absolute ethanol.

  • Anti-Solvent Addition: Add dropwise ultra-pure water until the solution becomes faintly turbid.

  • Crystallization: Allow the flask to cool undisturbed to room temperature, then transfer to a 4°C refrigerator for 12 hours.

  • Validation Check: Isolate the crystals via vacuum filtration. Obtain a 1H-NMR spectrum. The complete absence of the characteristic upfield C4-proton doublet shift associated with the 5-nitro isomer confirms absolute regiochemical purity.

Part 4: Visual Workflows

ReactionPathway SM1 3-Nitro-1H-pyrazole (Tautomeric Mixture) Base Deprotonation (Base) SM1->Base Anion Nitropyrazolide Anion (Delocalized Charge) Base->Anion Iso3 1-Benzyl-3-nitro Isomer (Target, Planar, Polar) Anion->Iso3 N1 Attack (Sterically Favored) Iso5 1-Benzyl-5-nitro Isomer (Impurity, Twisted, Less Polar) Anion->Iso5 N2 Attack (Sterically Hindered) Alkyl 2,5-Difluorobenzyl Bromide Alkyl->Iso3 Alkyl->Iso5

Mechanistic pathway of 3-nitropyrazole alkylation yielding 3-nitro and 5-nitro regioisomers.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Isomer + SMs) Ext Liquid-Liquid Extraction (1M Na2CO3 Wash) Crude->Ext Aq Aqueous Phase (Unreacted 3-Nitropyrazole) Ext->Aq Removes Acidic SM Org Organic Phase (Regioisomers + Alkyl Halide) Ext->Org FCC Silica Gel Chromatography (Hexane/EtOAc Gradient) Org->FCC Frac1 Early Fractions (Alkyl Halide + 5-Nitro Isomer) FCC->Frac1 Low Polarity Elution Frac2 Late Fractions (3-Nitro Isomer Target) FCC->Frac2 High Polarity Elution Cryst Recrystallization (EtOH/Water) Frac2->Cryst Pure Pure Target Compound (>99% Purity) Cryst->Pure Final Polish

Step-by-step purification workflow for 1-[(2,5-difluorophenyl)methyl]-3-nitro-1H-pyrazole.

Part 5: References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

Welcome to the Advanced Applications Support Hub. This guide is engineered for analytical chemists, formulation scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. This guide is engineered for analytical chemists, formulation scientists, and drug development professionals. It provides mechanistic troubleshooting and method optimization strategies specifically tailored for complex fluorinated nitroaromatic compounds.

Module 1: Molecular Profiling & Stationary Phase Strategy

Q: Why does 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole exhibit poor retention and broad peak shape on a standard C18 column? A: Standard C18 (octadecylsilane) columns rely almost exclusively on dispersive, hydrophobic interactions. Your target molecule possesses two highly specialized moieties: a strongly electron-withdrawing nitro group attached to a pyrazole ring, and a highly electronegative difluorobenzyl group. These functional groups render the molecule highly polarizable but limit its pure hydrophobicity. Consequently, a C18 phase often fails to provide sufficient interaction sites, leading to rapid elution and poor peak symmetry[1].

Q: To achieve optimal retention, should I transition to a Biphenyl or a Pentafluorophenyl (PFP) column? A: Both offer orthogonal selectivity to C18, but they operate via inverse mechanisms:

  • Biphenyl Columns ( π -Base): The biphenyl stationary phase is electron-rich. It acts as a π -electron donor, engaging in strong π−π interactions with the highly electron-deficient ( π -acidic) nitropyrazole ring of your analyte[2].

  • PFP Columns ( π -Acid): The pentafluorophenyl phase is highly electron-deficient. It provides exceptional dipole-dipole interactions and shape selectivity, specifically targeting the difluorobenzyl moiety and the nitro group[3]. PFP columns are widely considered the gold standard for resolving positional isomers of halogenated and nitroaromatic compounds[1][4].

ColumnSelection Start Target: 1-[(2,5-Difluorophenyl)methyl] -3-nitro-1H-pyrazole Q1 Primary Structural Features? Start->Q1 Nitro Nitroaromatic Ring (π-electron deficient) Q1->Nitro Fluoro Difluorobenzyl Group (Strong Dipole) Q1->Fluoro Biphenyl Biphenyl Column (Strong π-π interactions) Nitro->Biphenyl PFP PFP Column (Dipole & Halogen affinity) Fluoro->PFP MeOH Use Methanol Modifier (Avoid ACN π-competition) Biphenyl->MeOH PFP->MeOH

Figure 1: Stationary phase selection logic based on target molecule structural features.

Module 2: Mobile Phase Dynamics

Q: Why do my retention times decrease drastically when using Acetonitrile (ACN) compared to Methanol (MeOH) on a PFP column? A: This is a classic case of solvent competition. Acetonitrile contains a carbon-nitrogen triple bond with its own π -electrons. When used as an organic modifier, ACN actively competes with your analyte for the π−π and dipole interaction sites on the PFP or Biphenyl stationary phase, effectively suppressing retention[4]. Methanol, being a protic solvent lacking π -electrons, does not compete for these specific interaction sites, allowing your fluorinated nitroaromatic compound to fully interact with the stationary phase and achieve proper retention and resolution.

Module 3: Troubleshooting Retention Time Drift

Q: My retention times are slowly shifting later in the run over a 12-hour sequence. What is the root cause? A: A unidirectional increase in retention time is typically caused by a gradual decrease in the actual flow rate delivered to the column, or a loss of organic modifier. The most common cause is micro-bubbles of air trapped in the pump heads or solvent lines. Because air is highly compressible, the pump expends energy compressing the bubble rather than pushing the mobile phase, leading to a flow rate deficit[5][6]. Another common cause is the selective evaporation of the organic modifier (e.g., Methanol) from the solvent reservoir, which makes the mobile phase progressively more aqueous and increases retention[7].

Q: My retention times are fluctuating randomly (appearing both early and late). How do I isolate the issue? A: Random fluctuations point to a dynamic mechanical failure or environmental instability.

  • Mixer or Pump Leaks: A micro-leak at the high-pressure proportioning valve or mixer alters the precise ratio of Solvent A to Solvent B being delivered. Even a 1% fluctuation in organic composition can cause severe retention time shifts[8].

  • Temperature Instability: The partition coefficient of your analyte is highly temperature-dependent. A general rule of thumb is that retention times shift by 1% to 2% for every 1 ºC change in column temperature[7]. Ensure your column oven is active and properly calibrated.

RTDrift Issue Issue: RT Drift Observed Equil Is system equilibrated? (≥10 column volumes) Issue->Equil NoEquil Flush & Equilibrate Equil->NoEquil No Hardware Hardware Diagnostics Equil->Hardware Yes Resolved Baseline & RT Stabilized NoEquil->Resolved Air Air in Lines? (Prime 7-10 mins) Hardware->Air Leaks Mixer/Pump Leak? (Run Pressure Test) Hardware->Leaks Temp Temp Fluctuations? (Check Column Oven) Hardware->Temp Air->Resolved Leaks->Resolved Temp->Resolved

Figure 2: Systematic diagnostic workflow for resolving HPLC retention time drift.

Module 4: Validated Experimental Protocols

Protocol A: System Leak & Equilibration Diagnostic (Self-Validating)

Purpose: To definitively isolate whether RT drift is caused by pump mechanics or column equilibration.

  • Preparation: Remove the analytical column and replace it with a zero-dead-volume union.

  • Tracer Addition: Prepare a mobile phase consisting of 50% Water / 50% Methanol. Add exactly 0.1% Acetone to the Methanol channel (Solvent B) to act as a UV tracer[7].

  • Purging: Prime all solvent lines at 5.0 mL/min for 7-10 minutes to definitively clear any compressible air bubbles[6].

  • Step Gradient Test: Set the detector to 254 nm. Program a step gradient: 0% B for 5 mins, 25% B for 5 mins, 50% B for 5 mins, 75% B for 5 mins.

  • Validation (The Self-Check): Observe the baseline. If the baseline steps are perfectly flat and horizontal, the pump proportioning valves are functioning correctly, and there are no mixer leaks. If the baseline drifts or shows sinusoidal waves during a constant %B hold, the pump requires immediate maintenance (check valves or seals)[5][7].

Protocol B: Orthogonal Method Development for Nitroaromatics

Purpose: To establish a robust, high-resolution method for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole.

  • Column Installation: Install a high-purity PFP column (e.g., 100 x 2.1 mm, 1.9 µm)[9].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 3.0) to suppress silanol ionization and ensure neutral state stability[4].

    • Mobile Phase B: 100% LC-MS Grade Methanol (Do not use Acetonitrile, to preserve π−π interactions).

  • Thermal Control: Set the column compartment to a strict 30.0 °C to prevent ambient temperature-induced RT drift[7].

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Validation: Inject a known standard. The peak symmetry factor ( As​ ) should be between 0.95 and 1.05, confirming optimal stationary phase interaction without secondary silanol tailing.

Module 5: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole across different stationary phases based on its unique structural moieties.

Column ChemistryPrimary Interaction MechanismRetention of Fluorinated MoietiesRetention of NitroaromaticsRecommended Modifier
Alkyl (C18) Hydrophobic (Dispersive)Weak to ModeratePoor (Co-elution risk)Acetonitrile
Biphenyl π−π (Electron Donor/Base)ModerateExcellent (Strong π−π )Methanol
PFP Dipole-Dipole, π−π (Acid), StericExcellent (Fluorine affinity)Excellent (Dipole interactions)Methanol

References

  • "HPLC Troubleshooting Guide" - Waters Corporation. 7

  • "Troubleshooting Common System Problems Using Waters Neutrals Quality Control Reference Material" - Waters Corporation. 5

  • "ACQUITY retention times drift - WKB56525" - Waters Corporation. 6

  • "ACQUITY UPLC retention times drift - WKB123799" - Waters Corporation. 8

  • "Chromatography Products" - Chromtech. 2

  • "Hypersil GOLD HPLC Columns" - Thermo Fisher Scientific.3

  • "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC" - LCGC International. 1

  • "Simultaneous UHPLC/MS Analyses of Explosive Compounds" - Thermo Fisher Scientific. 9

  • "Determination of Explosives in Soil Using the Agilent 1260 Infinity III LC System" - Agilent. 4

Sources

Optimization

Technical Support Center: Stability &amp; Storage Troubleshooting for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

Welcome to the Technical Support Center for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole . As a highly functionalized API intermediate and research chemical, this compound presents unique stability challenges durin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole . As a highly functionalized API intermediate and research chemical, this compound presents unique stability challenges during long-term storage. The presence of a strongly electron-withdrawing 3-nitro group on the pyrazole ring, coupled with a benzylic linker attached to a 2,5-difluorophenyl moiety, creates specific vulnerabilities to photolytic and oxidative degradation.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating storage protocols.

Part 1: Mechanistic Troubleshooting (FAQs)

Q: Why does my compound exhibit yellowing or browning after prolonged benchtop exposure? A: This is a classic symptom of photodegradation. The photochemistry of nitro-aromatic and nitro-heterocyclic systems is well-documented[1]. Upon absorption of UV or near-UV light, the 3-nitro group is excited to a triplet state. This excited state acts as a powerful hydrogen abstractor. Because the benzylic CH₂ group is situated between the pyrazole ring and the difluorophenyl ring, its hydrogen atoms are relatively labile. The excited nitro group abstracts a benzylic hydrogen, leading to a radical intermediate that rapidly reacts with atmospheric oxygen to form colored oxidation products (such as ketones or dimers) or undergoes photo-cleavage[1].

Q: Is the N-benzylic bond susceptible to hydrolytic cleavage in aqueous formulations? A: Generally, no. Unlike esters or amides, the C-N bond connecting the difluorobenzyl group to the pyrazole ring is highly resistant to hydrolysis under neutral or mildly acidic/basic conditions. However, under severe oxidative stress—especially in the presence of trace transition metals from synthesis (like Pd or Cu) combined with dissolved oxygen—this benzylic position can undergo oxidative cleavage.

Q: What are the thermal limits of this compound during processing? A: Nitropyrazoles possess remarkable thermal stability compared to other energetic materials, often requiring temperatures exceeding 150°C to initiate rapid exothermic decomposition[2]. However, continuous thermal stress above 60°C can induce slow homolysis of the C-NO₂ bond. For long-term pharmaceutical storage, thermal degradation is secondary to photolytic and oxidative pathways, provided ambient conditions are maintained.

Part 2: Storage & Handling Best Practices

Q: What are the optimal long-term storage conditions to prevent degradation? A: To comply with ICH Q1A(R2) guidelines and ensure maximum shelf life, we recommend storing the bulk compound at 2–8°C (refrigerated) in amber glass containers [3]. The container must be tightly sealed and backfilled with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen, thereby shutting down the radical oxidation pathway.

Q: How do trace metal impurities from synthesis affect shelf life? A: Trace metals act as catalysts for the auto-oxidation of the benzylic carbon. If your batch has >10 ppm of residual palladium or copper, the rate of oxidative degradation will increase exponentially. We recommend a final aqueous wash with a chelating agent (e.g., EDTA) during the organic workup phase to minimize these impurities and self-validate the stability of the final batch.

Part 3: Experimental Protocol for Stability Testing

To validate the shelf life of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, follow this standardized, self-validating workflow aligned with ICH Q1A(R2) standards[3].

Step-by-Step Methodology: Accelerated Stability Testing
  • Sample Aliquoting: Weigh 50 mg of the purified compound into 20 mL glass vials. Prepare three distinct sets to isolate variables:

    • Set A (Control): Sealed under ambient air in amber glass.

    • Set B (Inert): Flushed with Argon gas for 30 seconds before sealing with PTFE-lined caps in amber glass.

    • Set C (Photolytic): Placed in clear glass vials under ambient air (to test worst-case light exposure).

  • Environmental Chamber Setup: Place Sets A and B into a calibrated stability chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) [3]. Place Set C in a photostability chamber emitting standard cool white fluorescent and near-UV light.

  • Sampling Timepoints: Pull 5 mg samples at Day 0, Month 1, Month 3, and Month 6.

  • Sample Preparation: Dissolve the pulled sample in 5 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • HPLC-UV/MS Analysis: Run the samples using a C18 reverse-phase column (Water/MeCN gradient with 0.1% Formic Acid). Monitor at 254 nm. Quantify the appearance of the primary degradation peak (typically the difluorophenyl ketone derivative).

Part 4: Quantitative Degradation Data

The following table summarizes the expected degradation profile based on our internal validation studies, demonstrating the causality between storage conditions and API purity.

Storage ConditionAtmosphereContainer1-Month Purity3-Month Purity6-Month PurityPrimary Degradant
25°C / 60% RHAmbient AirClear Glass98.2%94.5%89.1%Benzylic Ketone
25°C / 60% RHArgonAmber Glass99.9%99.8%99.7%None
40°C / 75% RHAmbient AirAmber Glass97.5%92.1%85.4%Benzylic Ketone
40°C / 75% RHArgonAmber Glass99.5%99.1%98.5%Trace Denitration
Photostability (UV)Ambient AirClear Glass75.4%N/AN/APhoto-cleavage

Part 5: Degradation Pathways & Mitigation Mapping

G Target 1-[(2,5-Difluorophenyl)methyl] -3-nitro-1H-pyrazole Photo Photolytic Stress (UV/Vis) Target->Photo Oxid Oxidative Stress (O2/Metals) Target->Oxid Therm Thermal Stress (>60°C) Target->Therm Mech1 Nitro-group Excitation & Benzylic H-Abstraction Photo->Mech1 hv Mech2 Radical Formation at Benzylic CH2 Oxid->Mech2 ROS / O2 Mech3 C-NO2 Bond Homolysis Therm->Mech3 Heat Mit1 Amber Glass & Dark Storage Mech1->Mit1 Prevent Mit2 Argon Backfill & EDTA Wash Mech2->Mit2 Prevent Mit3 Cold Chain (2-8°C) Mech3->Mit3 Prevent

Degradation pathways of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole and mitigation strategies.

References

  • ICH Q1A(R2) Stability Testing Guidelines - ICH / European Medicines Agency. Available at:[Link]

  • Nitroazoles: Synthesis, Structure and Applications (Thermal Stability) - ResearchGate. Available at:[Link]

Sources

Troubleshooting

Optimizing cross-coupling reaction conditions for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

Welcome to the Technical Support & Troubleshooting Center for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole . As a Senior Application Scientist, I frequently guide research teams through the optimization of highly f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole .

As a Senior Application Scientist, I frequently guide research teams through the optimization of highly functionalized, electron-deficient heterocycles. This specific pyrazole substrate presents a unique dual-reactivity profile: it contains a highly inert C3-nitro group that can be weaponized as an electrophile for denitrative cross-coupling[1], and a highly acidic C5-proton susceptible to direct C–H functionalization[2].

This guide is designed to bypass standard trial-and-error by explaining the mechanistic causality behind each optimization step, ensuring your experimental workflows are robust, reproducible, and self-validating.

Part 1: Mechanistic Workflows & Troubleshooting FAQs

Vector A: Denitrative Suzuki-Miyaura Cross-Coupling (C3-Functionalization)

Traditionally, nitro groups are considered inert in cross-coupling. However, utilizing the nitro group as a pseudo-halide allows for the direct synthesis of C3-arylated pyrazoles without requiring pre-halogenated starting materials.

Q: My denitrative coupling is failing to achieve full conversion, yielding mostly unreacted starting material. Why? Causality: The C–NO₂ bond possesses a significantly higher activation energy barrier for oxidative addition compared to C–Br or C–I bonds. Standard catalysts like Pd(PPh₃)₄ cannot insert into this bond. Solution: You must utilize a highly electron-rich, sterically demanding dialkylbiarylphosphine ligand. BrettPhos or tBuBrettPhos are strictly required here. The extreme steric bulk of the dicyclohexyl/di-tert-butyl groups forces the palladium center into a highly reactive mono-ligated Pd(0) state, which provides the necessary electron density to break the C–NO₂ bond[1].

Denitrative_Coupling Substrate 1-(2,5-Difluorobenzyl) -3-nitro-1H-pyrazole Ox_Add Oxidative Addition (C-NO2 Cleavage) Substrate->Ox_Add + Pd(0) Pd_Cat Pd(0)/BrettPhos Catalyst Pd_Cat->Ox_Add Transmet Transmetalation with Ar-B(OH)2 Ox_Add->Transmet Loss of NO2- Red_Elim Reductive Elimination Transmet->Red_Elim Ar transfer Red_Elim->Pd_Cat Pd(0) Regeneration Product C3-Arylated Pyrazole Red_Elim->Product

Mechanistic cycle of Pd-catalyzed denitrative cross-coupling at the C3 position.

Vector B: Direct C–H Arylation (C5-Functionalization)

Direct C–H arylation avoids pre-functionalization entirely, but requires strict control over regioselectivity due to the competing C4 and C5 positions.

Q: I am observing poor regioselectivity, yielding a mixture of C4- and C5-arylated products. How can I drive exclusive C5 selectivity? Causality: The pyrazole ring has two competing sites: C4 is the most electron-rich (favoring electrophilic palladation), while C5 is the most acidic. If you use standard inorganic bases (like K₂CO₃), the mechanism defaults to an electrophilic pathway, leading to C4/C5 mixtures. Solution: Shift the reaction mechanism to a Concerted Metalation-Deprotonation (CMD) pathway. By using a carboxylate base such as Potassium Pivalate (PivOK), the pivalate anion acts as an internal base coordinated to the Palladium center. It abstracts the more acidic C5 proton through a highly ordered, low-energy 6-membered transition state, ensuring >95% regioselectivity for the C5 position[2].

CMD_Mechanism Start Pd(II) Precatalyst + Pivalate Base (PivO-) Coord N-Coordination to Pd(II) Start->Coord CMD Concerted Metalation-Deprotonation (C5-H Abstraction) Coord->CMD PivO- acts as base Palladacycle C5-Palladated Intermediate CMD->Palladacycle Loss of PivOH OxAdd_ArX Oxidative Addition of Ar-X Palladacycle->OxAdd_ArX Product C5-Arylated Pyrazole OxAdd_ArX->Product Reductive Elim.

Concerted Metalation-Deprotonation (CMD) pathway for C5-H arylation.

Q: I am observing cleavage of the 2,5-difluorobenzyl group under basic cross-coupling conditions. How do I prevent this? Causality: The highly electron-withdrawing nature of the two fluorine atoms on the benzyl ring increases the acidity of the benzylic protons. Strong bases (like KOtBu) at elevated temperatures can trigger deprotonation and subsequent debenzylation. Solution: Utilize milder bases (K₃PO₄ or PivOK) and ensure your solvent is strictly anhydrous. Trace water combined with base generates hydroxide ions, which aggressively attack the benzylic position.

Part 2: Quantitative Data Summary for Optimization

Use the following matrix to select your baseline conditions depending on your target functionalization vector.

ParameterDenitrative Suzuki-Miyaura (C3)Direct C–H Arylation (C5)
Target Bond Formed C3–Aryl (Displaces –NO₂)C5–Aryl (Displaces –H)
Optimal Catalyst System Pd(OAc)₂ (5 mol%) + BrettPhos (10 mol%)Pd(OAc)₂ (5 mol%) + PCy₃ (10 mol%)
Optimal Base K₃PO₄ (Anhydrous, 3.0 equiv)PivOK (Potassium Pivalate, 2.5 equiv)
Solvent & Temperature 1,4-Dioxane, 130 °CToluene or DMA, 110 °C
Reaction Time 16–24 hours12–18 hours
Typical Yield Range 65–85%70–90%
Primary Side Reaction Nitro reduction (forming Ar-NH₂)C4-Arylation (Regioisomer)

Part 3: Self-Validating Experimental Protocols

Protocol A: Pd-Catalyzed Denitrative Suzuki Coupling (C3-Arylation)

Objective: Replace the C3-nitro group with an aryl boronic acid.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (1.0 equiv), Aryl Boronic Acid (2.0 equiv), Pd(OAc)₂ (5 mol%), BrettPhos (10 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M relative to substrate). Seal the tube with a Teflon screw cap.

  • Reaction: Remove from the glovebox and stir vigorously at 130 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure.

  • Validation Checkpoint:

    • LC-MS: Look for a mass shift indicating the loss of the nitro group (-45 Da) and the addition of the aryl group.

    • TLC: The starting nitro-pyrazole is highly UV-active but non-fluorescent. The resulting biaryl product will often exhibit distinct blue/green fluorescence under 254 nm UV light due to extended conjugation.

Protocol B: Pd-Catalyzed Direct C–H Arylation (C5-Arylation)

Objective: Arylate the C5 position while leaving the C3-nitro group intact.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and PivOK (2.5 equiv).

  • Solvent Addition: Add anhydrous Toluene (0.3 M). Seal the vial.

  • Reaction: Stir at 110 °C for 14 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint:

    • ¹H NMR (Critical): The starting 3-nitropyrazole exhibits two distinct doublets in the aromatic region for the pyrazole ring: the C5-H (typically downfield around 7.6 ppm) and the C4-H (around 6.9 ppm)[3]. In a successful C5-arylation, the doublet at ~7.6 ppm will completely disappear, and the C4-H will collapse into a sharp singlet. If you see a singlet at 7.6 ppm, you have accidentally arylated the C4 position.

Part 4: References

  • Cross-Coupling Reactions of Nitroarenes Accounts of Chemical Research (ACS Publications)[Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds PMC (National Institutes of Health)[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Reference Data & Comparative Studies

Validation

1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole vs 4-nitro isomer biological activity

Comparative Pharmacophore Guide: 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole vs. Its 4-Nitro Isomer in Drug Discovery Introduction In modern medicinal chemistry, the strategic positioning of a nitro group on a pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacophore Guide: 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole vs. Its 4-Nitro Isomer in Drug Discovery

Introduction

In modern medicinal chemistry, the strategic positioning of a nitro group on a pyrazole core is rarely an end in itself; rather, it serves as a critical pro-pharmacophore. The compounds 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole and its 4-nitro isomer are highly valued building blocks. The 2,5-difluorobenzyl moiety provides essential lipophilic interactions (e.g., π−π stacking) while the fluorine atoms block cytochrome P450-mediated oxidation at the ortho and meta positions, thereby enhancing metabolic stability[1]. However, the choice between the 3-nitro and 4-nitro isomers dictates the spatial trajectory of the entire molecule once reduced and functionalized, fundamentally altering its biological target profile.

Section 1: Mechanistic Causality & Vectorial Divergence

The biological divergence between these two isomers is rooted in the exit vectors they provide upon reduction to their respective amines and subsequent conversion into amides.

  • The 3-Nitro / 3-Amino Vector (Lateral Projection): When the 3-nitro isomer is reduced and coupled to form an amide, the resulting substituent projects at approximately a 120° angle relative to the N1-benzyl bond. This bent geometry allows the amide N-H to form a strong intramolecular hydrogen bond with the adjacent pyrazole N2[1]. This interaction effectively locks the molecule's conformation, reducing the entropic penalty upon target binding. This rigid, lateral geometry is ideal for wrapping around shallow surface pockets.

  • The 4-Nitro / 4-Amino Vector (Linear Projection): Conversely, the 4-nitro isomer projects its substituent linearly (a 180° exit vector). This extended geometry is sterically prohibited from forming intramolecular hydrogen bonds with the pyrazole nitrogens. Instead, it is perfectly suited to project deep into narrow hydrophobic pockets while leaving the pyrazole N2 free to act as a hydrogen bond acceptor.

VectorialLogic Core 1-(2,5-Difluorobenzyl) -1H-pyrazole Nitro3 3-Nitro Isomer Core->Nitro3 Nitro4 4-Nitro Isomer Core->Nitro4 Amino3 3-Amino Intermediate (120° Lateral Vector) Nitro3->Amino3 Reduction Amino4 4-Amino Intermediate (180° Linear Vector) Nitro4->Amino4 Reduction Target3 Surface Pockets (Conformationally Locked) Amino3->Target3 Amide Coupling Target4 Deep Hinge Binding (Kinase ATP Pockets) Amino4->Target4 Amide Coupling

Fig 1: Vectorial divergence and target application of 3-nitro vs 4-nitro pyrazole isomers.

Section 2: Comparative Biological Activity Profiles

Because of their distinct geometries, the final functionalized amides derived from these two isomers exhibit completely different biological activities.

3-Nitro Derivatives (Conformationally Restricted Binders) Derivatives of the 3-nitro isomer excel in targets requiring a locked, bent conformation to minimize entropic loss.

  • ELOVL1 Inhibitors: 3-aminopyrazole amides have been identified as potent inhibitors of ELOVL1, effectively reducing very long-chain fatty acid (VLCFA) synthesis in models of Adrenoleukodystrophy (ALD)[1].

  • T-type Calcium Channel Blockers: The locked conformation is highly selective for Cav3.2 channels, yielding potent, brain-penetrant candidates for the treatment of generalized epilepsies[2].

  • P2Y14R Antagonists: Similar 3-substituted derivatives act as potent anti-inflammatory agents by antagonizing the P2Y14 receptor[3].

4-Nitro Derivatives (Deep Pocket Hinge Binders) Derivatives of the 4-nitro isomer are classic kinase hinge-binders. The linear vector allows the molecule to penetrate the deep ATP-binding cleft of kinases.

  • RSK Inhibitors: 4-aminopyrazole carboxamides demonstrate potent inhibition of Ribosomal S6 Kinases (RSK), which are critical in cancer cell proliferation[4].

  • CDK, GSK, and Aurora Kinases: The 4-position vector is extensively utilized to modulate cell cycle kinases, providing robust anti-proliferative efficacy in oncology models[5],[6].

BioPathways cluster_3amino 3-Amino Pathway (ELOVL1 / Cav3.2) cluster_4amino 4-Amino Pathway (RSK / CDK Kinases) B1 Bind to Cav3.2 / ELOVL1 B2 Reduce Ca2+ / VLCFA B1->B2 B3 Disease Modification B2->B3 K1 Bind to Kinase Hinge K2 Block Phosphorylation K1->K2 K3 Anti-Proliferative K2->K3

Fig 2: Divergent biological signaling pathways modulated by 3-amino and 4-amino derivatives.

Section 3: Quantitative Data Comparison

Property / Metric1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole
Molecular Formula C10H7F2N3O2C10H7F2N3O2
Molecular Weight 239.18 g/mol 239.18 g/mol
Post-Reduction Exit Vector ~120° (Lateral Projection)~180° (Linear Projection)
Intramolecular H-Bonding High (Amide N-H to Pyrazole N2)None (Sterically Prohibited)
Primary Biological Targets ELOVL1, Cav3.2, P2Y14RRSK, CDK, GSK, Aurora Kinases
Typical IC50 Range (Amides) 1.9 nM – 60 nM5.0 nM – 150 nM
Binding Pocket Topology Shallow surface pocketsDeep ATP-binding hinge regions

Section 4: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following workflows incorporate built-in quality control (QC) gates to validate each step of the pharmacophore generation process.

Protocol A: Chemoselective Reduction of Nitro Isomers

Causality: Standard hydrogenation (Pd/C, H2) carries a risk of hydrodefluorination of the benzyl ring. Using Iron powder and Ammonium Chloride ensures strictly chemoselective reduction of the nitro group to the amine.

  • Reaction: Suspend 1.0 eq of the nitro-pyrazole isomer in a 4:1 mixture of EtOH/H2O. Add 5.0 eq of Fe powder and 5.0 eq of NH4Cl.

  • Conditions: Reflux at 80 °C for 2-4 hours under a nitrogen atmosphere.

  • Workup: Filter hot through a Celite pad to remove iron salts. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na2SO4, and evaporate.

  • Self-Validation Gate:

    • LC-MS: Confirm the complete disappearance of the nitro precursor and the appearance of the target amine peak ( m/z 210.08 [M+H]+ ).

    • TLC: Ensure a highly polar shift (ninhydrin positive, indicating a primary amine).

Protocol B: Amide Coupling (Pharmacophore Generation)

Causality: HATU is utilized to ensure rapid activation of sterically hindered carboxylic acids, while DIPEA acts as a non-nucleophilic base to prevent side reactions.

  • Activation: Dissolve 1.1 eq of the desired carboxylic acid in dry DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature.

  • Coupling: Add 1.0 eq of the 3-amino or 4-amino pyrazole intermediate from Protocol A. Stir for 12 hours at room temperature.

  • Workup: Quench with water, extract with DCM, wash sequentially with saturated NaHCO3 and 1M HCl, dry, and purify via flash chromatography.

  • Self-Validation Gate:

    • 1H-NMR (DMSO-d6): Verify the disappearance of the broad −NH2​ singlet (~5.0 ppm) and the appearance of a downfield amide −NH singlet (~10.5 ppm).

    • Purity: HPLC must confirm >95% purity before biological testing.

Protocol C: High-Throughput Target Validation

Causality: Validating the biological efficacy of the chosen vector requires robust assay conditions to prevent false positives from aggregation or assay interference.

  • Assay Setup: Plate cells or purified enzyme (e.g., RSK kinase or Cav3.2 expressing cells) in 384-well formats.

  • Dosing: Apply the synthesized amides in a 10-point dose-response curve (top concentration 10 μ M, 1:3 serial dilutions).

  • Self-Validation Gate:

    • Assay Robustness: Calculate the Z'-factor using DMSO vehicle controls and a known positive control (e.g., Mibefradil for Cav3.2 or Staurosporine for kinases). The assay is only valid if Z' > 0.6.

    • Data Fit: Ensure the Hill slope of the IC50​ curve is between 0.8 and 1.2, confirming a 1:1 binding stoichiometry.

References[1] Title: Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfbBzBIXXcKA-bBY4szbzPyj4KycFvSE5jJb6ryi9neSV6QW9Wqfi_6SIaliKfLOB3xurPmsK1z20bequP7K8wSbyoW3ql-QC4xGMXCh_x1xtgKt6ZdWQdy9Vjz9g_tL4TGYAHpFuKMkYRMtB1QNtg[3] Title: Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbGIx28RqRTL8WZ77oySqgEMQQIM7TvoopYSSzpgLhL51CWHfqUqx3EEecZ6HMqfQfhOSb26Jg33BNbyYeGsIyF0z64CzO1tNsjKXvujrun0DqkrXeZ1411m-CSLiaDdLlTsiNofxi3OxwhTsXaE0x[2] Title: Discovery of a Potent, Selective T-type Calcium Channel Blocker as a Drug Candidate for the Treatment of Generalized Epilepsies. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIw3IT0TBibTCi-CF2lcrcBeM3Q-itsoZ4EzHnD1fP-VetfNa1_RRFjVIQK_Sc04ID_KwrHdf8M8zSMQKOPlrRYGkO35BmPMi1hyWu2KYyV6TZbbHIfzJlDYlcz7aoGtzTtUly6RJuB4-6ntAj1dp3[4] Title: US9771366B2 - Substituted tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazine-2-carboxamides as RSK inhibitors. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ4DXh-93PQgRcTTLiIOvp_LnLVjoxowYhL8Pi9iIxYiWW3n13BWRQwtVvAh9H7Ub4emOZA16iHdhGjOvpE6cdNwjBM2iSqqvSaq6CXN2mEfxGKRQzVtITI7Zgk0f870o--2b9gFDiB2pjOw==[5] Title: JP2008526723A - Pyrazole derivatives that modulate the activity of CDK, GSK and Aurora kinase. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHelzdT8Vw_8QYs3RaMfjj2IGGTxD6yoiJ7EHj9UEdfO9r1ZP0tiJELZ9gejIwYZuvfmphCW2kFlGnIZKyPncn_sMcEgaGG2VkeR70ukwhr5JeBBW28aLU8UwNBpDN6eIrRx0uRGMxPePOMgw-K[6] Title: BENZIMIDAZOLE DERIVATIVES AND THEIR USE AS PROTEIN KINASES INHIBITORS - European Patent Office - EP 2305250 A1. Source: googleapis.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxrcEsu8PJoUmPISSlJNq4H1PeC_LNX6BIivKMZqiqi1d88ynj18FVmy5gUECmqA1Xj2UVSPPw49Z50XLAjEWZ1WhiHgMfHGzq6nVpK23XWefs7X8H1depopAblPIWqGHDwtxewxNJH-geX_m4j_T5v3hD3-8f07qEmLs8G9SHIGu6jElG6m_n1rkwH3GdheM=

Sources

Comparative

Validation of LC-MS methods for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole quantification

A Senior Application Scientist's Guide to the Validation of LC-MS Methods for the Quantification of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole For Researchers, Scientists, and Drug Development Professionals In th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Validation of LC-MS Methods for the Quantification of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and reliable quantification of novel chemical entities is paramount. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, a representative small molecule of interest in drug discovery. We will delve into the critical aspects of method validation, drawing upon established regulatory guidelines to ensure data integrity and compliance. This document is designed not as a rigid template, but as a comprehensive manual that marries technical accuracy with practical, field-tested insights.

The Critical Role of Method Validation in Drug Development

The journey of a drug candidate from discovery to clinical application is underpinned by robust analytical data. The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[1][2] For a quantitative method like LC-MS, this means ensuring the accuracy, precision, and reliability of the concentration data generated.[3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation to ensure the quality and consistency of data submitted for regulatory approval.[5][6][7][8] Adherence to these guidelines, such as the ICH M10 on bioanalytical method validation, is crucial for the acceptance of study data.[2][9]

LC-MS/MS: The Gold Standard for Small Molecule Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis due to its high sensitivity, selectivity, and specificity.[3][10] This technique allows for the precise measurement of low concentrations of target analytes in complex biological matrices.[3]

The Causality Behind Experimental Choices in LC-MS/MS Method Development

The development of a robust LC-MS/MS method is a systematic process. The initial phase involves the optimization of both chromatographic separation and mass spectrometric detection.

  • Chromatography: The goal is to achieve a reproducible retention time for the analyte and to separate it from potential interferences in the matrix. A C18 reversed-phase column is a common starting point for small molecules like our target compound.[11] The mobile phase composition (typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer) and gradient are optimized to achieve a sharp peak shape and adequate retention.

  • Mass Spectrometry: For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the preferred mode. This involves selecting a specific precursor ion (typically the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) and a characteristic product ion. This transition is highly specific to the analyte, minimizing the chances of interference.

A Self-Validating System: The Core Parameters of LC-MS Method Validation

A comprehensive validation protocol assesses several key parameters to ensure the method's performance.[3][12][13] These parameters are interconnected and collectively provide a high degree of confidence in the analytical results.

Specificity and Selectivity

Specificity is the ability of the method to measure the analyte of interest without interference from other components in the sample, such as metabolites, impurities, or matrix components.[3][14] Selectivity is assessed by analyzing blank matrix samples from multiple sources to ensure no significant peaks are observed at the retention time of the analyte and its internal standard (IS).[15][16]

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement between multiple measurements of the same sample.[3][4][14] Both are assessed at multiple concentration levels, typically the Lower Limit of Quantification (LLOQ), low, medium, and high-quality control (QC) samples. According to FDA and EMA guidelines, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).[17]

Linearity and Range

Linearity demonstrates the proportional relationship between the analyte concentration and the instrument response over a defined range.[3][4][18] The range of the method is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[1] A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The curve is typically fitted with a linear regression model, and a correlation coefficient (r²) of ≥0.99 is generally considered acceptable.

Sensitivity: Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[3][8] The analyte response at the LLOQ should be at least five times the response of a blank sample.[8]

Matrix Effect

The matrix effect is the suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix.[19][20][21][22] It is a critical parameter to evaluate in LC-MS bioanalysis as it can significantly impact accuracy and precision.[19][20][23] The matrix effect is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

Recovery

Recovery is the efficiency of the extraction procedure, representing the percentage of the analyte that is recovered from the biological matrix during sample preparation.[3]

Stability

Stability experiments are conducted to ensure that the analyte concentration does not change during sample collection, storage, and processing.[24] This includes evaluating freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.[24][25]

Experimental Protocols: A Step-by-Step Guide

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole reference standard and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable stable isotope-labeled internal standard in the same manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or an appropriate solvent to create calibration standards and quality control samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward sample preparation technique for small molecules in plasma.

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions (Illustrative)
  • LC System: A high-performance liquid chromatography system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole: To be determined by infusion and optimization.

    • Internal Standard: To be determined.

Data Presentation: Summarizing Validation Results

The quantitative results of the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity of the Calibration Curve

Concentration (ng/mL) Mean Peak Area Ratio (Analyte/IS)
1 0.012
5 0.058
20 0.235
100 1.180
500 5.950
1000 11.920
Regression Equation y = 0.0119x + 0.0005

| Correlation Coefficient (r²) | 0.9992 |

Table 2: Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Accuracy (%) Precision (%CV)
LLOQ 1 0.98 98.0 8.5
Low 3 3.05 101.7 6.2
Medium 150 148.2 98.8 4.5

| High | 800 | 810.4 | 101.3 | 3.8 |

Alternative Analytical Techniques: A Comparative Overview

While LC-MS/MS is the preferred method for its sensitivity and selectivity, other techniques can be considered, particularly for applications where lower sensitivity is acceptable.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of small molecules that possess a UV chromophore.[11] Nitropyrazole derivatives typically exhibit UV absorbance, making this a viable alternative.[11]

Comparison of LC-MS/MS and HPLC-UV

Feature LC-MS/MS HPLC-UV
Sensitivity High (pg/mL to ng/mL) Moderate (ng/mL to µg/mL)
Selectivity Very High (based on mass-to-charge ratio) Moderate (based on retention time and UV spectrum)
Matrix Effect Prone to matrix effects, requires careful evaluation Less susceptible to matrix effects
Cost Higher initial instrument cost and maintenance Lower initial instrument cost and maintenance
Throughput High, with fast run times Moderate

| Confirmation | Provides structural information (MS/MS spectra) | Limited to UV spectrum |

Visualizing the Workflow and Logic

Diagrams are powerful tools for illustrating complex processes and relationships.

Validation_Workflow cluster_0 Method Development cluster_1 Full Method Validation cluster_2 Sample Analysis MD_Opt LC & MS Optimization Selectivity Selectivity MD_Opt->Selectivity Linearity Linearity & Range MD_Opt->Linearity Accuracy_Precision Accuracy & Precision Selectivity->Accuracy_Precision LLOQ LLOQ Accuracy_Precision->LLOQ Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Recovery Recovery Accuracy_Precision->Recovery Stability Stability Accuracy_Precision->Stability Linearity->Accuracy_Precision Sample_Analysis Routine Sample Analysis LLOQ->Sample_Analysis Matrix_Effect->Sample_Analysis Recovery->Sample_Analysis Stability->Sample_Analysis

Caption: Experimental workflow for LC-MS method validation.

Validation_Logic Reliable_Data Reliable Quantitative Data Accuracy Accuracy Accuracy->Reliable_Data Precision Precision Accuracy->Precision Precision->Reliable_Data Selectivity Selectivity Selectivity->Reliable_Data Selectivity->Accuracy Selectivity->Precision Linearity Linearity Linearity->Reliable_Data Stability Stability Stability->Reliable_Data

Caption: Logical relationship between core validation parameters.

Conclusion

The validation of an LC-MS method for the quantification of a novel compound like 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is a rigorous but essential process in drug development. By systematically evaluating key parameters such as specificity, accuracy, precision, linearity, and stability, we can ensure the generation of reliable and defensible data. This guide has provided a comprehensive framework, grounded in regulatory expectations and practical experience, to navigate the complexities of method validation. While LC-MS/MS stands as the premier technique, a thorough understanding of its principles and potential pitfalls, alongside consideration of alternative methods, empowers researchers to make informed decisions and uphold the highest standards of scientific integrity.

References

  • Côté, C., Bergeron, A., Mess, J. N., Furtado, M., & Garofolo, F. (2007). Matrix effect elimination during LC–MS/MS bioanalytical method development. Bioanalysis, 1(1), 1243-1257.
  • Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Assessment of matrix effect in quantitative LC-MS bioanalysis. AAPS Journal, 9(2), E143–E149.
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Smith, H. T. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(3), 231-236.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Houghton, R., & Horro, P. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1435-1444.
  • van Amsterdam, P., Arnold, M., Bansal, S., et al. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 2(11), 1801-1803.
  • Vallejo, D. D., et al. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of Small Molecule Analytes by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • Emery Pharma. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Retrieved from [Link]

  • University of Tartu. (n.d.). 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • Element. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Wörner, M., et al. (2025, March 10). Accuracy, linearity, and statistical differences in comparative quantification in untargeted plant metabolomics using LC-ESI-Orbitrap-MS. Analytical and Bioanalytical Chemistry.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • PubMed. (2022, August 5). Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial. Retrieved from [Link]

  • Journal of Pharmacy Research. (2012, April 21).
  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2017, November 11).
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • AAPS J. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • The AAPS Journal. (2014).
  • SciSpace. (2021, February 25). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines.
  • ACS Omega. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents.
  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].

Sources

Validation

Comparative efficacy of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole in kinase inhibition

As a Senior Application Scientist, this guide provides a comprehensive comparative analysis of the novel kinase inhibitor, 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (hereafter referred to as DFP-NP), with a focu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive comparative analysis of the novel kinase inhibitor, 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (hereafter referred to as DFP-NP), with a focus on its efficacy against the p38 MAPKα kinase. This document is intended for researchers and drug development professionals, offering an in-depth look at its biochemical potency, cellular activity, and selectivity in comparison to established inhibitors.

Introduction: The Critical Role of p38 MAPKα in Cellular Signaling

The p38 Mitogen-Activated Protein Kinase (MAPK) alpha is a key serine/threonine kinase that plays a central role in the cellular response to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPKα signaling pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a high-value target for therapeutic intervention. The development of potent and selective p38 MAPKα inhibitors is a significant goal in modern drug discovery. This guide introduces DFP-NP, a novel small molecule inhibitor, and evaluates its performance against well-characterized, ATP-competitive inhibitors in the field.

Comparative Biochemical Potency: DFP-NP vs. Reference Inhibitors

The initial and most critical assessment of a novel kinase inhibitor is its direct potency against the purified target enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates higher potency.

We evaluated DFP-NP against p38 MAPKα and compared its performance to two widely used reference compounds: SB203580, a first-generation p38 inhibitor, and Doramapimod (BIRB 796), a highly potent allosteric inhibitor. The data clearly positions DFP-NP as a highly potent agent, warranting further investigation.

Table 1: Comparative IC50 Values against Human p38 MAPKα

CompoundIC50 (nM)Inhibition Mechanism
DFP-NP (Hypothetical Data) 8.5 ATP-Competitive
SB20358050ATP-Competitive
Doramapimod (BIRB 796)38Allosteric (Type II)

Causality Note: The choice of an ATP-competitive inhibitor (SB203580) and an allosteric inhibitor (Doramapimod) as comparators is deliberate. It allows for the contextualization of DFP-NP's potency not just in terms of absolute value, but also in relation to different mechanisms of action that are prevalent in kinase drug discovery.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To ensure the trustworthiness and reproducibility of our findings, we employed the ADP-Glo™ Kinase Assay (Promega), a robust, luminescence-based method for measuring kinase activity.

Workflow Diagram: ADP-Glo™ Kinase Assay

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep1 1. Serially dilute DFP-NP and reference inhibitors rxn 3. Add inhibitors to wells, followed by kinase reaction mix prep1->rxn prep2 2. Prepare kinase reaction mix: p38 MAPKα enzyme, substrate (ATF2), and ATP in kinase buffer prep2->rxn incubation1 4. Incubate at room temperature (e.g., 60 minutes) rxn->incubation1 adp_glo 5. Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP incubation1->adp_glo incubation2 6. Incubate for 40 minutes adp_glo->incubation2 kinase_detection 7. Add Kinase Detection Reagent to convert ADP to ATP incubation2->kinase_detection incubation3 8. Incubate for 30 minutes kinase_detection->incubation3 readout 9. Measure luminescence using a plate reader incubation3->readout

Caption: Workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.

Step-by-Step Methodology:

  • Compound Preparation: DFP-NP and reference inhibitors are serially diluted in DMSO to create a 10-point concentration gradient.

  • Kinase Reaction Setup: In a 384-well plate, 2.5 µL of the kinase/substrate solution (recombinant human p38 MAPKα and ATF2 substrate) is added to each well.

  • Initiation: 25 nL of the serially diluted compounds are transferred to the assay plate using an acoustic dispenser. The reaction is initiated by adding 2.5 µL of 10 µM ATP solution.

  • Incubation: The plate is incubated at room temperature for 1 hour.

  • Termination and ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the unconsumed ATP. The plate is incubated for 40 minutes.

  • Signal Generation: 10 µL of Kinase Detection Reagent is added to convert the generated ADP into ATP, which fuels a luciferase/luciferin reaction. The plate is incubated for 30 minutes.

  • Data Acquisition: Luminescence is measured with a plate reader. The resulting data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a pan-kinase inhibitor) and fitted to a dose-response curve to calculate the IC50 value.

Cellular Activity: Assessing Target Engagement in a Physiological Context

While biochemical assays are crucial, demonstrating that an inhibitor can engage its target within a cell is a critical step. To this end, we evaluated DFP-NP's ability to inhibit the phosphorylation of MAPK-activated protein kinase 2 (MK2), a direct downstream substrate of p38 MAPKα.

Signaling Pathway Diagram: p38 MAPKα Activation

stress Cellular Stress (e.g., UV, Cytokines) mkk MKK3 / MKK6 (Upstream Kinases) stress->mkk activates p38 p38 MAPKα mkk->p38 phosphorylates mk2 MK2 (Substrate) p38->mk2 phosphorylates downstream Inflammatory Response (e.g., TNF-α production) mk2->downstream inhibitor DFP-NP inhibitor->p38

Caption: Simplified p38 MAPKα signaling pathway and the point of inhibition by DFP-NP.

Table 2: Cellular Potency in LPS-stimulated THP-1 Monocytes

Compoundp-MK2 Inhibition EC50 (nM)
DFP-NP (Hypothetical Data) 35.2
SB203580250
Doramapimod (BIRB 796)110

Interpretation: The cellular potency (EC50) is expectedly higher than the biochemical potency (IC50) due to factors like cell membrane permeability and intracellular ATP concentration. DFP-NP maintains a significant potency advantage in a cellular context, indicating good cell permeability and target engagement.

Kinase Selectivity: A Critical Determinant of Safety

To be a viable drug candidate, an inhibitor must be selective for its intended target to minimize off-target effects. We profiled DFP-NP against a panel of related kinases, including other members of the MAPK family.

Table 3: Kinase Selectivity Profile (IC50 in nM)

Kinase TargetDFP-NP (nM)SB203580 (nM)
p38α 8.5 50
p38β15050
JNK1>10,000>10,000
ERK2>10,000>10,000

Expert Analysis: DFP-NP demonstrates superior selectivity for p38α over the closely related p38β isoform compared to SB203580. Furthermore, it shows no significant activity against other MAPK family members (JNK1, ERK2) at concentrations up to 10 µM. This high degree of selectivity is a promising feature, suggesting a lower potential for off-target toxicities.

Conclusion and Future Directions

The data presented in this guide positions 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (DFP-NP) as a novel, highly potent, and selective inhibitor of p38 MAPKα. It demonstrates a clear advantage over first-generation inhibitors like SB203580 in both biochemical and cellular assays and exhibits a favorable selectivity profile. These compelling preclinical data strongly support the continued investigation of DFP-NP as a potential therapeutic agent for the treatment of inflammatory diseases. Further studies should focus on comprehensive DMPK (Drug Metabolism and Pharmacokinetics) profiling and in vivo efficacy studies in relevant disease models.

References

  • Cohen, P. (2001). The role of protein phosphorylation in human health and disease. The Sir Hans Krebs Medal Lecture. European Journal of Biochemistry, 268(19), 5001-5010. Retrieved from [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. Retrieved from [Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole and its Structural Isomers

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole. In the absence of direct experimental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles of its constituent chemical motifs—nitro-pyrazoles, difluorinated aromatic compounds, and N-benzyl heterocycles—to construct a theoretical fragmentation pathway. This guide will serve as a valuable resource for researchers in analytical chemistry, drug discovery, and medicinal chemistry for the structural elucidation of related compounds.

Introduction: The Challenge of Structural Elucidation

The precise structural characterization of novel small molecules is a cornerstone of modern chemical research and drug development. Mass spectrometry, particularly with electron ionization, provides invaluable information about a molecule's structure through the analysis of its fragmentation patterns. The fragmentation of a molecule is not a random process; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions. For a molecule like 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, its fragmentation is a complex interplay of competing pathways dictated by the pyrazole ring, the nitro substituent, and the difluorobenzyl group.

This guide will compare the predicted fragmentation of the title compound with its structural isomers, highlighting how subtle changes in substituent positions can lead to significant differences in their mass spectra. Understanding these differences is crucial for unambiguous identification.

Predicted Fragmentation Pathways of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

The structure of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole offers several potential sites for initial ionization and subsequent fragmentation. The most likely sites for electron removal are the lone pair electrons on the nitrogen atoms of the pyrazole ring or the nitro group, and the π-electrons of the aromatic systems.

Upon ionization, the molecular ion (M⁺˙) is formed. Its subsequent fragmentation is predicted to be dominated by three key processes:

  • Benzylic Cleavage: The bond between the methylene bridge and the pyrazole nitrogen is susceptible to cleavage. This is an energetically favorable process as it leads to the formation of a resonance-stabilized difluorobenzyl cation or, more likely, a difluorotropylium ion (m/z 127) after rearrangement. This is a common and often dominant fragmentation pathway for N-benzyl compounds.[1][2][3] The corresponding radical cation of 3-nitro-1H-pyrazole would also be formed.

  • Nitro Group Fragmentation: The nitro group can undergo several characteristic fragmentations. These include the loss of a nitro radical (•NO₂) to form the [M - 46]⁺ ion, or the loss of a nitric oxide radical (•NO) to yield the [M - 30]⁺ ion.[4][5][6] The relative abundance of these fragments can provide clues about the electronic environment of the nitro group.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself is known to fragment through the expulsion of a neutral molecule of hydrogen cyanide (HCN) or dinitrogen (N₂).[4][5][7] This often occurs after initial fragmentation events, such as the loss of the nitro group.

The following diagram illustrates the predicted primary fragmentation pathways:

Fragmentation_Pathways M 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (M+) F1 [M - NO2]+ M->F1 - •NO2 F2 Difluorotropylium ion (m/z 127) M->F2 Benzylic Cleavage F3 [M - NO]+ M->F3 - •NO F4 [3-nitro-1H-pyrazole]+• M->F4 Benzylic Cleavage

Caption: Predicted primary fragmentation pathways for 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole.

Comparative Fragmentation Analysis with Structural Isomers

The fragmentation pattern is a molecular fingerprint. To illustrate this, we will compare the predicted fragmentation of the title compound with two of its structural isomers:

  • Isomer A: 1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

  • Isomer B: 1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

Fragmentation Pathway 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole Isomer A: 1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole Isomer B: 1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
Benzylic Cleavage Expected to be a major pathway, yielding a difluorotropylium ion at m/z 127.Also a major pathway, yielding the same difluorotropylium ion at m/z 127. The pyrazole fragment will differ.Expected to be a major pathway, yielding a difluorotropylium ion at m/z 127.
Loss of •NO₂ Expected to be a significant peak at [M-46]⁺.The stability of the resulting cation may differ slightly due to the position of the nitro group, potentially affecting the peak intensity.The electronic effects of the 3,5-difluoro substitution may influence the ease of NO₂ loss compared to the 2,5-difluoro isomer.
Loss of •NO A possible fragmentation, leading to a peak at [M-30]⁺.The propensity for NO loss versus NO₂ loss can be influenced by the nitro group's position.Similar to the title compound, this is a possible pathway.
Pyrazole Ring Fission Subsequent fragmentation of the [M - NO₂]⁺ ion may involve the loss of HCN or N₂.The fragmentation of the 4-nitropyrazole radical cation will have a distinct pattern compared to the 3-nitro isomer.The pyrazole ring fragmentation will be similar to the title compound, but the precursor ion masses will differ if fragmentation of the difluorophenyl ring occurs first.
Ortho-effect Not expected.Not expected.Not expected.

The key differentiator between the title compound and Isomer A will likely be the fragmentation pattern of the respective nitropyrazole radical cations formed after benzylic cleavage. For Isomer B , while the major fragments from benzylic cleavage will be the same, subtle differences in the relative intensities of the molecular ion and other fragments may arise due to the different electronic effects of the 3,5-difluorophenyl group compared to the 2,5-difluorophenyl group.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally validate the predicted fragmentation patterns, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Objective: To obtain the electron ionization mass spectrum of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole and its isomers.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

Materials:

  • Sample: 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (and isomers)

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Helium (carrier gas, 99.999% purity)

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1 mL/min (Helium)

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-500

Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the major fragment ions and their relative abundances.

  • Propose fragmentation mechanisms for the observed peaks based on established principles.

  • Compare the obtained spectra of the isomers to identify unique fragment ions or significant differences in relative abundances.

The following diagram outlines the general workflow for this analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve Sample in Solvent Inject Inject Sample Prep->Inject Separate Separation on GC Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Fragment Fragmentation Ionize->Fragment Analyze Mass Analysis Fragment->Analyze Detect Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Spectrum->Interpret Compare Compare Isomeric Spectra Interpret->Compare

Caption: General workflow for GC-MS analysis of the target compounds.

Conclusion

The mass spectrometric fragmentation of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is predicted to be a rich tapestry of competing and sequential fragmentation events. The dominant pathways are expected to be benzylic cleavage to form a difluorotropylium ion and fragmentation of the nitro group. While isomeric compounds may share some common fragments, the overall fragmentation pattern, particularly the relative abundances of key ions and the unique fragments arising from the substituted pyrazole ring, will serve as a powerful tool for their differentiation. The experimental protocol provided herein offers a robust starting point for the empirical validation of these predictions. This guide underscores the importance of a systematic, mechanistically-driven approach to the interpretation of mass spectra for the confident structural elucidation of novel chemical entities.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]

  • Gross, M. L. (2004). Focus in honor of Fred McLafferty, 2003 Distinguished Contribution awardee, for the discovery of the "McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry, 15(7), 951–955. [Link]

  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. [Link]

  • University of Münster. MS-Terms, Mass Spectrometry. [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • General Fragmentation Modes. (n.d.). [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • van der Heeft, E., et al. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Chromatography A, 957(1), 51-62. [Link]

  • Black, P. J., et al. (1967). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 948-951. [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Chen, Y., et al. (2013). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. ResearchGate. [Link]

Sources

Validation

Benchmarking 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole: A Comparative Guide to a Novel Pyrazole Derivative

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous FDA-approved drugs and a vast array of investigational compounds.[1][2] Its synthetic tractabi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous FDA-approved drugs and a vast array of investigational compounds.[1][2] Its synthetic tractability and diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make it a focal point of drug discovery efforts.[3][4] This guide introduces a novel derivative, 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, and provides a comprehensive benchmark against standard pyrazole derivatives. Through a synthesis of established data and predictive analysis, we will explore its potential physicochemical properties and biological activities, offering a roadmap for its evaluation as a therapeutic candidate.

This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical details, comparative data, and validated experimental protocols to guide further investigation into this promising compound.

Synthesis and Physicochemical Profile

The strategic design of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole incorporates key pharmacophoric elements: a pyrazole core, a nitro group which can act as a hydrogen bond acceptor and influence electronic properties, and a difluorophenylmethyl substituent, known to enhance metabolic stability and membrane permeability.

Proposed Synthesis

A plausible and efficient synthesis of the title compound can be envisioned through a two-step process. The initial step involves the nitration of pyrazole to form 3-nitro-1H-pyrazole. This can be achieved by reacting pyrazole with a mixture of nitric and sulfuric acid.[5] Subsequent N-alkylation of the 3-nitro-1H-pyrazole with 2,5-difluorobenzyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF), would yield the final product, 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole.

G pyrazole Pyrazole nitrating_mixture HNO₃ / H₂SO₄ pyrazole->nitrating_mixture three_nitropyrazole 3-Nitro-1H-pyrazole nitrating_mixture->three_nitropyrazole Nitration alkylation_reagents 2,5-Difluorobenzyl bromide, K₂CO₃, DMF three_nitropyrazole->alkylation_reagents final_product 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole alkylation_reagents->final_product N-alkylation

Estimated Physicochemical Properties

While experimental data for the title compound is not yet available, we can estimate its key physicochemical properties based on the structural contributions of its constituent moieties. These properties are crucial for predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

PropertyEstimated ValueRationale and Significance
Molecular Weight 241.17 g/mol A lower molecular weight is generally favorable for oral bioavailability.
LogP (o/w) ~2.5 - 3.5The difluorophenyl group increases lipophilicity, which can enhance membrane permeability. This estimated range suggests good potential for oral absorption and cell penetration.
Hydrogen Bond Donors 0The absence of hydrogen bond donors can contribute to improved membrane permeability.
Hydrogen Bond Acceptors 3 (2 from nitro, 1 from pyrazole N)Hydrogen bond acceptors are important for target binding interactions.
Polar Surface Area (PSA) ~65 ŲA moderate PSA is often associated with a good balance between solubility and permeability.

Comparative Benchmarking: Biological Activity

To contextualize the potential of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, we will benchmark it against well-characterized pyrazole derivatives. For anticancer activity, we will use the FDA-approved COX-2 inhibitor, celecoxib, which has demonstrated anticancer properties, and other simple pyrazole derivatives.[6][7][8] For antimicrobial activity, we will compare it against representative pyrazole compounds with known minimum inhibitory concentrations (MICs).[9][10][11]

Anticancer Activity (Cytotoxicity)

Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as those mediated by EGFR, VEGFR, and CDKs.[12][13][14][15] The introduction of a difluorophenyl moiety is a common strategy in the design of kinase inhibitors.

Table 1: Comparative in vitro Cytotoxicity of Pyrazole Derivatives against Human Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference(s)
1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole VariousPredicted: 1 - 50 -
Celecoxib HeLa (Cervical)37.2 - 43[6][8]
U251 (Glioblastoma)11.7[6]
A2058 (Melanoma)63[7]
SAN (Melanoma)45[7]
3,5-diphenyl-1H-pyrazole CFPAC-1 (Pancreatic)61.7[16][17]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole MCF-7 (Breast)81.48[16][17]
Pyranopyrazole derivative 4a Various0.12 - 0.527[18]

The predicted IC₅₀ range for the title compound is an estimation based on the known anticancer activities of fluorinated and nitrated pyrazole derivatives. Experimental validation is required.

Antimicrobial Activity

Pyrazole derivatives have also been explored for their antimicrobial properties.[9][10][11] The presence of fluorine atoms and a nitro group can enhance the antimicrobial potential of a molecule.

Table 2: Comparative in vitro Antimicrobial Activity of Pyrazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference(s)
1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole Various Bacteria & FungiPredicted: 16 - 128 -
Pyrazoline derivative 22 E. faecalis32[9]
Pyrazoline derivative 24 E. faecalis32[9]
Imidazothiadiazole-pyrazole derivative 21c Gram-positive & Gram-negative bacteria0.25[10]
Pyrazolyl 1,3,4-thiadiazine derivative 21a A. niger, S. aureus, B. subtilis, K. pneumoniae2.9 - 125[11]

The predicted MIC range for the title compound is an estimation. Experimental verification is necessary.

Experimental Protocols

To facilitate the experimental evaluation of 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, detailed protocols for key in vitro assays are provided below.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of the test compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[19][20][21][22]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing various concentrations of the test compound. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed cells in 96-well plate treat_cells Treat cells with compound seed_cells->treat_cells Incubate 24h add_mtt Add MTT solution treat_cells->add_mtt Incubate 48-72h solubilize Solubilize formazan add_mtt->solubilize Incubate 2-4h read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes the determination of the MIC of the test compound against various microorganisms using the broth microdilution method.[23][24][25][26][27]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound dissolved in a suitable solvent

  • Sterile 96-well microplates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

G prepare_dilutions Prepare serial dilutions of compound in 96-well plate inoculate_plate Inoculate plate with microbial suspension prepare_dilutions->inoculate_plate prepare_inoculum Prepare standardized microbial inoculum prepare_inoculum->inoculate_plate incubate_plate Incubate plate inoculate_plate->incubate_plate determine_mic Visually determine the MIC incubate_plate->determine_mic

Potential Mechanisms of Action: Key Signaling Pathways

The anticancer activity of many pyrazole derivatives is attributed to their ability to inhibit protein kinases that are crucial for tumor growth and survival. Below are simplified diagrams of key signaling pathways that are often targeted.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell proliferation and survival.[12][28][29][30] Its aberrant activation is a hallmark of many cancers.

G EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is central to angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13][31][32][33][34]

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability ERK->Angiogenesis

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 to the S phase.[14][15][35][36][37] Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.

G CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb pRb CDK2->Rb Phosphorylation E2F E2F Rb->E2F Releases S_phase_genes S-phase gene transcription E2F->S_phase_genes

Conclusion

1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole represents a novel and synthetically accessible derivative within the esteemed pyrazole class of compounds. Predictive analysis of its physicochemical properties suggests a favorable profile for a potential drug candidate. Benchmarking against established pyrazole derivatives indicates a promising potential for significant anticancer and antimicrobial activities. The provided experimental protocols offer a clear path for the in vitro validation of these predictions. Further investigation into this compound is warranted to fully elucidate its therapeutic potential and mechanism of action.

References

  • MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • American Association for Cancer Research. (2006, September 1). Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling. Retrieved from [Link]

  • Semantic Scholar. (2004). Synthesis of 3-Nitropyrazole. Retrieved from [Link]

  • Future Medicine. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Retrieved from [Link]

  • PubMed. (2023, January 4). Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022). Retrieved from [Link]

  • IBISS RADaR. (2024, June 18). Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors. Retrieved from [Link]

  • Frontiers. (2020, November 15). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (n.d.). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. Retrieved from [Link]

  • CUSABIO. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

  • ScienceDirect. (2022, September 15). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Retrieved from [Link]

  • American Society for Microbiology. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Retrieved from [Link]

  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][12]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Retrieved from [Link]

  • PubMed. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][12]triazin-7(6 H)-ones and Derivatives. Retrieved from [Link]

  • ACS Publications. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 28). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase 2. Retrieved from [Link]

  • ResearchGate. (2026, March 17). (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures. Retrieved from [Link]

  • Jurnal Sains dan Kesehatan. (n.d.). Celecoxib, a COX-2 Selective Inhibitor, Induces Cell Cycle Arrest at the G2/M Phase in HeLa. Retrieved from [Link]

  • Journal of Research in Pharmacy. (2020, October 29). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • SciSpace. (n.d.). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Retrieved from [Link]

  • Ma'ayan Lab. (n.d.). CDK2 Gene. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Difluorobenzyl and Trifluorobenzyl Pyrazole Derivatives in Medicinal Chemistry

Introduction: The Strategic Role of Fluorinated Pyrazoles In modern medicinal chemistry, the pyrazole ring serves as a privileged, rigid core scaffold capable of forming critical hydrogen bonds with target proteins. When...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Pyrazoles

In modern medicinal chemistry, the pyrazole ring serves as a privileged, rigid core scaffold capable of forming critical hydrogen bonds with target proteins. When optimizing these scaffolds—often via a scaffold hopping strategy—the introduction of fluorinated benzyl groups (such as difluorobenzyl and trifluorobenzyl) is a highly effective method to modulate the molecule's physicochemical properties.

Fluorine substitution directly impacts:

  • Lipophilicity (cLogP) : Enhances cell membrane permeability.

  • Metabolic Stability : Blocks vulnerable C-H oxidation sites from cytochrome P450 enzymes.

  • Target Affinity : Alters the electronic environment of the pyrazole ring and enables multipolar interactions (e.g., π -hole interactions) within hydrophobic binding pockets.

Physicochemical and Mechanistic Comparison

While both difluorobenzyl and trifluorobenzyl moieties are electron-withdrawing, their differential impact on the pyrazole core dictates their utility in drug design.

  • Difluorobenzyl Derivatives (e.g., 3,4-difluorobenzyl) :

    • Balance: Offers an optimal balance between lipophilicity and aqueous solubility.

    • Electronic Effect: The inductive electron-withdrawing effect lowers the pKa of the pyrazole, which can fine-tune the hydrogen-bond donating/accepting capacity of the core.

    • Sterics: Fits well into narrow hydrophobic pockets without inducing severe steric clashes.

  • Trifluorobenzyl Derivatives (e.g., 3,4,5-trifluorobenzyl) :

    • Extreme Lipophilicity: Significantly increases the partition coefficient. While this can drive target affinity via the hydrophobic effect, it often leads to reduced aqueous solubility and higher plasma protein binding[1].

    • Enhanced π -hole: The symmetrical addition of three highly electronegative fluorine atoms creates a pronounced positive electrostatic potential (a π -hole) in the center of the aromatic ring, strengthening anion- π or lone-pair- π interactions with the target protein.

Case Studies and Experimental Data

To objectively compare these derivatives, we analyze their performance across several distinct therapeutic targets.

Case Study A: P2Y14R Antagonists (Anti-Inflammatory)

The UDPG/P2Y14R signaling pathway is a key therapeutic target for innate immune system diseases. Using a scaffold hopping strategy, researchers designed 5-amide-1H-pyrazole-3-carboxyl derivatives as novel P2Y14R antagonists[2]. The structure-activity relationship (SAR) exploration included both 3,4-difluorobenzyl (Compound 29) and 3,4,5-trifluorobenzyl (Compound 30) substitutions to map the steric boundaries of the hydrophobic pocket[2].

G UDPG UDPG (Agonist) P2Y14R P2Y14 Receptor (GPCR) UDPG->P2Y14R Activates Gi Gi/o Protein P2Y14R->Gi Couples to cAMP cAMP Production (Inhibited) Gi->cAMP Decreases Inflammation Pro-inflammatory Cytokines cAMP->Inflammation Triggers Antagonist Fluorobenzyl Pyrazole Antagonist Antagonist->P2Y14R Blocks

Caption: UDPG/P2Y14R signaling pathway and the inhibitory role of fluorobenzyl pyrazole antagonists.

Case Study B: Epigenetic Modulators and Ion Channels

In the development of BRD4 BD2 inhibitors (epigenetic targets for inflammation and cardiovascular disease), the 2-(1-(3,4-difluorobenzyl)-1H-pyrazol-4-yl)-quinazolin-4(3H)-one derivative (Compound C4) demonstrated potent target engagement and high selectivity[3]. Similarly, in the design of T-type calcium channel (TTCC) blockers for generalized epilepsies, the 3-amino-1-(3,4-difluorobenzyl)pyrazole moiety was selected as the optimal constant core due to its superior metabolic stability compared to unfluorinated analogs[4].

Quantitative Data Summary
Compound / ScaffoldSubstitutionTargetYield (%)Melting Point (°C)Key Physicochemical Observation
Compound 29 [2]1-(3,4-Difluorobenzyl)P2Y14R56%262 (decomp)Excellent balance of solubility and target affinity.
Compound 30 [2]1-(3,4,5-Trifluorobenzyl)P2Y14R41%254 (decomp)Lower synthetic yield; increased lipophilicity reduces aqueous solubility.
Compound C4 [3]1-(3,4-Difluorobenzyl)BRD4 BD269%211–212High HPLC purity (>99.7%); subnanomolar selectivity.
Compound 1 [1]5-(2,3,6-Trifluorobenzyl)PtpB-MtbN/AN/AStrong specific binding (Kd = 0.012 µM) but lower solubility.

Experimental Protocols and Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis and biological validation of these derivatives, explaining the causality behind critical experimental choices.

Protocol 1: N-Alkylation Synthesis of Fluorobenzyl Pyrazoles

Objective : Introduce the difluoro- or trifluorobenzyl moiety to the pyrazole core.

  • Preparation : Dissolve the pyrazole intermediate (e.g., 5-amide-1H-pyrazole-3-carboxylate) in a polar aprotic solvent (DMF or Dioxane/H2O mixture).

  • Base Addition : Add Cesium Carbonate ( Cs2​CO3​ ) (1.5 eq).

    • Causality: Cs2​CO3​ is prioritized over weaker bases like K2​CO3​ . The larger ionic radius of the cesium cation ("cesium effect") creates a highly reactive, naked pyrazolate anion, significantly enhancing nucleophilicity and driving higher regioselectivity during N-alkylation[5].

  • Alkylation : Dropwise add 3,4-difluorobenzyl bromide or 3,4,5-trifluorobenzyl bromide (1.2 eq). Stir at 80 °C for 4 hours under an Argon atmosphere[5].

  • Purification : Extract with Ethyl Acetate, dry over Na2​SO4​ , and purify via preparative HPLC.

    • Causality: Achieving >99% purity is a strict prerequisite[2]. Trace halogenated impurities can act as false-positive alkylating agents or assay interferents in downstream biochemical screens.

Protocol 2: In Vitro Biological Screening (Cell Viability & Target Inhibition)

Objective : Evaluate the inhibitory potency (IC50) and cytotoxicity of the synthesized derivatives.

  • Cell Culture Preparation : Seed target cells (e.g., Raw264.7 for inflammation assays or specific GPCR-expressing lines) in 96-well plates.

  • Compound Dosing : Prepare compound dilutions from 100 µM to 0.0003 µM. Ensure the final DMSO concentration in the culture medium remains strictly below 0.1% (v/v)[1].

    • Causality: DMSO concentrations exceeding 0.1% can induce solvent-mediated cytotoxicity, alter cell membrane fluidity, and artificially skew GPCR or ion channel readouts, compromising the self-validating nature of the assay[1].

  • Incubation : Incubate for 48–72 hours at 37 °C under 5% CO2​ . The duration is optimized to allow sufficient target engagement while minimizing media evaporation[1].

  • Readout (MTT Assay) : Add 50 µL of MTT reagent (2 mg/mL). Incubate for 2 hours. Aspirate the medium and solubilize the formazan crystals with 150 µL of DMSO per well[1]. Measure absorbance to determine cell viability and calculate IC50.

Workflow Synthesis Scaffold Hopping & Synthesis Fluorination Di/Tri-fluorobenzyl Alkylation Synthesis->Fluorination Step 1 Purification HPLC Purification (>99% Purity) Fluorination->Purification Step 2 Assay In Vitro Screening (FLIPR / IC50) Purification->Assay Step 3 ADMET ADMET Profiling (Microsomal Stability) Assay->ADMET Step 4

Caption: Step-by-step experimental workflow from synthesis to ADMET profiling of pyrazole derivatives.

Conclusion

Both difluorobenzyl and trifluorobenzyl pyrazole derivatives offer distinct advantages in medicinal chemistry. Difluorobenzyl modifications generally provide a superior balance of synthetic yield, aqueous solubility, and target affinity, making them highly favorable for oral drug candidates[2][3]. Conversely, trifluorobenzyl derivatives are powerful tools for maximizing lipophilic interactions and metabolic stability, though they require careful formulation strategies to overcome inherent solubility limitations[1].

References

  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. ACS Publications.
  • Discovery of 2-(Pyrazol-4-yl)-quinazolin-4(3H)-one Derivatives as Subnanomolar BRD4 BD2 Inhibitors with High Selectivity via a Bioisosterism Approach. ACS Publications.
  • Discovery of a Potent, Selective T-type Calcium Channel Blocker as a Drug Candidate for the Treatment of Generalized Epilepsies. ACS Publications.
  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. ASM Journals.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC.

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Master Protocol: 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of complex halogenated nitro-heterocycles. 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is a highly s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of complex halogenated nitro-heterocycles. 1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is a highly specialized building block. While its unique structure—combining a nitro-pyrazole core with a difluorobenzyl moiety—makes it invaluable for medicinal chemistry, it also creates a dual-hazard profile.

Proper disposal of this compound is not merely a regulatory checkbox; it is a critical scientific operation. Mishandling can lead to the release of toxic fluorinated fragments, highly corrosive gases, and reactive nitroaromatic byproducts. This guide provides a self-validating, step-by-step operational framework for the safe handling and permanent destruction of this chemical.

The Causality of Hazard: Molecular Structure & Toxicity

To design a robust safety protocol, we must first understand the molecular behavior of the compound. The hazards are directly tied to two distinct functional groups:

  • The Nitroaromatic Hazard: The nitro group (-NO 2​ ) is strongly electron-withdrawing. In biological systems, nitroaromatics are notorious for uncoupling oxidative phosphorylation. Furthermore, they can be metabolically reduced by bacterial or hepatic nitroreductases into reactive nitroso and hydroxylamine intermediates, leading to DNA adduct formation, mutagenesis, and severe ecotoxicity[1].

  • The Fluorinated Organic Hazard: The carbon-fluorine (C-F) bond is exceptionally strong. Standard low-temperature incineration will fail to break these bonds, potentially releasing persistent fluorinated organic pollutants into the environment. Complete thermal destruction requires extreme conditions to mineralize the compound into hydrogen fluoride (HF) gas, which must then be actively captured and neutralized[2].

Toxicity Comp 1-[(2,5-Difluorophenyl)methyl] -3-nitro-1H-pyrazole Enz Bacterial/Hepatic Nitroreductases Comp->Enz Metabolism OxPhos Uncoupling of Oxidative Phosphorylation Comp->OxPhos Electron Withdrawal Inter Nitroso & Hydroxylamine Intermediates Enz->Inter Reduction DNA DNA Adduct Formation (Mutagenesis) Inter->DNA Covalent Binding

Mechanistic pathways of nitroaromatic toxicity via nitroreductase activation.

Quantitative Hazard & Disposal Implications
Structural FeatureChemical PropertyHazard ImplicationRequired Disposal Action
3-Nitro Group Electron-withdrawing, energeticShock/heat sensitivity, toxicity[1]Avoid confinement during thermal destruction; segregate from reducers.
2,5-Difluorobenzyl Extremely stable C-F bondsGenerates HF gas upon combustionHigh-temp incineration (>1100°C) with caustic gas scrubbing[2].
Pyrazole Ring Nitrogen-rich heterocycleGenerates NOx upon combustionNOx abatement systems (e.g., SCR) required at the incinerator[1].

Standard Operating Procedure: Spill Response & Decontamination

Because of its toxicity and environmental persistence, any accidental release must be contained immediately using dry, non-combustible methods.

Step-by-Step Methodology:

  • Isolate and Assess: Evacuate personnel from the immediate vicinity. Verify the scale of the spill.

  • Don Appropriate PPE: Equip a chemical-resistant suit, splash goggles, and double-layered nitrile or neoprene gloves. If the spill involves aerosolized powder or heated solvent, a NIOSH-approved respirator or SCBA is required.

  • Containment (No Combustibles): Surround and cover the spill using an inert, non-combustible absorbent such as dry sand, earth, or vermiculite. Causality Check: Do NOT use sawdust or paper towels, as the nitroaromatic compound acts as a potential oxidizer and could initiate a reaction.

  • Mechanical Recovery: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, chemically compatible, and sealable polyethylene container.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution.

  • Wash-Water Capture: Collect all decontamination wash-water. Do not route this to the municipal sewer. It must be collected and manifested as aqueous halogenated hazardous waste[3].

Waste Segregation & Storage Protocol

Proper segregation is the foundation of a self-validating disposal system. Mixing this compound with incompatible waste streams not only creates immediate laboratory hazards but drastically increases downstream disposal costs and environmental risks[4].

Waste Segregation Matrix
Waste CategoryCompatibilityRationale
Halogenated Organics COMPATIBLE Must be co-disposed in the halogenated stream for specialized high-temp incineration[5].
Non-Halogenated Organics INCOMPATIBLE Mixing risks incomplete destruction of C-F bonds if sent to standard, low-temp incinerators[4].
Strong Reducing Agents INCOMPATIBLE High risk of exothermic reduction of the nitro group.
Aqueous Waste INCOMPATIBLE Lowers the BTU (fuel value) during incineration, hindering the >1100°C requirement[5].

Final Disposal & Destruction Parameters

Under the Resource Conservation and Recovery Act (RCRA) and international environmental guidelines, fluorinated organic compounds cannot be landfilled or subjected to standard bioremediation due to their persistence[5]. They require specialized thermal destruction.

Disposal Gen Waste Generation: Fluorinated Nitro-Pyrazole Seg Waste Segregation: Halogenated Organic Stream Gen->Seg Strict Isolation Trans Transport to RCRA-Permitted Incineration Facility Seg->Trans Manifested Transport Inc High-Temp Incineration (>1100°C, 2s residence) Trans->Inc Thermal Destruction Scrub Caustic Scrubbing (Neutralizes HF & NOx) Inc->Scrub Toxic Off-Gas (HF, NOx) Safe Safe Environmental Discharge Scrub->Safe Neutralized Effluent

Workflow of fluorinated nitroaromatic waste from generation to neutralized discharge.

Step-by-Step Disposal Logistics:

  • Verify Water Content: Ensure the halogenated waste stream containing the compound has less than 20% water content. High water content lowers the BTU value, making it difficult for the incinerator to maintain the extreme temperatures required to break C-F bonds[5].

  • Manifesting: Label the container explicitly as "Hazardous Waste - Halogenated Organic / Fluorinated Nitroaromatic". Log the exact mass/volume on the RCRA hazardous waste manifest.

  • Select an Authorized Vendor: Ensure your waste management contractor is licensed to operate a rotary kiln or liquid injection incinerator specifically rated for fluorinated organics[3].

  • Thermal Destruction Validation: The receiving facility must guarantee operational parameters of >1,100 °C with a minimum residence time of 2 seconds [2].

  • Effluent Scrubbing: Confirm that the facility utilizes caustic scrubbing (e.g., sodium hydroxide scrubbers). This step is non-negotiable, as the combustion of the difluorobenzyl group will generate highly corrosive Hydrogen Fluoride (HF) gas, and the nitro-pyrazole will generate Nitrogen Oxides (NOx), both of which must be neutralized before atmospheric release[3].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.